Eprenetapopt
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBNULCRKBVAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C(=O)C2CCN1CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164013 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5291-32-7 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprenetapopt [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprenetapopt | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPRENETAPOPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41TGB4080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eprenetapopt mechanism of action in TP53-mutant cancers
An In-depth Technical Guide to the Mechanism of Action of Eprenetapopt in TP53-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the TP53 tumor suppressor gene are among the most common genetic alterations in human cancers, often correlating with poor prognosis and resistance to conventional therapies.[1][2] this compound (APR-246) is a first-in-class small molecule designed to reactivate mutant p53 protein, thereby restoring its tumor-suppressive functions.[3][4] This document provides a comprehensive overview of the molecular mechanism of this compound, summarizing key preclinical and clinical findings. It details the dual, interconnected pathways of its action: the direct refolding of mutant p53 and the induction of oxidative stress, leading to cancer cell death through apoptosis and ferroptosis.[5][6] Quantitative data from significant clinical trials are presented for comparative analysis, alongside descriptions of the experimental protocols employed. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.
Core Mechanism of Action
This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[5][7][8] MQ is a Michael acceptor that exerts its anti-cancer effects through both p53-dependent and p53-independent mechanisms.[3][5]
p53-Dependent Pathway: Restoring Tumor Suppressor Function
The primary mechanism of this compound involves the direct targeting and reactivation of mutated p53 protein.[9]
-
Covalent Modification: MQ covalently binds to specific cysteine residues (including Cys124 and Cys277) within the core domain of the mutant p53 protein.[5][10] This binding to thiol groups induces a conformational change in the misfolded protein.
-
Protein Refolding: This modification leads to the thermodynamic stabilization of the p53 protein, shifting the equilibrium towards a functional, wild-type-like conformation.[7][8][10]
-
Reactivation of p53 Pathway: Once its proper structure is restored, p53's wild-type DNA-binding capacity is regained.[5] This leads to the transcriptional activation of p53 target genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa, Bax).[4][5] The ultimate result is the selective induction of programmed cell death in cancer cells harboring TP53 mutations.[4][11]
p53-Independent Pathway: Induction of Oxidative Stress and Ferroptosis
This compound also induces cancer cell death through mechanisms that are independent of p53 status, primarily by disrupting the cellular redox balance.[3][5]
-
Glutathione (B108866) (GSH) Depletion: MQ binds to and depletes the cellular antioxidant glutathione (GSH).[2][5][7] This compromises the cell's ability to neutralize reactive oxygen species (ROS).
-
Inhibition of Thioredoxin Reductase 1 (TrxR1): this compound inhibits the activity of thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[5][8][12] This inhibition further contributes to a massive increase in intracellular ROS.[5]
-
Induction of Apoptosis and Ferroptosis: The accumulation of ROS leads to significant oxidative stress, triggering p53-independent apoptosis.[4] Furthermore, this oxidative damage, particularly lipid peroxidation, can induce ferroptosis, a distinct iron-dependent form of programmed cell death, making TP53-mutant cells preferentially sensitive.[5][10][13]
The active compound MQ can form reversible conjugates with GSH, which are then actively removed from the cell by the multidrug resistance‐associated protein 1 (MRP1) efflux pump.[1][2] Inhibition of MRP1 can trap MQ inside cancer cells, enhancing its therapeutic effect.[1]
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound in TP53-mutant cancer cells.
Representative Clinical Trial Workflow
Caption: Workflow of a Phase II clinical trial of this compound with azacitidine.
Quantitative Data from Clinical Trials
This compound has been extensively studied in clinical trials, particularly in combination with the hypomethylating agent azacitidine (AZA) for myeloid malignancies.
Table 1: Efficacy of this compound + Azacitidine in Phase II Studies for TP53-Mutant MDS & AML
| Study / Cohort | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |
| US Phase Ib/II (NCT03072043) [7][14][15][16] | MDS/AML | 55 | 71% | 44% | 10.8 months |
| MDS Subgroup | 40 | 73% | 50% | 10.4 months[17] | |
| AML Subgroup | 11 | 64% | 36% | 10.8 months[17] | |
| GFM Phase II (NCT03588078) [18] | MDS/AML | 52 | - | - | - |
| MDS Subgroup | 34 | 62% | 47% | 12.1 months | |
| AML Subgroup | 18 | 33% | 17% | 10.4 months | |
| Combined US + GFM Analysis [10][13] | MDS/AML | 100 | 69% | 41% | 11.8 months |
Table 2: Efficacy in Other Clinical Settings
| Study / Setting | Patient Population | N | Key Endpoint | Result |
| Phase 3 vs. AZA alone (NCT03745716) [19] | MDS | 154 | CR Rate (this compound + AZA vs. AZA) | 33.3% vs. 22.4% (p=0.13) |
| Phase 1/2 with Venetoclax + AZA (NCT04214860) [20] | AML | 30 | CR Rate | 37% |
| Composite CR (CR + CRi) | 53% | |||
| Phase 2 Post-Transplant Maintenance [9] | MDS/AML | 33 | 1-Year Relapse-Free Survival | 60% |
| 1-Year Overall Survival | 79% | |||
| Median Overall Survival | 20.6 months |
Experimental Protocols: Clinical Trial Design
The clinical efficacy and mechanism of this compound have been evaluated in well-structured clinical trials. The following provides a generalized protocol based on the Phase Ib/II study (NCT03072043) of this compound in combination with azacitidine.[7][14][15][16]
-
Study Design: An open-label, multicenter, dose-escalation (Phase Ib) and dose-expansion (Phase II) study.[8]
-
Patient Population: Adult patients with confirmed TP53-mutant myelodysplastic syndromes (MDS) or acute myeloid leukemia (AML) with 20-30% bone marrow blasts, who were treatment-naïve for hypomethylating agents.[14][15]
-
Treatment Regimen:
-
This compound: Administered as an intravenous infusion at the recommended Phase II dose of 4500 mg daily on days 1 through 4 of each cycle.[21]
-
Azacitidine: Administered at a standard dose of 75 mg/m² subcutaneously or intravenously for 7 days.[13]
-
Cycle Length: Treatment was administered in 28-day cycles.[13]
-
-
Primary and Secondary Endpoints:
-
Primary Endpoint: The primary objective of the Phase II portion was to determine the rate of Complete Remission (CR) according to the 2006 International Working Group (IWG) criteria.[7]
-
Secondary Endpoints: Key secondary endpoints included Overall Response Rate (ORR), duration of response, and Overall Survival (OS).[7]
-
-
Biomarker and Correlative Studies:
-
Molecular Response: Changes in TP53 variant allele frequency (VAF) were monitored using high-sensitivity next-generation sequencing (NGS) on bone marrow aspirates to assess molecular remission.[7] A complete molecular remission was often defined as a VAF below 5%.[7][14][15]
-
p53 Expression: Baseline and on-treatment bone marrow biopsies were assessed for p53 protein expression by immunohistochemistry (IHC) to correlate expression levels with clinical response.[7]
-
Conclusion
This compound represents a targeted therapeutic strategy for cancers with TP53 mutations, a patient population with historically poor outcomes. Its multifaceted mechanism of action, combining the direct reactivation of mutant p53's tumor suppressor functions with the induction of p53-independent cell death via oxidative stress and ferroptosis, provides a robust rationale for its anti-neoplastic activity.[5][10] Clinical data, particularly from Phase II studies in MDS and AML, have demonstrated high rates of clinical and molecular remission when this compound is combined with azacitidine.[7][18] While a pivotal Phase III trial in MDS did not meet its primary endpoint, the combination showed a trend towards improved complete remission.[19] Ongoing research and trials continue to explore its potential in various combinations and settings, underscoring its importance as a novel agent in the armamentarium against TP53-mutant cancers.[9][20]
References
- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 2. genomic-cancer-medicine.unimelb.edu.au [genomic-cancer-medicine.unimelb.edu.au]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term follow-up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 10. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aprea Therapeutics Announces Positive Results from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML - BioSpace [biospace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sohoinsider.com [sohoinsider.com]
- 14. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. ajmc.com [ajmc.com]
- 18. ascopubs.org [ascopubs.org]
- 19. targetedonc.com [targetedonc.com]
- 20. onclive.com [onclive.com]
- 21. First-in-Class this compound Plus Azacitidine for TP53-Mutant Myelodysplastic Syndromes - The ASCO Post [ascopost.com]
An In-depth Technical Guide to the APR-246 (Eprenetapopt) p53 Reactivation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cellular growth, and its inactivation by mutation is a hallmark of over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also confer oncogenic properties, contributing to tumor progression and therapeutic resistance. APR-246 (eprenetapopt) is a first-in-class small molecule prodrug designed to reactivate mutant p53, thereby restoring its native tumor suppressor functions. This guide provides a detailed technical overview of APR-246's mechanism of action, from its chemical conversion to its downstream cellular effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: From Prodrug to p53 Reactivation
APR-246's therapeutic activity is initiated by its conversion to the electrophilic compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is the active biological agent that directly targets the p53 protein.
2.1 Covalent Modification of Mutant p53
MQ functions as a Michael acceptor, enabling it to form covalent adducts with thiol groups on cysteine residues within the p53 core domain.[3][4] Specificity for mutant p53 is achieved by targeting key cysteine residues, notably Cys124 and Cys277, which become accessible in the unfolded conformation characteristic of many p53 mutations.[1][2][5] This covalent binding induces a conformational change in the mutant p53 protein, effectively refolding it into a wild-type-like structure.[1][6] This restored conformation is thermodynamically stabilized, allowing the reactivated p53 to regain its critical DNA-binding and transcriptional activities.[3][7][8]
Downstream Cellular Consequences
The restoration of wild-type p53 function by APR-246 triggers a cascade of downstream events that collectively suppress tumor growth.
3.1 Transcriptional Activation and Cell Fate Determination
Reactivated p53 translocates to the nucleus, where it binds to p53 response elements in the regulatory regions of its target genes.[9] This leads to the transcriptional activation of genes involved in:
-
Apoptosis: Upregulation of pro-apoptotic proteins such as PUMA, Noxa, and BAX leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.[6][10]
-
Cell Cycle Arrest: Increased expression of p21 (CDKN1A) inhibits cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1/S checkpoint, preventing the proliferation of damaged cells.[1]
3.2 p53-Independent Effects on Redox Homeostasis
Beyond p53 reactivation, APR-246 and its active form MQ exert significant effects on the cellular redox balance, contributing to its anticancer activity.[11]
-
Glutathione (B108866) (GSH) Depletion: MQ directly conjugates with glutathione, the cell's primary non-enzymatic antioxidant, leading to its depletion.[4][12][13] This disrupts the cellular redox state and sensitizes cancer cells to oxidative stress.
-
Thioredoxin Reductase (TrxR1) Inhibition: MQ also inhibits TrxR1, a key enzyme in the thioredoxin antioxidant system.[4][11] This inhibition can convert TrxR1 into an NADPH oxidase, further increasing reactive oxygen species (ROS) production.[11]
-
Induction of Ferroptosis: The combination of GSH depletion and increased ROS can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[14][15][16] This provides a p53-independent mechanism for killing cancer cells.[14][17]
Quantitative Data Summary
The efficacy of APR-246 has been evaluated in numerous preclinical and clinical settings.
Table 1: Preclinical Efficacy of APR-246 (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 7.9 | [10] |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 9.9 | [10] |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 10.5 | [10] |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 11.7 | [10] |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 14.3 | [10] |
| Various | Neuroblastoma, Lymphoma, ALL | Not specified | Highly Responsive |[18] |
Note: IC50 values can vary based on assay conditions and duration of exposure.
Table 2: Clinical Efficacy of this compound + Azacitidine in TP53-Mutant Myeloid Neoplasms
| Study Identifier | Disease | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Reference |
|---|---|---|---|---|---|---|
| NCT03072043 (Phase Ib/II) | MDS/AML | 55 | 71% | 44% | 10.8 months | [8][19] |
| MDS only | 40 | 73% | 50% | 10.4 months | [8][19] | |
| NCT03588078 (GFM Phase II) | MDS/AML | 52 | - | - | - | [20] |
| MDS only | 34 | 62% | 47% | 12.1 months | [20][21] | |
| AML only | 18 | 33% | 17% | 10.4-13.9 months* | [20][21] |
| Phase III (Front-line MDS) | MDS | 154 | Failed to meet primary endpoint of CR rate vs. azacitidine alone |[22][23] |
*OS for AML varied based on blast count.
Key Experimental Protocols
5.1 Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify direct binding of a ligand (MQ) to its target protein (p53) in a cellular environment, based on ligand-induced thermal stabilization.[24][25][26]
Protocol Outline:
-
Cell Treatment: Culture cells with the desired p53 mutation status. Treat experimental groups with APR-246 and control groups with vehicle (e.g., DMSO) for a specified duration (e.g., 2-6 hours).[25][27]
-
Heating Gradient: Harvest cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.[25][26]
-
Separation: Centrifuge the heated samples at high speed (e.g., 18,000 x g) to pellet the aggregated proteins.[28]
-
Analysis: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble p53 at each temperature point using Western blotting.
-
Data Interpretation: Plot the percentage of soluble p53 against temperature. A shift in the melting curve to a higher temperature in the APR-246-treated group compared to the control indicates thermal stabilization and confirms direct target engagement.
5.2 Conformation-Specific Immunoprecipitation (IP)
This technique is used to demonstrate the conformational refolding of mutant p53 to a wild-type-like state following APR-246 treatment. It utilizes antibodies that specifically recognize either the mutant/unfolded conformation (e.g., PAb240) or the wild-type/folded conformation (e.g., PAb1620).[1][29][30]
Protocol Outline:
-
Cell Treatment & Lysis: Treat p53-mutant cells with APR-246 or vehicle. Harvest and prepare whole-cell lysates in a non-denaturing lysis buffer.[31]
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.[31]
-
Immunoprecipitation: Divide the pre-cleared lysate into two tubes. To one, add the wild-type conformation-specific antibody (PAb1620). To the other, add the mutant conformation-specific antibody (PAb240). Incubate overnight at 4°C.[29][30]
-
Capture: Add Protein A/G beads to each tube to capture the antibody-p53 complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[28]
-
Elution & Analysis: Elute the captured proteins from the beads and analyze by Western blot using a pan-p53 antibody (e.g., DO-1).
-
Data Interpretation: An increase in the amount of p53 pulled down by the PAb1620 antibody and a corresponding decrease in the amount pulled down by PAb240 in APR-246-treated cells confirms a shift from a mutant to a wild-type-like conformation.[1]
5.3 Glutathione Depletion Assay
This assay quantifies the impact of APR-246 on cellular glutathione levels, a key aspect of its p53-independent mechanism.
Protocol Outline:
-
Cell Treatment: Treat cells with varying concentrations of APR-246 for a defined time period (e.g., 6-24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
GSH Measurement: Measure the total glutathione (GSH + GSSG) concentration in the cell lysates using a commercially available kit, often based on a glutathione reductase (GR) recycling enzymatic reaction.[13][32] In this reaction, GR reduces GSSG to GSH, which then reacts with a chromogen (like DTNB) to produce a colored or fluorescent product that can be measured spectrophotometrically.
-
Data Normalization: Normalize the glutathione concentration to the total protein concentration in each sample.
-
Data Interpretation: A dose-dependent decrease in total glutathione levels in APR-246-treated cells demonstrates the drug's impact on cellular redox homeostasis.[12][14]
Conclusion
APR-246 (this compound) represents a dual-action therapeutic strategy for cancers, particularly those harboring TP53 mutations. Its primary mechanism involves the covalent modification and conformational reactivation of mutant p53, restoring critical tumor suppressor functions like apoptosis and cell cycle arrest.[23] Concurrently, its p53-independent activities, including the depletion of glutathione and inhibition of the thioredoxin system, induce significant oxidative stress and can trigger ferroptosis.[11] This multifaceted mechanism provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anticancer agents, to overcome therapeutic resistance and improve patient outcomes in high-risk malignancies.
References
- 1. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the glutaredoxin and thioredoxin systems and ribonucleotide reductase by mutant p53-targeting compound APR-246 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. openworks.mdanderson.org [openworks.mdanderson.org]
- 17. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combining APR-246 and HDAC-Inhibitors: A Novel Targeted Treatment Option for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. onclive.com [onclive.com]
- 22. precisionmedicineonline.com [precisionmedicineonline.com]
- 23. Aprea Therapeutics Completes Full Enrollment of Phase 3 Clinical Trial in TP53 Mutant Myelodysplastic Syndromes (MDS) - BioSpace [biospace.com]
- 24. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. p53 Human Immunocapture Kit (ab154470) | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. medicine.tulane.edu [medicine.tulane.edu]
- 32. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
Eprenetapopt's Dual Assault on Cancer: Targeting Thioredoxin Reductase 1 and Mutant p53
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant promise in the treatment of hematological malignancies and solid tumors, particularly those harboring TP53 mutations. Its mechanism of action is multifaceted, extending beyond the well-documented restoration of mutant p53 function. A critical component of its anti-neoplastic activity lies in its ability to modulate the cellular redox balance through the direct inhibition of thioredoxin reductase 1 (TrxR1). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies related to this compound's targeting of TrxR1, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction: The Dual-Pronged Attack of this compound
This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to cysteine residues in proteins.[3] This reactivity allows MQ to exert a dual anti-cancer effect by targeting two key cellular vulnerabilities: the dysregulated p53 pathway and the cellular redox system.
Initially recognized for its ability to refold mutant p53 protein to a wild-type conformation and restore its tumor suppressor functions, it is now evident that this compound's efficacy is also significantly attributed to its p53-independent mechanisms.[2][4] A primary target in this regard is the selenoprotein thioredoxin reductase 1 (TrxR1), a critical enzyme in maintaining cellular redox homeostasis.[1][5]
The Thioredoxin System: A Key Regulator of Cellular Redox Balance
The thioredoxin system, comprising TrxR1, thioredoxin (Trx), and NADPH, is a central antioxidant system in mammalian cells. TrxR1 is a homodimeric flavoprotein that catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces oxidized cysteine residues on a variety of substrate proteins, thereby regulating numerous cellular processes, including DNA synthesis, cell proliferation, and apoptosis. Many cancer cells exhibit elevated levels of TrxR1, which helps them to cope with increased oxidative stress and contributes to drug resistance.[6] This dependency on the thioredoxin system makes TrxR1 an attractive target for anti-cancer therapy.
Mechanism of TrxR1 Inhibition by this compound
The active form of this compound, MQ, is a potent inhibitor of TrxR1.[1][5] The mechanism of inhibition involves the covalent modification of the selenocysteine (B57510) (Sec) residue within the C-terminal active site of TrxR1.[1] This irreversible binding converts TrxR1 from a reductase into an NADPH oxidase, leading to the generation of reactive oxygen species (ROS) rather than their detoxification.[2][5]
Quantitative Analysis of TrxR1 Inhibition
Studies have demonstrated a time- and concentration-dependent inhibition of TrxR1 by both pre-heated this compound (to facilitate conversion to MQ) and purified MQ.
| Inhibitor | Concentration (µM) | Incubation Time (min) | % TrxR1 Inhibition |
| Methylene Quinuclidinone (MQ) | 50 | 10 | Significant Inhibition |
| 1000 | 2 | ~100% | |
| Pre-heated this compound | 50 | 10 | Significant Inhibition |
| 1000 | 10 | ~100% | |
| Unheated this compound | 50 | 60 | No Detectable Effect |
| 1000 | 60 | < 40% | |
| Data derived from Peng X, et al. (2013).[6] |
Downstream Consequences of TrxR1 Inhibition
The inhibition of TrxR1 by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity.
Increased Oxidative Stress and Induction of Apoptosis
The conversion of TrxR1 to an NADPH oxidase leads to a massive increase in intracellular ROS.[2] This surge in oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).[2]
Induction of Ferroptosis
Recent studies have highlighted the role of this compound in inducing ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides.[7][8] this compound's inhibition of the thioredoxin system contributes to the depletion of glutathione (B108866) (GSH), a key antioxidant, which in turn sensitizes cells to ferroptosis.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated TrxR1 Inhibition and Cell Death
Caption: this compound's dual mechanism of action targeting TrxR1 and mutant p53.
Experimental Workflow for Assessing TrxR1 Inhibition
Caption: Workflow for determining cellular TrxR1 activity after this compound treatment.
Detailed Experimental Protocols
Cellular Thioredoxin Reductase 1 (TrxR1) Activity Assay (DTNB Reduction Method)
This protocol is adapted from commercially available kits and published research.[3][9][10]
Objective: To measure the enzymatic activity of TrxR1 in cell lysates following treatment with this compound.
Principle: TrxR1 catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.
Materials:
-
Cancer cell line of interest
-
This compound (APR-246)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)
-
NADPH solution (e.g., 10 mM in assay buffer)
-
DTNB solution (e.g., 10 mM in assay buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in cold lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with assay buffer.
-
Initiate Reaction: Add NADPH and DTNB to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of TNB²⁻ formation (ΔA412/min). Normalize the activity to the protein concentration. The percentage of TrxR1 inhibition is calculated relative to the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Objective: To quantify the levels of intracellular ROS in response to this compound treatment.
Principle: H2DCFDA is a non-fluorescent compound that freely diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Cancer cell line of interest
-
This compound (APR-246)
-
H2DCFDA probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Probe Loading: Remove the treatment media and wash the cells with PBS. Add H2DCFDA solution (e.g., 10 µM in PBS) to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Data Analysis: The fluorescence intensity of the this compound-treated cells is compared to that of the vehicle-treated control to determine the fold-change in ROS levels.
Assessment of Lipid Peroxidation
This protocol describes the measurement of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[11][12]
Objective: To assess the extent of lipid peroxidation in cells treated with this compound.
Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
This compound (APR-246)
-
Cell lysis buffer
-
TBA solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Sample Preparation: Harvest and lyse the cells.
-
TBARS Reaction: Mix the cell lysate with TBA and TCA solution (often containing BHT to prevent further oxidation during the assay).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Data Analysis: Quantify the MDA concentration using a standard curve generated with an MDA standard. Normalize the MDA levels to the protein concentration of the lysate.
Clinical Significance and Future Directions
The dual mechanism of action of this compound provides a strong rationale for its clinical development, particularly in cancers with both a high prevalence of TP53 mutations and an altered redox state. Clinical trials have shown promising results for this compound in combination with azacitidine in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[13][14][15][16]
Table of Clinical Trial Data (this compound + Azacitidine in TP53-Mutant MDS/AML)
| Clinical Trial Phase | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| Phase 2 | MDS/AML | 69% | 41% | 11.8 months | Cluzeau et al. (2025)[13][14] |
| Phase 1b/2 | MDS/AML | 71% | 44% | 10.8 months | Sallman et al. (2021)[15][16] |
Future research should continue to explore the interplay between p53 reactivation and TrxR1 inhibition to identify biomarkers that can predict patient response to this compound. Furthermore, the induction of ferroptosis by this compound opens up new avenues for combination therapies with agents that target other components of the ferroptotic pathway. Understanding the full spectrum of this compound's molecular targets and downstream effects will be crucial for optimizing its clinical use and expanding its therapeutic potential.
References
- 1. APR-246/PRIMA-1MET inhibits thioredoxin reductase 1 and converts the enzyme to a dedicated NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 6. APR-246/PRIMA-1MET inhibits thioredoxin reductase 1 and converts the enzyme to a dedicated NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assays for the measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term follow-up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the p53-Independent Mechanisms of Eprenetapopt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) has garnered significant attention in oncology for its primary mechanism of reactivating mutant p53, a critical tumor suppressor. However, a growing body of evidence reveals that this compound exerts potent anti-cancer effects through various p53-independent pathways. This technical guide provides an in-depth exploration of these mechanisms, offering a valuable resource for researchers and drug development professionals seeking to understand and leverage the full therapeutic potential of this promising agent. This guide details the core p53-independent effects of this compound, including the induction of ferroptosis, inhibition of thioredoxin reductase 1, disruption of iron-sulfur cluster biogenesis, and enhancement of tumor antigenicity. Each section is supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a comprehensive understanding of this compound's multifaceted anti-neoplastic activity.
Core p53-Independent Mechanisms of Action
This compound's therapeutic reach extends beyond p53 reactivation, encompassing a range of cellular processes that are critical for cancer cell survival and proliferation. These p53-independent effects are primarily driven by the drug's active metabolite, methylene (B1212753) quinuclidinone (MQ), a Michael acceptor that reacts with thiol groups on various cellular proteins.
Induction of Ferroptosis through Glutathione (B108866) Depletion
A key p53-independent mechanism of this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] this compound triggers this process by depleting the cellular antioxidant glutathione (GSH).[1][2] MQ directly conjugates with GSH, leading to its depletion and thereby impairing the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1] The resulting accumulation of lipid reactive oxygen species (ROS) leads to oxidative damage and, ultimately, ferroptotic cell death. This mechanism is effective even in cancer cells lacking functional p53.[1]
Quantitative Data:
| Cell Line | p53 Status | Treatment | Effect on Cell Viability | Citation |
| H1299 | p53-null | This compound | Cell death reversed by ferroptosis inhibitors (Ferrostatin-1, Ciclopirox olamine), but not by a pan-caspase inhibitor (zVAD-FMK). | [1] |
| FLO-1 | Mutant p53 | This compound | Cell death reversed by ferroptosis inhibitors (Ferrostatin-1, Ciclopirox olamine), but not by a pan-caspase inhibitor (zVAD-FMK). | [1] |
| Metabolite | Treatment | Change in Abundance | Citation |
| Reduced Glutathione (GSH) | This compound | Decreased | [1] |
| Oxidized Glutathione (GSSG) | This compound | No significant change | [1] |
| Acetyl-CoA | This compound | Decreased | [1] |
| NADH | This compound | Decreased | [1] |
Signaling Pathway:
Caption: this compound-induced ferroptosis pathway.
Inhibition of Thioredoxin Reductase 1 (TrxR1)
This compound also targets the selenoprotein thioredoxin reductase 1 (TrxR1), a key regulator of cellular redox balance, in a p53-independent manner.[3][4] Inhibition of TrxR1 disrupts the thioredoxin system, leading to an accumulation of intracellular ROS and subsequent oxidative stress.[2] This contributes to cell cycle arrest and apoptosis.
Signaling Pathway:
Caption: Inhibition of TrxR1 by this compound.
Inhibition of Iron-Sulfur Cluster Biogenesis
Recent studies have shown that this compound can inhibit iron-sulfur (Fe-S) cluster biogenesis by limiting the cysteine desulfurase activity of NFS1.[1] Fe-S clusters are essential cofactors for numerous proteins involved in critical cellular processes, including DNA replication and repair, metabolism, and ribosome biogenesis. By inhibiting NFS1, this compound potentiates ferroptosis and restricts cellular proliferation.[1]
Logical Relationship Diagram:
Caption: this compound's inhibition of NFS1.
Enhancement of Tumor Antigenicity
This compound and its active metabolite MQ can directly increase the immunogenicity of tumor cells, independent of p53 status.[5][6] This is achieved through the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. Key markers of ICD that are upregulated by this compound include the surface exposure of calreticulin (B1178941) (an "eat-me" signal for dendritic cells), and the release of high-mobility group box 1 (HMGB1) and ATP, which act as danger signals to attract and activate immune cells.[5][6] This enhanced antigenicity can improve the efficacy of immunotherapies.
Quantitative Data:
| Cell Line | p53 Status | Treatment | Effect on MHC Class I (H2Kb) Expression | Citation |
| B16F10 | Wild-type | MQ (10 µM) | Increased Mean Fluorescence Intensity | [5] |
| B16F10 | p53-null | MQ (10 µM) | Increased Mean Fluorescence Intensity | [5] |
Signaling Pathway:
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. Automated Quantitative Analysis of p53, Cyclin D1, Ki67 and pERK Expression in Breast Carcinoma Does Not Differ from Expert Pathologist Scoring and Correlates with Clinico-Pathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Eprenetapopt discovery and development timeline
An In-depth Technical Guide to the Discovery and Development of Eprenetapopt
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, mechanism of action, and clinical development timeline of this compound (formerly APR-246), a first-in-class p53 reactivator.
Discovery and Preclinical Development
This compound was discovered approximately two decades ago by Wiman and colleagues as a methylated derivative of the PRIMA-1 (p53-reactivation and induction of massive apoptosis) molecule.[1][2] Preclinical investigations revealed its potential as an anti-cancer agent with activity across a range of solid and hematological malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and ovarian cancer.[3][4][5][6]
Notably, preclinical studies demonstrated strong synergistic effects when this compound was combined with traditional chemotherapeutic agents, newer targeted therapies, and immune checkpoint inhibitors.[3][4][6][7]
Mechanism of Action
This compound is a prodrug that undergoes spontaneous conversion to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2][8] The mechanism of action is multifaceted, involving both p53-dependent and -independent pathways.
2.1. p53-Dependent Pathway:
MQ acts as a Michael acceptor, covalently binding to specific cysteine residues within the core domain of mutant p53 protein.[2][8] This binding restores the wild-type conformation and function of the p53 tumor suppressor protein.[2][4] The reactivated p53 can then induce cell cycle arrest and apoptosis in cancer cells harboring TP53 mutations.[2]
2.2. p53-Independent Pathway:
This compound also exerts its anti-cancer effects through p53-independent mechanisms, primarily by inducing oxidative stress.[1][2] It achieves this by binding to and depleting glutathione (B108866) (GSH), a key cellular antioxidant, and by inhibiting the enzyme thioredoxin reductase 1 (TrxR1).[1][2] The resulting increase in reactive oxygen species (ROS) can lead to cell death via pathways such as ferroptosis.[2][9]
Clinical Development Timeline and Data
This compound has undergone extensive clinical evaluation, primarily in patients with hematological malignancies harboring TP53 mutations.
3.1. Phase 1/2 Clinical Trials:
Early-phase clinical trials established a favorable safety profile and demonstrated clinical activity for this compound in combination with other agents.[4][6][7]
| Trial Name/Identifier | Patient Population | Treatment Regimen | Key Efficacy Results | Reference |
| Phase 1/2 Study | 55 patients with TP53-mutant MDS, AML, and MDS/MPN | This compound + Azacitidine | Overall Response Rate (ORR): 71%Complete Remission (CR): 44%Median Overall Survival (OS): 10.8 months | [8][10] |
| French Phase 1b/II | TP53-mutant MDS and AML | This compound + Azacitidine | ORR (MDS): 75%CR (MDS): 57%Median OS: 12.1 months | |
| Phase 1/2 Trial | 30 evaluable patients with frontline TP53-mutant AML | This compound + Venetoclax + Azacitidine | CR: 37%Composite Response (CR + CRi): 53% | [4][10] |
3.2. Phase 2 Clinical Trials:
A notable Phase 2 trial evaluated this compound as maintenance therapy following allogeneic stem cell transplantation.
| Trial Name/Identifier | Patient Population | Treatment Regimen | Key Efficacy Results | Reference |
| Post-Transplant Maintenance | 33 patients with TP53-mutant MDS and AML | This compound + Azacitidine | 1-year Relapse-Free Survival (RFS): 60%Median RFS: 12.5 months1-year Overall Survival (OS): 79%Median OS: 20.6 months | [3][5] |
3.3. Phase 3 Clinical Trial:
A pivotal Phase 3 trial was conducted to evaluate this compound in frontline TP53-mutant MDS.
| Trial Name/Identifier | Patient Population | Treatment Regimen | Key Outcome | Reference |
| Pivotal Phase 3 | Frontline TP53-mutant MDS | This compound + Azacitidine vs. Azacitidine alone | Failed to meet the primary statistical endpoint of complete remission. | [3][5] |
3.4. Regulatory Designations:
This compound has received several key regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Commission.
| Regulatory Agency | Designation | Indication | Reference |
| FDA | Breakthrough Therapy | Combination with Azacitidine for mutant TP53 MDS | [1] |
| FDA | Fast Track | Mutant TP53 Acute Myeloid Leukemia (AML) | [1][7] |
| FDA | Orphan Drug | Myelodysplastic Syndromes (MDS) | [4] |
| FDA | Orphan Drug | Acute Myeloid Leukemia (AML) | [4] |
| European Commission | Orphan Drug | Myelodysplastic Syndromes (MDS) | [4] |
| European Commission | Orphan Drug | Acute Myeloid Leukemia (AML) | [4] |
| European Commission | Orphan Drug | Ovarian Cancer |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are maintained by the respective study sponsors and are typically available through clinical trial registries such as ClinicalTrials.gov. The general methodologies employed in these trials are summarized below.
Key Methodologies:
-
Patient Selection: Enrollment was typically restricted to patients with confirmed TP53 mutations in their malignancies.
-
Treatment Administration: this compound was administered intravenously, often in combination with other agents like azacitidine or venetoclax, in cyclical regimens.
-
Efficacy Endpoints: Primary and secondary endpoints included complete remission (CR) rate, overall response rate (ORR), duration of response (DoR), relapse-free survival (RFS), and overall survival (OS).
-
Safety and Tolerability: Adverse events were monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Future Directions
The development of next-generation p53 reactivators, such as the orally bioavailable APR-548, is underway.[3][4] A Phase 1 clinical trial for APR-548 was anticipated to commence in early 2021.[7] These next-generation compounds aim to improve upon the potency and delivery of p53-reactivating therapies.
References
- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting | Aprea Therapeutics [ir.aprea.com]
- 4. Aprea Therapeutics Announces Phase 1/2 Trial of this compound + Venetoclax + Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint | Aprea Therapeutics [ir.aprea.com]
- 5. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 6. Aprea Therapeutics Receives FDA Fast Track Designation for this compound in the Treatment of TP53 Mutant Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
Preclinical Evidence for Eprenetapopt in Myelodysplastic Syndromes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). Mutations in the TP53 gene are present in a significant subset of MDS patients and are associated with a poor prognosis and resistance to standard therapies. Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated the ability to restore wild-type function to mutant p53 protein, thereby inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of this compound in MDS, with a focus on its synergistic activity with the hypomethylating agent azacitidine.
Mechanism of Action
This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein. This binding induces a conformational change in the mutant p53, restoring its wild-type tumor suppressor functions, including the induction of apoptosis and cell cycle arrest.
Beyond its p53-dependent activity, this compound has also been shown to exert anti-tumor effects through p53-independent mechanisms. These include the induction of oxidative stress through the depletion of glutathione (B108866) and the inhibition of thioredoxin reductase, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.
Preclinical Efficacy in Myelodysplastic Syndromes
The preclinical rationale for combining this compound with azacitidine in TP53-mutant MDS has been validated through in vitro and in vivo studies, primarily utilizing the TP53-mutant (p.R248Q) MDS/AML cell line, SKM1.[1]
In Vitro Studies
Cell Viability and Apoptosis
The combination of this compound and azacitidine has been shown to have a synergistic effect on inducing apoptosis and inhibiting the proliferation of TP53-mutant MDS/AML cells.[1][2] In the SKM1 cell line, the combination of these two agents resulted in a significant increase in apoptotic cells compared to either agent alone.[1]
| Cell Line | Treatment | Observation | Reference |
| SKM1 (TP53 p.R248Q) | This compound + Azacitidine | Doubling of apoptotic cells vs. azacitidine alone | [1] |
| SKM1 (TP53 p.R248Q) | This compound + Azacitidine | Synergistic pro-apoptotic effect | [1] |
| Primary TP53-mutated MDS/AML patient cells | This compound + Azacitidine | Synergistic effect | [3] |
Cell Cycle Analysis
The combination therapy also demonstrated a profound impact on cell cycle progression in TP53-mutant cells. Treatment of SKM1 cells with this compound and azacitidine led to a significant cell cycle arrest in the G0/G1 phase.[1]
| Cell Line | Treatment | Observation | Reference |
| SKM1 (TP53 p.R248Q) | This compound + Azacitidine | 83% of cells undergoing cell cycle arrest in G0/G1 | [1] |
In Vivo Studies
The synergistic anti-tumor activity of this compound and azacitidine was confirmed in a xenotransplantation mouse model using the SKM1 cell line.[1] The combination therapy resulted in a pronounced and durable inhibition of disease progression.[1]
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Xenotransplantation model | SKM1 (TP53 p.R248Q) | This compound + Azacitidine | Pronounced and durable inhibition of disease progression | [1] |
Signaling Pathways and Molecular Mechanisms
The synergistic effect of this compound and azacitidine is mediated through the modulation of key cellular pathways. Transcriptomic analysis of SKM1 cells treated with the combination revealed a significant enrichment of genes induced by reactive oxygen species (ROS).[1]
References
- 1. To target the untargetable: elucidation of synergy of APR-246 and azacitidine in TP53 mutant myelodysplastic syndromes and acute myeloid leukemia | Haematologica [haematologica.org]
- 2. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Pronged Attack of Eprenetapopt on Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprenetapopt (APR-246) is a first-in-class small molecule under investigation for the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) harboring TP53 mutations. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from key clinical trials and detailed experimental protocols. The document elucidates the dual functionality of this compound: the reactivation of mutant p53 protein and the induction of programmed cell death through apoptosis and ferroptosis, independent of p53 status. This is achieved through the generation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH). Experimental workflows and signaling pathways are visualized to provide a clear understanding of the scientific basis for this compound's therapeutic potential in AML.
Introduction
Acute myeloid leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the TP53 tumor suppressor gene are present in a significant subset of AML patients and are associated with a particularly poor prognosis and resistance to conventional therapies. This compound has emerged as a promising therapeutic agent for this patient population. It is a prodrug that spontaneously converts to its active form, methylene (B1212753) quinuclidinone (MQ), a Michael acceptor that covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and tumor-suppressive functions.[1] Furthermore, this compound exhibits a p53-independent mechanism of action by inducing oxidative stress and ferroptosis, a form of iron-dependent programmed cell death.[2] This guide will delve into the intricate molecular mechanisms, present key clinical data, and provide detailed experimental methodologies to facilitate further research and development in this area.
Mechanism of Action
This compound's anti-leukemic effect is primarily attributed to two interconnected mechanisms:
Reactivation of Mutant p53
Mutations in the TP53 gene often lead to the production of a misfolded and dysfunctional p53 protein. This compound's active metabolite, MQ, covalently modifies cysteine residues within the core domain of mutant p53.[3] This modification thermodynamically stabilizes the protein, promoting a conformational shift towards the wild-type state.[1] The restored p53 protein can then translocate to the nucleus, bind to its target DNA sequences, and induce the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[2][4] Key downstream targets of reactivated p53 include p21 (CDKN1A), PUMA (BBC3), and NOXA (PMAIP1).[5]
Induction of Oxidative Stress and Ferroptosis
Independently of its effects on p53, this compound induces significant oxidative stress within cancer cells.[5] This is achieved through two primary routes:
-
Glutathione (GSH) Depletion: MQ can directly bind to and deplete the cellular antioxidant glutathione.[6]
-
Inhibition of Thioredoxin Reductase (TrxR1): this compound can inhibit the activity of TrxR1, a key enzyme in the thioredoxin system that regulates cellular redox balance.[1]
The depletion of GSH and inhibition of TrxR1 lead to an accumulation of reactive oxygen species (ROS), particularly lipid ROS.[7] This unchecked lipid peroxidation damages cellular membranes and triggers ferroptosis, an iron-dependent form of programmed cell death.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Quantitative Data from Clinical Trials
The following tables summarize the efficacy of this compound in combination with other agents in clinical trials involving patients with TP53-mutated AML and MDS.
Table 1: Efficacy of this compound in Combination with Azacitidine in TP53-mutated MDS and AML
| Clinical Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |
| NCT03072043 & NCT03588078 (Combined Analysis) [8] | HMA-naïve, higher-risk MDS and oligoblastic AML | 100 | 69% | 41% | 11.8 months |
| Phase 2 (GFM) [4] | Untreated high or very high-risk MDS and AML | 52 | MDS: 62%AML: 33% | MDS: 47%AML: 17% | MDS: 12.1 monthsAML: 10.4 months |
Table 2: Efficacy of this compound in Combination with Venetoclax and Azacitidine in TP53-mutated AML
| Clinical Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | CR + CR with incomplete hematologic recovery (CRi) |
| NCT04214860 (Phase 1/2) [9] | Front-line AML | 30 | - | 37% | 53% |
Table 3: Efficacy of Post-Transplant Maintenance with this compound and Azacitidine in TP53-mutated MDS and AML
| Clinical Trial | Patient Population | N | 1-Year Relapse-Free Survival (RFS) | Median RFS | 1-Year Overall Survival (OS) | Median OS |
| NCT03588078 (Maintenance arm) [10] | Post-allogeneic stem cell transplant | 33 | 58% | 12.1 months | 79% | 19.3 months |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on AML cells.
-
Materials:
-
AML cell lines or primary patient samples
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a suitable density and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours).
-
At the end of the treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid ROS, a key feature of ferroptosis.
-
Materials:
-
Treated and control AML cells
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate at 37°C.
-
Harvest the cells and wash them with PBS.
-
For flow cytometry, resuspend the cells in PBS and analyze immediately. The oxidized probe fluoresces green (FITC channel), and the reduced probe fluoresces red (PE-Texas Red channel).
-
For fluorescence microscopy, image the cells directly. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
-
Western Blot for p53 Signaling Pathway
This protocol is for detecting the expression levels of key proteins in the p53 signaling pathway.
-
Materials:
-
Treated and control AML cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-PUMA, anti-NOXA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Conclusion
This compound represents a promising therapeutic strategy for AML, particularly for patients with TP53 mutations who have limited treatment options. Its dual mechanism of action, involving the reactivation of mutant p53 and the induction of ferroptosis, provides a multi-pronged attack on leukemic cells. The quantitative data from clinical trials demonstrate its potential to induce high response rates and improve survival outcomes. The detailed experimental protocols provided in this guide are intended to facilitate further research into the nuanced mechanisms of this compound and to aid in the development of novel combination therapies to enhance its anti-leukemic efficacy. Continued investigation into the intricate signaling pathways and resistance mechanisms will be crucial for optimizing the clinical application of this innovative therapeutic agent.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. sohoinsider.com [sohoinsider.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
The Potential of Eprenetapopt in Solid Tumors with TP53 Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers, with mutations occurring in over 50% of all solid tumors. These mutations not only abrogate the tumor-suppressive functions of the p53 protein but can also confer oncogenic gain-of-function properties, leading to increased chemoresistance and poor patient prognosis. Eprenetapopt (APR-246) is a first-in-class small molecule that has emerged as a promising therapeutic agent capable of reactivating mutant p53 protein. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data in solid tumors, and offers detailed experimental protocols for its evaluation.
Introduction: The Challenge of TP53 Mutations
The p53 protein, often termed the "guardian of the genome," plays a central role in maintaining cellular homeostasis by orchestrating responses to various cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, wild-type p53 induces cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of cells with genomic instability.[1] Missense mutations in the TP53 gene often lead to the expression of a full-length, but conformationally altered, p53 protein that has lost its tumor-suppressive DNA-binding capabilities.[3] The accumulation of these dysfunctional mutant p53 proteins is a hallmark of many cancers and represents a major unmet medical need.[1][2]
Mechanism of Action of this compound (APR-246)
This compound is a prodrug that is systemically converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[4][5] MQ is a Michael acceptor that exerts a dual mechanism of action to induce cancer cell death.
p53-Dependent Pathway: Restoration of Wild-Type Conformation
The primary mechanism of this compound involves the covalent binding of MQ to cysteine residues within the core domain of the mutant p53 protein, particularly Cys124 and Cys277.[1] This interaction leads to the refolding of the mutant p53 protein, restoring its wild-type conformation and tumor-suppressive transcriptional activity.[1][4] Reactivated p53 can then upregulate its canonical target genes, such as CDKN1A (p21), BBC3 (PUMA), and PMAIP1 (Noxa), leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
References
- 1. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. A thiol-bound drug reservoir enhances APR-246-induced mutant p53 tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
Unraveling the Molecular Interactions of Methylene Quinuclidinone (MQ), the Active Moiety of Eprenetapopt
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant promise in clinical trials for the treatment of TP53-mutant myelodysplastic syndromes (MDS) and other hematological malignancies. Its therapeutic activity stems from its conversion to the active moiety, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies specific cysteine residues within mutant p53, leading to its conformational refolding and the restoration of its tumor-suppressive functions. Beyond its canonical role as a mutant p53 reactivator, MQ exhibits a multifaceted mechanism of action by engaging with key cellular components involved in redox homeostasis. This technical guide provides an in-depth exploration of the molecular targets of MQ, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Primary Molecular Target: Mutant p53
The principal molecular target of MQ is the mutant p53 protein. Missense mutations in the TP53 gene often lead to the unfolding and inactivation of the p53 protein, abolishing its ability to act as a transcription factor that governs cell cycle arrest and apoptosis. MQ covalently binds to specific cysteine residues within the core domain of mutant p53, facilitating its refolding into a wild-type-like conformation and restoring its DNA-binding and transcriptional activities.
Quantitative Analysis of MQ-p53 Binding
The covalent adduction of MQ to mutant p53 has been quantified using mass spectrometry. These studies have identified several key cysteine residues as targets for MQ.
| Target Protein | Mutant p53 Residues Targeted | Experimental Method | Key Findings |
| Mutant p53 (R175H, R273H) | Cys124, Cys277 | Mass Spectrometry | Dose-dependent increase in MQ adduction. At 200 µM MQ, two MQ adducts per p53 molecule were observed.[1][2] |
| Mutant p53 | Cys124, Cys229, Cys277 | Molecular Dynamics Simulations | Binding of MQ to Cys124 alters the interaction of mutant p53 with DNA, restoring wild-type-like binding. |
Secondary Molecular Targets: Modulators of Cellular Redox Balance
MQ's anticancer activity is not solely dependent on p53 reactivation. It also exerts significant effects by modulating the cellular redox state through direct interaction with key enzymes and molecules involved in maintaining redox homeostasis.
Thioredoxin Reductase 1 (TrxR1)
TrxR1 is a critical selenoenzyme that plays a central role in cellular redox control. MQ has been identified as a potent inhibitor of TrxR1.[3][4]
Glutathione (B108866) (GSH)
MQ is known to deplete intracellular levels of glutathione (GSH), a major cellular antioxidant. This depletion contributes to increased oxidative stress and sensitizes cancer cells to apoptosis.
Asparagine Synthetase (ASNS)
Recent proteomic screening has identified asparagine synthetase (ASNS) as a potential novel target of MQ.
Quantitative Data on Redox Target Interactions
| Target | Metric | Value | Cell/System |
| Thioredoxin System | IC50 (Preheated APR-246) | 7.15 µM | In vitro |
| Ribonucleotide Reductase | Inhibition | ~100% at 40 µM MQ | In vitro |
| Asparagine Synthetase (ASNS) | Thermal Stabilization | Identified as a top hit | OVCAR-3 cells |
Signaling Pathways and Mechanisms of Action
The engagement of MQ with its molecular targets triggers a cascade of downstream signaling events, ultimately leading to cancer cell death through various mechanisms, including apoptosis and ferroptosis.
Caption: Molecular targets and downstream effects of MQ.
Experimental Protocols
Mass Spectrometry for Quantifying MQ-p53 Adducts
Objective: To determine the stoichiometry and sites of MQ binding to mutant p53.
Methodology:
-
Protein Incubation: Recombinant mutant p53 protein (e.g., R175H, R273H) is incubated with varying concentrations of MQ in a suitable buffer (e.g., phosphate-buffered saline) at room temperature for a defined period.
-
Sample Preparation: The reaction is quenched, and the protein is denatured, reduced, and alkylated. The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of MQ (mass shift of +151 Da). The sites of modification (specific cysteine residues) are determined by fragmentation analysis. Quantitative analysis can be performed by comparing the peak intensities of modified and unmodified peptides.
Caption: Workflow for mass spectrometry analysis of MQ-p53 adducts.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify cellular proteins that are directly or indirectly engaged by MQ.
Methodology:
-
Cell Treatment: Intact cells (e.g., OVCAR-3) are treated with MQ or a vehicle control for a specified time.
-
Thermal Challenge: The treated cells are subjected to a temperature gradient to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of a specific protein of interest (e.g., ASNS) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of MQ compared to the control indicates target engagement.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Glutathione Depletion Assay
Objective: To measure the effect of MQ on intracellular glutathione levels.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of MQ for different time points.
-
Cell Lysis: Cells are lysed to release intracellular contents.
-
GSH Measurement: The total glutathione (GSH + GSSG) and/or the reduced glutathione (GSH) levels are measured using a commercially available kit, often based on the DTNB-GSSG reductase recycling assay or an HPLC-based method.
-
Data Normalization: Glutathione levels are typically normalized to the total protein concentration in the cell lysate.
-
Data Analysis: The percentage of glutathione depletion is calculated by comparing the levels in MQ-treated cells to those in vehicle-treated control cells.
Caption: Workflow for glutathione depletion assay.
Conclusion
Methylene quinuclidinone, the active moiety of this compound, is a promising anti-cancer agent with a dual mechanism of action. Its primary activity involves the reactivation of mutant p53, a long-sought-after goal in cancer therapy. Concurrently, MQ's ability to modulate cellular redox homeostasis by targeting key components like TrxR1 and glutathione contributes significantly to its overall therapeutic efficacy. The identification of novel potential targets such as asparagine synthetase opens new avenues for understanding its complete pharmacological profile and exploring rational combination therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate and harness the therapeutic potential of MQ.
References
Eprenetapopt's Impact on the DNA Damage Response Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant potential in the treatment of cancers harboring TP53 mutations. Its primary mechanism involves the restoration of wild-type p53 function, leading to cell cycle arrest and apoptosis.[1][2] However, a growing body of evidence highlights a crucial p53-independent mechanism of action revolving around the induction of oxidative stress. This guide provides a comprehensive technical overview of this compound's multifaceted impact on the DNA Damage Response (DDR) pathway, integrating both its p53-dependent and -independent functions. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a thorough resource for researchers in oncology and drug development.
Core Mechanisms of this compound Action
This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[1] MQ exerts its anti-cancer effects through two primary, interconnected pathways:
-
p53 Reactivation: MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein.[1][3] This binding induces a conformational change, restoring the wild-type transcriptional activity of p53.[1][4] Reactivated p53 then upregulates its target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX, NOXA).[1][2]
-
Induction of Oxidative Stress: this compound has a significant impact on the cellular redox balance, independent of p53 status. It depletes the cellular antioxidant glutathione (B108866) (GSH) and inhibits the enzyme thioredoxin reductase 1 (TrxR1).[1][5] This dual action leads to a massive increase in intracellular reactive oxygen species (ROS), inducing lipid peroxidation and a form of iron-dependent cell death known as ferroptosis.[1][6][7]
This compound and the DNA Damage Response (DDR) Pathway
The induction of ROS by this compound is a key event that directly links its mechanism of action to the DDR pathway. ROS are known to cause a variety of DNA lesions, including single- and double-strand breaks, which are potent activators of the DDR signaling cascade.
Activation of Upstream DDR Kinases: ATM and ATR
While direct studies on this compound's immediate effect on ATM and ATR are emerging, the established link between oxidative stress and the activation of these kinases provides a strong basis for its mechanism.
-
Ataxia Telangiectasia Mutated (ATM): ATM is the primary sensor of DNA double-strand breaks (DSBs). Oxidative stress has been shown to directly activate ATM through the formation of disulfide cross-linked dimers, independent of DSBs. The ROS generated by this compound can, therefore, be expected to activate ATM, initiating downstream signaling.
-
Ataxia Telangiectasia and Rad3-related (ATR): ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise from replication stress. Oxidative stress can lead to stalled replication forks and the formation of ssDNA, thereby activating the ATR-CHK1 pathway.
Modulation of Downstream Checkpoint Kinases: CHK1 and CHK2
Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases, CHK1 and CHK2, which in turn regulate the cell cycle and DNA repair.
-
CHK2: As a primary downstream target of ATM, CHK2 activation would be an expected consequence of this compound-induced oxidative stress. Activated CHK2 plays a crucial role in the p53-dependent apoptosis pathway and in inducing cell cycle arrest.
-
CHK1: The ATR-CHK1 axis is critical for managing replication stress. By inducing ROS, this compound likely contributes to replication stress, leading to CHK1 activation and subsequent cell cycle arrest to allow for DNA repair.
The following diagram illustrates the proposed signaling pathways of this compound's impact on the DDR.
References
- 1. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eprenetapopt: In Vitro Application Notes for Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a first-in-class small molecule that has garnered significant interest in cancer research due to its unique dual mechanism of action. It is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is known to restore wild-type function to mutated and inactivated p53 protein, a tumor suppressor gene frequently mutated in human cancers, thereby inducing programmed cell death in cancer cells.[1][2][3] Additionally, this compound exhibits p53-independent activity by targeting the cellular redox balance through inhibition of the selenoprotein thioredoxin reductase 1 (TrxR1) and depletion of glutathione, leading to increased oxidative stress and apoptosis.[4]
These application notes provide a detailed protocol for the in vitro use of this compound in cancer cell culture, including methodologies for assessing its effects on cell viability and apoptosis, and for analyzing the activation of the p53 signaling pathway.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for dose-range finding studies.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Wild-Type | 7.5 | [5] |
| SW480 | Colorectal Carcinoma | Mutant (R273H, P309S) | 10.9 | [5] |
| HT29 | Colorectal Carcinoma | Mutant (R273H) | 58.6 | [5] |
| DLD-1 | Colorectal Carcinoma | Mutant (S241F) | 25.3 | [5] |
| LoVo | Colorectal Carcinoma | Wild-Type | 45.9 | [5] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 23.7 | [5] |
| OVCAR-3 | Ovarian Adenocarcinoma | Mutant (R248Q) | Not Specified | [6] |
| TOV-112D | Ovarian Adenocarcinoma | Mutant (E285K) | Not Specified | [7] |
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound. Specific cell lines such as OVCAR-3 and TOV-112D, which are common models for ovarian cancer, can be used.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, TOV-112D)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (APR-246)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates (6-well, 96-well), and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach with trypsin-EDTA, and resuspend in fresh medium.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Seeding density should be optimized for each cell line to ensure exponential growth during the experiment.
-
-
This compound Treatment:
-
Allow cells to adhere and resume growth for 24 hours after seeding.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTS Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry.[9]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for p53 Pathway Activation
This protocol is for detecting the expression levels of p53 and its downstream targets.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Signaling Pathway
This compound's mechanism of action involves both p53-dependent and p53-independent pathways to induce cancer cell death.
References
- 1. This compound Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprea Therapeutics Announces Results of Primary Endpoint from Phase 3 Trial of this compound in TP53 Mutant Myelodysplastic Syndromes (MDS) | Aprea Therapeutics [ir.aprea.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing cytotoxic and apoptotic effect in OVCAR-3 and MDAH-2774 cells with all-trans retinoic acid and zoledronic acid: a paradigm of synergistic molecular targeting treatment for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Eprenetapopt-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a first-in-class small molecule that has garnered significant attention for its ability to restore wild-type function to mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] By reactivating mutant p53, this compound can trigger programmed cell death, or apoptosis, in cancer cells.[2][3] This document provides a comprehensive guide for assessing this compound-induced apoptosis, detailing its mechanism of action and providing protocols for key experimental assays.
Mechanism of Action of this compound
This compound is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This binding leads to the refolding of the mutant p53 protein into a conformation that resembles the wild-type protein, thereby restoring its tumor-suppressive functions.[2] Restored p53 activity leads to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis.
Beyond its effects on p53, this compound has been shown to induce apoptosis through p53-independent mechanisms. These include the induction of oxidative stress through the depletion of glutathione (B108866) and the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance.[3] This multifaceted mechanism of action makes this compound a promising therapeutic agent for a variety of cancers harboring p53 mutations.
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram outlines a general workflow for investigating the apoptotic effects of this compound on cancer cell lines.
Data Presentation
Quantitative data from the following assays should be summarized in tables to facilitate comparison between different concentrations of this compound and treatment durations.
Table 1: Example of Annexin V/PI Staining Results
| This compound (µM) | Treatment Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 24 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| 25 | 24 | 50.1 ± 4.2 | 35.2 ± 3.1 | 14.7 ± 2.5 |
| 50 | 24 | 25.8 ± 3.8 | 50.5 ± 4.5 | 23.7 ± 3.1 |
| 25 | 12 | 65.4 ± 3.9 | 25.1 ± 2.8 | 9.5 ± 1.8 |
| 25 | 48 | 30.7 ± 4.1 | 45.3 ± 3.7 | 24.0 ± 2.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example of Caspase-3/7 Activity
| This compound (µM) | Treatment Time (h) | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 24 | 1.0 ± 0.1 |
| 10 | 24 | 2.5 ± 0.3 |
| 25 | 24 | 5.8 ± 0.6 |
| 50 | 24 | 9.2 ± 1.1 |
| 25 | 12 | 3.1 ± 0.4 |
| 25 | 48 | 7.5 ± 0.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 3: Example of TUNEL Assay Results
| This compound (µM) | Treatment Time (h) | TUNEL-Positive Cells (%) |
| 0 (Control) | 48 | 1.8 ± 0.5 |
| 10 | 48 | 12.3 ± 1.8 |
| 25 | 48 | 30.5 ± 3.2 |
| 50 | 48 | 55.1 ± 4.9 |
| 25 | 24 | 18.9 ± 2.5 |
| 25 | 72 | 48.7 ± 4.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is for the detection of phosphatidylserine (B164497) externalization, an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated control group.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Caspase Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Lysis Buffer
-
Assay Buffer
-
Treated and untreated cell populations
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells according to the manufacturer's protocol.
-
Prepare a reaction mixture containing the caspase substrate and assay buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.
Data Analysis:
-
Calculate the fold increase in caspase activity by comparing the fluorescence of treated samples to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Treated and untreated cells on coverslips or slides
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound on coverslips or in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
If required, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Alternatively, for suspension cells, analyze by flow cytometry.
Interpretation:
-
Fluorescently labeled nuclei indicate TUNEL-positive (apoptotic) cells.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels and cleavage of key proteins involved in apoptosis.
Materials:
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax)
-
Secondary antibodies conjugated to HRP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
Key Markers to Probe:
-
Cleaved Caspase-3: A key executioner caspase.
-
Cleaved PARP: A substrate of activated caspase-3.
-
Bcl-2 family proteins: Assess the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
References
Application Notes and Protocols for Western Blot Analysis of p53 Following Eprenetapopt Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated the ability to restore wild-type function to mutated and inactivated p53 protein.[1] The p53 tumor suppressor gene is the most frequently mutated gene in human cancers, with mutations occurring in approximately 50% of all tumors. These mutations often lead to a conformational change in the p53 protein, abrogating its tumor-suppressive functions and are frequently associated with resistance to conventional cancer therapies.[2]
This compound is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ).[3] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type DNA-binding capacity and transcriptional activity.[3] This reactivation of mutant p53 leads to the induction of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4] Beyond its direct effect on mutant p53, this compound has also been shown to exert p53-independent effects through the induction of oxidative stress by depleting glutathione (B108866) and inhibiting thioredoxin reductase.[1][3]
Western blot analysis is an indispensable technique for elucidating the pharmacodynamic effects of this compound. It allows for the sensitive and specific quantification of changes in p53 protein levels and the activation of its downstream signaling pathways. These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of this compound treatment on p53 and its key downstream targets.
Signaling Pathway Overview
Upon treatment, this compound restores the transcriptional activity of mutant p53. This leads to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis. A simplified overview of this signaling pathway is presented below.
Caption: this compound-mediated reactivation of mutant p53 signaling.
Data Presentation
The following tables summarize the expected quantitative and qualitative outcomes from Western blot analysis of cancer cells with a p53 mutation treated with this compound. These are representative data based on the known mechanism of action of the drug.
Table 1: Dose-Dependent Effect of this compound on p53 and Downstream Target Protein Expression
| Treatment (24h) | Target Protein | Method of Quantification | Expected Result (Fold Change vs. Vehicle) | Interpretation |
| Vehicle Control (e.g., DMSO) | p53 | Western Blot & Densitometry | 1.0 | Establishes the baseline expression of mutant p53. |
| p21 | Western Blot & Densitometry | 1.0 | Establishes the baseline expression of p21. | |
| PUMA | Western Blot & Densitometry | 1.0 | Establishes the baseline expression of PUMA. | |
| This compound (Low Dose) | p53 | Western Blot & Densitometry | 1.5 - 2.5 | Stabilization of the refolded p53 protein. |
| p21 | Western Blot & Densitometry | 2.0 - 4.0 | Upregulation indicates functional p53 activity. | |
| PUMA | Western Blot & Densitometry | 1.5 - 3.0 | Upregulation indicates activation of the apoptotic pathway. | |
| This compound (High Dose) | p53 | Western Blot & Densitometry | 2.0 - 4.0 | Further stabilization of the p53 protein. |
| p21 | Western Blot & Densitometry | 4.0 - 8.0 | Strong induction of cell cycle arrest signals. | |
| PUMA | Western Blot & Densitometry | 3.0 - 6.0 | Robust activation of the apoptotic pathway. |
Table 2: Time-Course of this compound Treatment on p53 Pathway Activation
| Treatment (Optimal Dose) | Target Protein | Method of Quantification | Expected Result (Fold Change vs. Time 0) | Interpretation |
| 0 hours | p53 | Western Blot & Densitometry | 1.0 | Baseline p53 protein level. |
| p21 | Western Blot & Densitometry | 1.0 | Baseline p21 protein level. | |
| 6 hours | p53 | Western Blot & Densitometry | 1.2 - 2.0 | Early indication of p53 protein stabilization. |
| p21 | Western Blot & Densitometry | 1.5 - 3.0 | Onset of p53-mediated transcription. | |
| 12 hours | p53 | Western Blot & Densitometry | 1.8 - 3.5 | Continued accumulation of stabilized p53. |
| p21 | Western Blot & Densitometry | 3.0 - 6.0 | Robust transcriptional response. | |
| 24 hours | p53 | Western Blot & Densitometry | 2.0 - 4.0 | Peak or sustained p53 stabilization. |
| p21 | Western Blot & Densitometry | 4.0 - 8.0 | Maximal induction of the p21 protein. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line known to harbor a TP53 mutation (e.g., TOV-112D, OVCAR-3) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Immediately before use, dilute the stock solution in a complete culture medium to the desired final concentrations for the dose-response or time-course experiment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration.
Protein Extraction
-
Cell Lysis: After the treatment period, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysate Preparation: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Scraping: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new set of clean, pre-chilled tubes. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
Western Blotting
Caption: A generalized workflow for Western blot analysis.
-
Sample Preparation: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes at 95°C.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Image Acquisition and Quantification: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to correct for any variations in protein loading.
Conclusion
The protocols and application notes provided herein offer a robust framework for investigating the cellular effects of this compound on the p53 signaling pathway. By employing quantitative Western blot analysis, researchers can effectively characterize the dose- and time-dependent reactivation of mutant p53, providing critical insights into the mechanism of action of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of research and development in the field of p53-targeted cancer therapies.
References
- 1. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 increases tumor antigenicity independent of p53 | Life Science Alliance [life-science-alliance.org]
- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for p53 Localization with Eprenetapopt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a first-in-class small molecule that has shown promise in the treatment of cancers with TP53 mutations. Its mechanism of action involves the restoration of the wild-type conformation and function of mutant p53, a critical tumor suppressor protein. A key indicator of p53 activation is its translocation from the cytoplasm to the nucleus, where it can regulate the transcription of target genes involved in cell cycle arrest and apoptosis. Immunofluorescence staining is a powerful technique to visualize and quantify the subcellular localization of p53, providing insights into the efficacy of this compound. These application notes provide detailed protocols for immunofluorescence staining of p53 in cells treated with this compound, along with expected outcomes and data interpretation.
Mechanism of Action of this compound
This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This binding thermodynamically stabilizes the p53 protein, promoting its refolding into a wild-type-like conformation.[1] This conformational change restores its DNA-binding ability and transcriptional activity. Consequently, reactivated p53 translocates to the nucleus and induces the expression of target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Beyond its direct effect on mutant p53, this compound also exhibits p53-independent anti-cancer activity. It can deplete the cellular antioxidant glutathione (B108866) (GSH) and inhibit the enzyme thioredoxin reductase 1 (TrxR1), leading to an increase in reactive oxygen species (ROS) and cellular oxidative stress, which can contribute to tumor cell death.[2][3][4]
Data Presentation: Expected Quantitative Effects of this compound on p53 Localization
The following table summarizes the anticipated quantitative data from immunofluorescence analysis of p53 localization following treatment with this compound. These values are representative and may vary depending on the cell line, mutation status of p53, and experimental conditions.
| Treatment Group | Predominant p53 Localization | Percentage of Cells with Nuclear p53 (%) | Mean Nuclear-to-Cytoplasmic Fluorescence Intensity Ratio |
| Vehicle Control (e.g., DMSO) | Cytoplasmic / Diffuse | 10-20 | 0.8 - 1.2 |
| This compound (e.g., 10-50 µM) | Nuclear | 70-90 | 3.0 - 5.0 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of p53 in Adherent Cells Treated with this compound
Materials:
-
Adherent cancer cell line with a known TP53 mutation
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
6-well or 24-well tissue culture plates
-
This compound (APR-246)
-
Dimethyl sulfoxide (B87167) (DMSO) for vehicle control
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20
-
Primary antibody: Mouse or Rabbit anti-p53 monoclonal antibody (e.g., DO-1 or FL-393 clones)
-
Secondary antibody: Alexa Fluor 488 or 594-conjugated goat anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol (B145695) and passing through a flame, or by autoclaving.
-
Place one sterile coverslip into each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentration in pre-warmed cell culture medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Gently aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well to cover the coverslips and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p53 antibody in blocking buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Add DAPI solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of antifade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Visualize the slides using a fluorescence microscope. Capture images in the appropriate channels for p53 (e.g., FITC/GFP for Alexa Fluor 488) and DAPI (blue).
-
Protocol 2: Quantitative Analysis of p53 Nuclear Localization
-
Image Acquisition:
-
Acquire images using a fluorescence microscope with a high-resolution camera.
-
For each experimental condition (vehicle vs. This compound), capture multiple random fields of view to ensure representative data.
-
Use consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for accurate comparison of fluorescence intensity.
-
-
Image Analysis using ImageJ/Fiji:
-
Open the captured images in ImageJ or Fiji software.
-
Define Regions of Interest (ROIs):
-
Use the DAPI channel to define the nuclear area for each cell. The "Threshold" and "Analyze Particles" functions can be used to automatically identify nuclei.
-
Define the whole-cell area. This can be done by outlining the cell periphery in the brightfield or p53 fluorescence channel. For a simpler approach to the nuclear-to-cytoplasmic ratio, a perinuclear ring can be defined as the cytoplasmic region.
-
-
Measure Fluorescence Intensity:
-
Use the defined ROIs to measure the mean fluorescence intensity of p53 staining within the nucleus and the cytoplasm for each cell.
-
-
Calculate Nuclear-to-Cytoplasmic Ratio:
-
For each cell, divide the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.
-
-
Determine Percentage of Cells with Nuclear p53:
-
Set a threshold for the nuclear-to-cytoplasmic ratio to define a "nuclear positive" cell (e.g., a ratio > 1.5 or 2.0).
-
Count the number of nuclear positive cells and express it as a percentage of the total number of cells analyzed.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the nuclear-to-cytoplasmic ratios and the percentage of nuclear positive cells between the vehicle control and this compound-treated groups.
-
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Immunofluorescence experimental workflow.
References
- 1. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 3. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Eprenetapopt-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a first-in-class small molecule that reactivates mutant and inactivated p53 protein, thereby inducing programmed cell death in cancer cells.[1][2] It is a promising therapeutic agent for tumors harboring TP53 mutations, which are prevalent in a wide variety of human cancers and often associated with poor prognosis and resistance to conventional therapies. The development of resistance to targeted therapies like this compound is a significant clinical challenge. Therefore, the establishment and characterization of this compound-resistant cancer cell line models are crucial for understanding the underlying mechanisms of resistance, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers.
These application notes provide detailed protocols for generating and characterizing this compound-resistant cell line models. The methodologies described herein are essential tools for researchers in both academic and industrial settings who are focused on cancer biology and drug development.
Mechanism of Action and Resistance to this compound
This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to its refolding into a wild-type conformation and the restoration of its tumor suppressor functions.[1] This reactivation of p53 triggers cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exert p53-independent effects by inducing oxidative stress through the inhibition of the antioxidant enzyme thioredoxin reductase 1 (TrxR1) and depletion of glutathione (B108866) (GSH).[1]
Acquired resistance to this compound can emerge through various mechanisms. A key identified mechanism is the overexpression of the nuclear export protein Exportin-1 (XPO1).[3] Increased XPO1 levels can lead to the enhanced transport of refolded p53 from the nucleus to the cytoplasm, thereby preventing its transcriptional activity and pro-apoptotic functions.
Data Presentation: this compound Sensitivity in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a baseline for sensitivity and a benchmark for resistance development.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | TP53 Status | This compound IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | R175H Mutant | ~10-20 | [3] |
| MOLM-13 (this compound-Resistant) | Acute Myeloid Leukemia (AML) | R175H Mutant | > 40 | [3] |
Table 2: Reported Activity of this compound in Various Cancer Cell Line Models
| Cancer Type | Cell Line Model | TP53 Status | Observed Effect |
| Gynecologic Cancers | Various | Mutant | Inhibition of cell proliferation |
| Myelodysplastic Syndromes (MDS) | In vivo models | Mutant | Synergistic cytotoxicity with azacitidine |
| Esophageal Cancer | Preclinical models | Mutant | Synergistic effect with chemotherapy |
| Breast Cancer | Various | Mutant & Wild-Type | Synergistic effects with Tamoxifen irrespective of p53 status |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes two common methods for establishing drug-resistant cell lines: continuous dose escalation and pulse exposure.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML, or any other cancer cell line with a known TP53 mutation)
-
Complete cell culture medium
-
This compound (APR-246)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Method 1: Continuous Dose Escalation
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM).
-
After 72 hours of incubation, assess cell viability using a suitable proliferation assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate the Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Initially, a significant portion of the cells will die.
-
Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Once the cells recover and resume a stable growth rate, subculture them.
-
-
Gradually Increase the Drug Concentration:
-
After the cells have adapted to the initial concentration, gradually increase the this compound concentration in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Monitor the cell growth and morphology closely. If there is excessive cell death, maintain the current concentration for a longer period or reduce it to the previous level until the cells recover.
-
Repeat this process of stepwise dose escalation. This process can take several months.
-
-
Establishment and Maintenance of the Resistant Line:
-
A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5 to 10-fold) than the IC50 of the parental line.
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
It is crucial to cryopreserve the resistant cells at different stages of the selection process.
-
Method 2: Pulse Exposure
-
Determine the IC50 of this compound as described in Method 1.
-
Pulsed Drug Treatment:
-
Treat the parental cells with a high concentration of this compound (e.g., 2 to 3 times the IC50) for a short period (e.g., 24 to 48 hours).
-
After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and culture them in a drug-free medium until they recover.
-
-
Repeat the Pulse Cycles:
-
Once the cells have repopulated, subject them to another round of pulse treatment with this compound.
-
Repeat this cycle of treatment and recovery for several rounds.
-
-
Selection and Characterization of Resistant Clones:
-
After several cycles, the surviving cell population will be enriched with resistant cells.
-
Isolate single-cell clones by limiting dilution or single-cell sorting.
-
Expand these clones and determine their IC50 for this compound to confirm and quantify their resistance.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Confirmation of Resistance:
-
Perform a cell viability assay to compare the IC50 of the newly generated resistant cell line with the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
2. Analysis of TP53 Gene Status:
-
DNA Sequencing: Perform Sanger or next-generation sequencing of the TP53 gene to confirm the presence of the original mutation and to check for any new mutations that may have arisen during the resistance development process.
-
Western Blot: Analyze the expression level of p53 protein in both parental and resistant cell lines.
3. Investigation of Resistance Mechanisms:
-
Quantitative PCR (qPCR) and Western Blot for XPO1:
-
Extract RNA and protein from both parental and resistant cell lines.
-
Perform qPCR to quantify the mRNA expression level of XPO1.
-
Perform Western blot to determine the protein expression level of XPO1. An upregulation of XPO1 in the resistant line would suggest its involvement in the resistance mechanism.
-
Protocol 3: Modeling this compound Resistance by XPO1 Overexpression
This protocol describes how to use lentiviral vectors to overexpress XPO1 in a sensitive cancer cell line to study its role in this compound resistance.
Materials:
-
Lentiviral expression vector containing the human XPO1 cDNA and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Target cancer cell line (this compound-sensitive).
-
Polybrene.
-
Puromycin.
Method:
-
Lentivirus Production:
-
Co-transfect the HEK293T cells with the XPO1 lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells.
-
The next day, infect the cells with the lentiviral supernatant in the presence of polybrene (to enhance transduction efficiency).
-
After 24 hours, replace the virus-containing medium with a fresh complete medium.
-
-
Selection of Stable Overexpressing Cells:
-
48 hours post-transduction, begin the selection of stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely eliminated.
-
-
Verification of XPO1 Overexpression:
-
qPCR: Confirm the increased mRNA expression of XPO1 in the transduced cells compared to control cells (transduced with an empty vector).
-
Western Blot: Verify the overexpression of the XPO1 protein in the transduced cells.
-
-
Functional Analysis:
-
Determine the IC50 of this compound in the XPO1-overexpressing cells and compare it to the control cells. A significant increase in the IC50 will confirm that XPO1 overexpression confers resistance to this compound.
-
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: this compound's mechanism and XPO1-mediated resistance pathway.
References
Application Notes and Protocols: Investigating the In Vitro Synergy of Eprenetapopt and Azacitidine in TP53-Mutant Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) harboring mutations in the TP53 tumor suppressor gene are associated with poor response to conventional therapies and dismal prognoses.[1][2] The combination of eprenetapopt (APR-246) and azacitidine (AZA) has emerged as a promising therapeutic strategy, demonstrating synergistic cytotoxicity in preclinical models and encouraging clinical activity.[3][4][5][6] this compound is a first-in-class p53 reactivator, while azacitidine is a DNA hypomethylating agent. Their distinct but complementary mechanisms of action provide a strong rationale for their combined use.
These application notes provide a comprehensive guide for the in vitro study of this drug combination, detailing the underlying mechanisms, experimental workflows, quantitative data analysis, and step-by-step protocols for key assays.
Mechanism of Action
This compound (APR-246): this compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within mutant p53 protein, restoring its wild-type conformation and tumor-suppressive functions.[6] This reactivation of p53 leads to the induction of cell cycle arrest and apoptosis.[1][5] Additionally, this compound can induce cell death through p53-independent mechanisms, including the depletion of glutathione (B108866) and inhibition of thioredoxin reductase, which increases reactive oxygen species (ROS) and promotes ferroptosis.[6]
Azacitidine (5-Azacytidine): Azacitidine is a nucleoside analog of cytidine. After incorporation into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their depletion.[5] This inhibition of DNA methylation results in global DNA hypomethylation, which can reactivate aberrantly silenced tumor suppressor genes, ultimately restoring normal cell cycle control and inducing apoptosis.[5]
Synergistic Interaction Pathway
The synergy between this compound and azacitidine is believed to stem from their ability to attack cancer cells through two critical and complementary pathways: the direct reactivation of the p53 pathway and the epigenetic reprogramming of the cell. The combination results in a pronounced pro-apoptotic effect and a reduction in cell proliferation.[1] Transcriptomic analyses have suggested that this synergy is mediated, in part, by the downregulation of the FLT3 pathway.[2][5]
Experimental Design Workflow
A typical in vitro study to assess the synergy between this compound and azacitidine involves a multi-step process. This begins with determining the potency of each drug individually, followed by testing them in combination at various concentrations to calculate synergy. Finally, mechanistic assays are performed to confirm the induction of apoptosis.
Application Notes
-
Cell Line Selection: The choice of cell line is critical. TP53-mutated MDS or AML cell lines are essential for studying the p53-reactivating mechanism of this compound. The SKM1 cell line, which harbors a homozygous TP53 hotspot mutation (p.R248Q), is an excellent and clinically relevant model used in foundational studies.[1]
-
Drug Preparation and Storage:
-
This compound (APR-246): Typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Azacitidine (AZA): Also dissolved in DMSO. AZA is less stable in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C.
-
-
Experimental Controls: Always include the following controls in each experiment:
-
Untreated Control: Cells treated with media only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Single-Agent Controls: Dose-response curves for this compound alone and azacitidine alone must be run in parallel with every combination experiment.
-
-
Data Analysis - The Chou-Talalay Method: The most widely accepted method for quantifying drug interactions is the calculation of a Combination Index (CI) . The Chou-Talalay method defines synergy (CI < 1), additivity (CI = 1), and antagonism (CI > 1). This analysis can be performed using software like CompuSyn.
Quantitative Data Summary
The following tables summarize representative data derived from the foundational study by Maslah et al. in Haematologica, which demonstrated the synergy between this compound (APR) and azacitidine (AZA) in various myeloid cell lines.[5]
Table 1: Single-Agent 50% Inhibitory Concentrations (IC50) after 72h Treatment
| Cell Line | TP53 Status | This compound (APR-246) IC50 (µM) | Azacitidine (AZA) IC50 (µM) |
| SKM1 | Mutant (R248Q) | ~3.5 | ~0.54 |
| THP-1 | Mutant (R248W) | ~5.0 | ~1.6 |
| HL60 | Null | >10 | ~4.5 |
| KG1a | Wild-Type | >10 | ~2.1 |
| K562 | Null | ~6.5 | ~1.0 |
| (Note: Values are approximated from published dose-response curves for illustrative purposes.)[5] |
Table 2: Synergistic Effect on Cell Proliferation and Apoptosis in SKM1 Cells
| Treatment Condition | Effect on Proliferation (% of Control) | Apoptosis (% Annexin V+ Cells) | Interpretation |
| Control | 100% | ~5% | Baseline |
| This compound (IC10) | ~90% | ~10% | Minor Effect |
| Azacitidine (IC50) | ~50% | ~20% | Moderate Effect |
| Combination (APR IC10 + AZA IC50) | ~25% | ~40% | Synergistic Effect |
| (Note: Data represent the significant increase in apoptosis and decrease in proliferation observed when combining low, minimally-effective doses of this compound with azacitidine.)[5] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance of SKM1 Cells
-
Materials:
-
SKM1 cell line (ATCC® TIB-202™ or equivalent)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture SKM1 cells in suspension in T-75 flasks with 15-20 mL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Split the culture every 2-3 days. To split, transfer the cell suspension to a conical tube, centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired density.
-
Regularly check cell viability using Trypan Blue exclusion.
-
Protocol 2: Determining Single-Agent IC50 Values
-
Materials:
-
Log-phase SKM1 cells
-
Complete growth medium
-
This compound and Azacitidine stock solutions (in DMSO)
-
White, opaque 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Harvest and count SKM1 cells, ensuring >95% viability. Resuspend cells in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Prepare 2X serial dilutions of this compound and azacitidine in separate tubes. A typical concentration range for this compound is 0.1 µM to 20 µM, and for azacitidine is 0.05 µM to 10 µM.
-
Add 50 µL of the 2X drug dilutions to the appropriate wells. Add 50 µL of medium with vehicle (DMSO) to control wells. This brings the final volume to 100 µL.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate-reading luminometer.
-
Plot the data using graphing software (e.g., GraphPad Prism). Normalize the data to the vehicle control (100% viability). Fit a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50 value for each drug.
-
Protocol 3: Assessing Synergy using the Combination Index (CI) Method
-
Materials:
-
Same as Protocol 2.
-
-
Procedure:
-
Based on the single-agent IC50 values, design a fixed-ratio combination experiment. A common method is to use the equipotent ratio (IC50 of Drug A : IC50 of Drug B). For SKM1 cells, this would be a ratio of approximately 3.5 : 0.54 (or ~6.5:1) for this compound:azacitidine.
-
Prepare a high-concentration stock of the drug mixture at this fixed ratio.
-
Perform serial dilutions of the mixture.
-
Seed cells as described in Protocol 2.
-
Add the single-agent dilutions and the combination mixture dilutions to the plate. It is crucial to run single agents and the combination on the same plate.
-
Incubate for 72 hours and measure viability with CellTiter-Glo® as described in Protocol 2.
-
Analyze the data using synergy software (e.g., CompuSyn). Input the dose-effect data for Drug 1 alone, Drug 2 alone, and the combination.
-
The software will generate Combination Index (CI) values for different effect levels (Fraction Affected, Fa).
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
-
-
Protocol 4: Measurement of Apoptosis by Annexin V/PI Staining
-
Materials:
-
Log-phase SKM1 cells
-
6-well culture plates
-
This compound and Azacitidine
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10⁶ SKM1 cells in 2 mL of complete medium per well in 6-well plates.
-
Treat the cells with synergistic concentrations determined previously (e.g., IC10 this compound, IC50 azacitidine, and the combination) and include vehicle controls.
-
Incubate for 24 to 48 hours at 37°C, 5% CO₂.
-
Harvest the cells (both adherent and floating) and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Compare the percentage of total apoptotic cells (early + late) across treatment groups to confirm the synergistic induction of apoptosis.
-
References
- 1. To target the untargetable: elucidation of synergy of APR-246 and azacitidine in TP53 mutant myelodysplastic syndromes and acute myeloid leukemia | Haematologica [haematologica.org]
- 2. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eprenetapopt (APR-246) Dosing and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Eprenetapopt (APR-246) in preclinical mouse models, based on a review of published research. The information is intended to guide the design and execution of in vivo studies investigating the efficacy and mechanism of action of this p53-reactivating agent.
Overview of this compound (APR-246)
This compound is a first-in-class small molecule that has been shown to restore the wild-type function of mutated and inactivated p53 protein, a critical tumor suppressor.[1][2] It is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[3][4] MQ is a Michael acceptor that covalently binds to cysteine residues within the mutant p53 core domain, leading to its refolding and the restoration of its tumor-suppressive functions, ultimately inducing apoptosis in cancer cells.[3][4] Beyond its p53-dependent activity, this compound also exhibits p53-independent effects by inducing oxidative stress through the depletion of glutathione (B108866) and inhibition of thioredoxin reductase 1 (TrxR1).[5][6]
Quantitative Data Summary: Dosing Regimens in Mouse Models
The following tables summarize the various dosing regimens of this compound that have been reported in the literature for different mouse models and cancer types.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mouse Models
| Mouse Model | Cancer Type | Dosage (mg/kg) | Dosing Schedule | Vehicle | Reference(s) |
| Nude Mice | Triple-Negative Breast Cancer (TNBC) | 100 | Every day for 7 days, then every other day for 15 treatments | PBS | [3] |
| C57BL/6 Mice | Melanoma (B16) | 100 | Once a day (qd) | Not Specified | [5] |
| C57BL/6 Mice | Melanoma (B16) | 100 | Twice a day (bid), biweekly | Not Specified | [5] |
| Not Specified | Ovarian Cancer | 400 | Days 1, 3, 5, and 7 post-imaging | Physiologic Saline | [7] |
Table 2: Intravenous (i.v.) Administration of this compound in Mouse Models
| Mouse Model | Cancer Type | Dosage (mg/kg) | Dosing Schedule | Vehicle | Reference(s) |
| Nude Mice | Triple-Negative Breast Cancer (TNBC) | 100 | 19 total treatments (schedule details in source) | Not Specified | [3] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound (APR-246) powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile 20% (w/v) Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in Saline (optional, for improved solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol 1: Saline-Based Formulation
This protocol is suitable for some studies and has been referenced in the literature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile saline to create a slurry.
-
Gradually add the remaining volume of sterile saline while vortexing to dissolve the powder completely.
-
If complete dissolution is not achieved, gentle warming and continued vortexing may be necessary.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Administer the prepared solution to the mice immediately.
Protocol 2: Co-solvent Formulation for Improved Solubility
This protocol is recommended to enhance the solubility of this compound.[5]
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 10-50 mg/mL.
-
For injection, dilute the DMSO stock solution with a sterile vehicle. A common vehicle is a solution of 20% SBE-β-CD in saline.[5]
-
A final injection solution might contain 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
-
Ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10% of the total injection volume).
-
Vortex the final solution thoroughly to ensure it is homogenous.
-
Filter the solution through a 0.22 µm sterile filter before injection.
-
Administer the prepared solution to the mice immediately.
Administration of this compound to Mice
3.2.1. Intraperitoneal (i.p.) Injection
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the prepared this compound solution slowly. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
3.2.2. Intravenous (i.v.) Injection (Tail Vein)
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the this compound solution slowly and steadily. The typical injection volume is 100-200 µL.
-
If swelling occurs at the injection site, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Recap and Update of Positive Data from Three Presentations in Patients with TP53 Mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) Presented at the 2021 American Society of Hematology (ASH) Annual Meeting | Aprea Therapeutics [ir.aprea.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Levels Following Eprenetapopt Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a promising anti-cancer agent that has garnered significant attention for its ability to reactivate mutant p53.[1][2] However, recent studies have elucidated a multifaceted mechanism of action that extends beyond p53 reactivation, highlighting its role in inducing oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.[3][4][5] A key event in this process is the significant elevation of intracellular reactive oxygen species (ROS). These highly reactive molecules, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can inflict damage upon essential cellular components like DNA, lipids, and proteins when present in excess, thereby contributing to cellular demise.[6][7]
The induction of ROS is intrinsically linked to this compound's ability to deplete cellular glutathione (B108866) (GSH), a critical antioxidant, and inhibit thioredoxin reductase, another key enzyme in maintaining redox homeostasis.[3][4][5] This disruption of the cell's antioxidant defenses leads to an accumulation of lipid peroxides, a hallmark of ferroptosis.[8] Consequently, the accurate measurement of ROS levels is paramount for researchers seeking to understand the mechanistic underpinnings of this compound's efficacy, evaluate its pharmacodynamic effects, and explore potential combination therapies that leverage this pro-oxidant activity.
These application notes provide detailed protocols for the quantification of ROS in cell cultures exposed to this compound, focusing on the widely used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
Data Presentation: Quantifying the Impact of this compound on ROS Levels
While specific quantitative data on ROS induction by this compound can vary depending on the cell line, drug concentration, and exposure time, the following table summarizes the expected outcomes based on published literature. It is recommended that researchers generate dose-response and time-course curves for their specific experimental system.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS (vs. Control) | Measurement Method | Reference |
| Esophageal Cancer Cells | 10 - 50 | 4 - 24 | Significant Increase | DCFH-DA | [3][5] |
| Myelodysplastic Syndrome Cells | 5 - 25 | 6 - 48 | Dose-dependent Increase | DCFH-DA | Implied by mechanism[1][9] |
| Acute Myeloid Leukemia Cells | 5 - 25 | 6 - 48 | Dose-dependent Increase | DCFH-DA | Implied by mechanism[1][9][10] |
Note: The fold increase is a qualitative representation based on the described mechanism of action. Actual values should be determined experimentally.
Signaling Pathway: this compound-Induced ROS Generation and Ferroptosis
The following diagram illustrates the key signaling events initiated by this compound that lead to the accumulation of ROS and subsequent ferroptosis.
Caption: Mechanism of this compound-induced ROS production and ferroptosis.
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the measurement of total intracellular ROS levels in adherent cells treated with this compound using the fluorescent probe DCFH-DA. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS present in the cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (APR-246)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
-
Positive control (e.g., H₂O₂)
Experimental Workflow:
Caption: Experimental workflow for measuring ROS levels using DCFH-DA.
Detailed Protocol:
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
DCFH-DA Stock Solution: Prepare a 10 mM stock solution of DCFH-DA in cell-culture grade DMSO. Store in small aliquots at -20°C, protected from light.
-
DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium. The optimal concentration should be determined empirically for each cell line.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include wells for an untreated control (medium with DMSO vehicle) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Incubate the plate for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO₂.
-
-
Staining with DCFH-DA:
-
After the treatment period, carefully aspirate the medium containing this compound.
-
Gently wash the cells twice with 100 µL of pre-warmed sterile PBS per well.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFH-DA working solution and wash the cells twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated samples to that of the untreated control to determine the fold change in ROS production.
-
It is also recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in a parallel plate to normalize the fluorescence signal to the number of viable cells, especially at high concentrations or long incubation times of this compound that may cause significant cell death.
-
Considerations and Troubleshooting:
-
Photobleaching: DCF is susceptible to photobleaching. All steps following the addition of DCFH-DA should be performed with minimal exposure to light.
-
Autofluorescence: Some compounds and cell types may exhibit autofluorescence. It is important to include appropriate controls (e.g., cells treated with this compound but not stained with DCFH-DA) to account for this.
-
Probe Concentration and Incubation Time: The optimal concentration of DCFH-DA and the incubation time may vary between cell lines. It is advisable to perform initial optimization experiments.
-
Alternative Methods: For more specific detection of certain ROS species, other probes can be used, such as MitoSOX™ Red for mitochondrial superoxide. Electron Paramagnetic Resonance (EPR) spectroscopy is considered the gold standard for the specific detection and quantification of free radicals.
References
- 1. Aprea Therapeutics Presents Results From French Phase Ib/II Clinical Trial of APR-246 (this compound) and Azacitidine in Patients with TP53 Mutant Myelodysplastic Syndromes and Acute Myeloid Leukemia at the 25th EHA Annual Meeting - BioSpace [biospace.com]
- 2. Aprea Therapeutics Announces Results of Primary Endpoint from Phase 3 Trial of this compound in TP53 Mutant Myelodysplastic Syndromes (MDS) | Aprea Therapeutics [ir.aprea.com]
- 3. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - Bekhet - Translational Cancer Research [tcr.amegroups.org]
- 8. Reactive Oxygen Species and Ferroptosis at the Nexus of Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
Application Notes and Protocols for the Laboratory Use of Eprenetapopt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a small molecule drug candidate that has garnered significant interest in the field of oncology. It is a pro-drug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ), a Michael acceptor. MQ has a dual mechanism of action: it restores the wild-type conformation and function to mutated p53 tumor suppressor protein, and it induces oxidative stress in cancer cells. These actions lead to the induction of apoptosis and ferroptosis, making this compound a promising agent for the treatment of various cancers, particularly those with TP53 mutations.
These application notes provide essential information and protocols for the handling, storage, and stability assessment of this compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | N/A |
| Synonyms | APR-246, PRIMA-1MET | N/A |
| Molecular Formula | C₁₀H₁₇NO₃ | N/A |
| Molecular Weight | 199.25 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| CAS Number | 5291-32-7 | N/A |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity for experimental use.
Solid Compound
| Storage Condition | Duration | Reference |
| -20°C | 3 years | [1] |
| 4°C | 2 years | [1] |
Stock Solutions
| Solvent | Storage Condition | Duration | Reference |
| DMSO | -80°C | 2 years | [1] |
| DMSO | -20°C | 1 year | [1] |
| Water | -80°C | (Not specified, but MQ, the active form, is stored at -80°C in water) | N/A |
Note: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (≥ 250.94 mM) | [1] |
| Water | 50 mg/mL (250.94 mM) | [1] |
| Ethanol | Soluble | N/A |
| DMF | Soluble | N/A |
| PBS | Soluble | N/A |
Note: Sonication may be required to fully dissolve the compound in DMSO and water.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 19.93 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 100 mM solution, add 1 mL of DMSO to 19.93 mg of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare working solutions fresh for each experiment.
-
When treating cells, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 3: Stability Assessment of this compound using HPLC (General Method)
Objective: To determine the stability of this compound in a given solvent over time and under specific storage conditions.
Principle: A reversed-phase HPLC method will be used to separate this compound from its potential degradation products. The peak area of this compound will be monitored over time to quantify its degradation.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for best separation.
-
This compound reference standard
-
Solvent for sample preparation (matching the storage solvent being tested)
Procedure:
-
Method Development (Optimization):
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution and optimize the mobile phase composition and flow rate to obtain a sharp, symmetrical peak for this compound with a reasonable retention time.
-
The UV detection wavelength should be set at the absorbance maximum of this compound.
-
-
Forced Degradation Study (to ensure the method is stability-indicating):
-
Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally induce degradation.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.
-
-
Stability Study:
-
Prepare solutions of this compound in the desired solvents (e.g., DMSO, water, cell culture medium) at a known concentration.
-
Store the solutions under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
The percentage remaining can be calculated using the peak areas: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Mechanism of Action and Signaling Pathway
This compound is a prodrug that spontaneously converts to its active form, methylene quinuclidinone (MQ), under physiological conditions.[3] MQ exerts its anti-cancer effects through a dual mechanism.
-
Mutant p53 Reactivation: MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53.[4] This binding leads to the refolding of the mutant p53 protein, restoring its wild-type conformation and tumor suppressor functions.[4] Reactivated p53 can then induce the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.
-
Induction of Oxidative Stress: MQ also targets the cellular redox balance. It depletes the intracellular levels of glutathione (B108866) (GSH) and inhibits the enzyme thioredoxin reductase 1 (TrxR1).[5] This disruption of the antioxidant system leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and inducing cell death through apoptosis and ferroptosis.[6]
Caption: Mechanism of action of this compound.
Experimental Workflow Example: In Vitro Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for a cell viability assay.
Conclusion
These application notes provide a guide for the handling and laboratory use of this compound. Adherence to these storage and handling protocols is essential for obtaining reliable and reproducible experimental results. The provided mechanism of action and experimental workflow diagrams serve as a visual aid for understanding the compound's function and for designing experiments. For more specific applications, further optimization of protocols may be necessary.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. An open-label phase I dose-finding study of APR-246 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Notes and Protocols: CRISPR Screen to Identify Eprenetapopt Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprenetapopt (APR-246) is a first-in-class small molecule that restores wild-type function to mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] Its mechanism of action involves the covalent modification of cysteine residues in mutant p53, leading to its refolding and the reactivation of its tumor-suppressive functions, including the induction of apoptosis.[1][2][3] Beyond its effects on p53, this compound has been shown to induce cell death through p53-independent mechanisms, including the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[4][5] This is achieved through the depletion of glutathione (B108866) (GSH), a key cellular antioxidant.[4][5]
Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool for unbiased identification of genes that modulate sensitivity to therapeutic agents. By systematically knocking out or activating every gene in the genome, researchers can identify genetic perturbations that either sensitize or confer resistance to a drug of interest. A landmark study by Fujihara et al. (2020) utilized both CRISPR knockout (CRISPRko) and CRISPR activation (CRISPRa) screens to elucidate the genetic determinants of sensitivity to this compound.[4][6] This application note provides a detailed overview of the findings from such screens and presents comprehensive protocols for their implementation.
Data Presentation
The following tables summarize the key gene hits from genome-wide CRISPR screens that modulate cellular sensitivity to this compound, as identified in the study by Fujihara et al. (2020). The full, comprehensive gene lists and associated statistical scores are available in the supplementary materials of the original publication.
Table 1: Genes whose knockout sensitizes cells to this compound (CRISPRko Screen - Negative Selection)
| Gene Symbol | Gene Name | Function | Putative Mechanism of Sensitization |
| GCLM | Glutamate-cysteine ligase modifier subunit | Component of the rate-limiting enzyme in glutathione synthesis | Reduced glutathione synthesis, leading to increased oxidative stress and potentiation of ferroptosis |
| SLC7A11 | Solute carrier family 7 member 11 | Cystine/glutamate antiporter, crucial for cystine uptake for glutathione synthesis | Impaired cystine import, leading to glutathione depletion and enhanced ferroptosis |
| SHMT2 | Serine hydroxymethyltransferase 2 | Mitochondrial enzyme in one-carbon metabolism, contributes to glycine (B1666218) synthesis for glutathione production | Diminished glycine supply for de novo glutathione synthesis, increasing susceptibility to oxidative stress[4][6] |
| MTHFD1L | Methylenetetrahydrofolate dehydrogenase (NADP+ dependent) 1-like | Mitochondrial enzyme in one-carbon metabolism, involved in formate (B1220265) production | Disruption of mitochondrial one-carbon metabolism, impacting nucleotide and glutathione synthesis |
| ESD | S-formylglutathione hydrolase | Involved in the detoxification of formaldehyde (B43269) | Impaired formaldehyde detoxification, potentially increasing cellular stress |
Table 2: Genes whose activation confers resistance to this compound (CRISPRa Screen - Positive Selection)
| Gene Symbol | Gene Name | Function | Putative Mechanism of Resistance |
| GCLC | Glutamate-cysteine ligase catalytic subunit | Component of the rate-limiting enzyme in glutathione synthesis | Increased glutathione synthesis, enhancing the cellular antioxidant capacity to counteract this compound-induced oxidative stress |
Experimental Protocols
This section provides detailed protocols for conducting genome-wide CRISPRko and CRISPRa screens to identify genes that modulate sensitivity to this compound, based on the methodologies described by Fujihara et al. (2020) and other standard protocols.
Protocol 1: Genome-Wide CRISPR Knockout (CRISPRko) Screen
Objective: To identify genes whose loss-of-function sensitizes cells to this compound.
1. Cell Line and Library Selection:
- Cell Line: OACM5.1 esophageal cancer cells expressing Cas9 are recommended, as used in the reference study.[6] Ensure the chosen cell line has a stable expression of Cas9.
- sgRNA Library: The Brunello genome-wide CRISPR knockout library is a suitable choice, targeting the human genome with four sgRNAs per gene.[6]
2. Lentiviral Library Production:
- Co-transfect HEK293T cells with the Brunello sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
- Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
- Pool the harvests, filter through a 0.45 µm filter, and concentrate the virus as required.
- Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).
3. Cell Transduction and Selection:
- Transduce the Cas9-expressing OACM5.1 cells with the lentiviral Brunello library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a cell population that represents at least 500-1000 cells per sgRNA in the library.
- After 24 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- Expand the transduced cell population while maintaining library representation.
4. This compound Treatment:
- After antibiotic selection and cell expansion (approximately 7 days post-transduction), split the cell population into two groups: a vehicle control group and an this compound-treated group.
- Treat the cells with a sublethal dose of this compound. The concentration should be determined beforehand to cause significant but not complete cell death over the course of the experiment (e.g., 8 days as in the reference study).[6]
- Culture the cells for the duration of the screen, passaging as necessary and maintaining a high cell number to preserve library complexity.
5. Genomic DNA Extraction and Sequencing:
- At the end of the treatment period, harvest cell pellets from both the vehicle and this compound-treated populations.
- Extract genomic DNA from the cell pellets.
- Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
- Purify the PCR products and perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in each population.
6. Data Analysis:
- Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly depleted in the this compound-treated population compared to the vehicle control. These depleted genes represent sensitizer (B1316253) hits.
Protocol 2: Genome-Wide CRISPR Activation (CRISPRa) Screen
Objective: To identify genes whose overexpression confers resistance to this compound.
1. Cell Line and Library Selection:
- Cell Line: OACM5.1 cells expressing a dCas9-VP64 fusion protein are required for CRISPRa screens.
- sgRNA Library: The Calabrese Set A genome-wide CRISPRa library is a suitable choice.[6]
2. Lentiviral Library Production:
- Follow the same procedure as described in Protocol 1, Step 2, using the Calabrese Set A library.
3. Cell Transduction and Selection:
- Transduce the dCas9-VP64 expressing OACM5.1 cells with the lentiviral Calabrese Set A library at a low MOI (0.3-0.5).
- Perform antibiotic selection and expand the cell population as described in Protocol 1, Step 3.
4. This compound Treatment:
- Split the transduced cell population into a vehicle control group and an this compound-treated group.
- Treat the cells with a lethal dose of this compound. The concentration should be high enough to cause significant cell death in the control population over the screening period (e.g., 28 days as in the reference study).[6]
- Culture the cells for the duration of the screen, allowing for the enrichment of cells expressing sgRNAs that confer resistance.
5. Genomic DNA Extraction and Sequencing:
- Follow the same procedure as described in Protocol 1, Step 5.
6. Data Analysis:
- Perform read counting and analysis as described in Protocol 1, Step 6.
- Identify genes whose corresponding sgRNAs are significantly enriched in the this compound-treated population compared to the vehicle control. These enriched genes are resistance hits.
Visualizations
The following diagrams illustrate the key experimental workflow and the signaling pathways implicated in this compound sensitivity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Releasing a preprint is associated with more attention and citations for the peer-reviewed article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kenji M. Fujihara - Google Scholar [scholar.google.com]
Troubleshooting & Optimization
Eprenetapopt not inducing expected apoptosis in vitro
Welcome to the technical support center for eprenetapopt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing cell death?
A1: this compound has a dual mechanism of action. Its primary mode is the reactivation of mutant p53 protein. This compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, restoring its wild-type conformation and function.[1][2][3] This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[1][2] Additionally, this compound can induce p53-independent cell death by increasing oxidative stress through the depletion of glutathione (B108866) (GSH) and inhibition of thioredoxin reductase 1 (TrxR1), which can lead to ferroptosis.[1][2]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound is primarily designed to be effective in cancer cells harboring TP53 mutations.[1][2] Its efficacy has been observed in a variety of hematological and solid tumor cell lines with such mutations.[4] However, the specific type of TP53 mutation can influence its effectiveness. It is generally less effective in cell lines with truncating mutations that result in a lack of p53 protein expression.[2]
Q3: What are the recommended concentrations and incubation times for in vitro experiments?
A3: The optimal concentration and incubation time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. A common starting point for concentration ranges in vitro is between 10 µM and 100 µM. Incubation times can range from 12 to 72 hours, depending on the assay and the expected timeline of apoptosis induction.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water and DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide: this compound Not Inducing Expected Apoptosis In Vitro
If you are not observing the expected levels of apoptosis in your in vitro experiments with this compound, consider the following troubleshooting steps:
Tier 1: Initial Experimental Checks
| Potential Issue | Recommended Action |
| Compound Integrity | Verify Solubility: Ensure this compound is fully dissolved in the solvent. Visually inspect for any precipitate. Check Storage: Confirm that the compound has been stored correctly to prevent degradation. |
| Cell Culture Conditions | Cell Health: Use healthy, low-passage number cells in the logarithmic growth phase.[5] Contamination: Regularly test for mycoplasma contamination, which can alter cellular responses.[5] Cell Line Authentication: Confirm the identity of your cell line through methods like STR profiling. |
| Experimental Protocol | Dose and Time: Perform a thorough dose-response (e.g., 10-100 µM) and time-course (e.g., 24, 48, 72 hours) experiment. Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to validate your apoptosis detection assay.[5] |
Tier 2: Investigating Cellular and Molecular Mechanisms
| Potential Issue | Recommended Action |
| p53 Status of the Cell Line | Confirm p53 Mutation: Verify the TP53 mutation status of your cell line. This compound is most effective in cells with missense mutations in TP53. Assess p53 Protein Levels: Check for the expression of mutant p53 protein. Cells with truncating mutations that lead to a loss of p53 protein will be less sensitive.[2] |
| Drug Efflux and Resistance | MRP1 Overexpression: High levels of the multidrug resistance-associated protein 1 (MRP1) can export the glutathione-bound active form of this compound, reducing its intracellular concentration and efficacy.[6] Consider using cell lines with low MRP1 expression or co-treatment with an MRP1 inhibitor. XPO1 Overexpression: Overexpression of Exportin 1 (XPO1) can shuttle the refolded, active p53 out of the nucleus and into the cytoplasm, preventing it from activating pro-apoptotic genes. |
| Apoptosis Detection Method | Assay Suitability: Ensure your chosen apoptosis assay is appropriate for the expected mechanism. For early apoptosis, Annexin V staining is suitable. For later stages, consider TUNEL or PARP cleavage assays.[7] |
Troubleshooting Workflow Diagram
Troubleshooting workflow for unexpected in vitro results with this compound.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Western Blot for PARP Cleavage and p53 Downstream Targets
This protocol details the detection of PARP cleavage and the expression of p53 target proteins p21 and PUMA by western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-p21, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Interpretation:
-
An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.
-
Increased expression of p21 and PUMA suggests activation of the p53 pathway.
Quantitative Data
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | TP53 Status | IC50 (µM) |
| DU145 | Prostate Cancer | p53 P223L/V274F | ~20 |
| PC-3 | Prostate Cancer | p53 null | >50 |
| HEY | Ovarian Cancer | p53 Y220C | ~15-20 |
| OVCAR-3 | Ovarian Cancer | p53 R248Q | ~10-15 |
| TOV-21G | Ovarian Cancer | p53 R175H | ~10 |
| MOLM-13 | Acute Myeloid Leukemia | p53 R175H | ~5-10 |
| K562 | Chronic Myeloid Leukemia | p53 null | >50 |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
Dual mechanism of action of this compound leading to apoptosis and ferroptosis.
Logical Relationship of Factors Influencing this compound Efficacy
Factors positively and negatively influencing the in vitro efficacy of this compound.
References
- 1. ulab360.com [ulab360.com]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 7. benchchem.com [benchchem.com]
Eprenetapopt In Vitro Experimentation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eprenetapopt in in vitro settings. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (APR-246) is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ), under physiological conditions.[1][2] MQ has a dual mechanism of action. Firstly, it covalently binds to cysteine residues in mutant p53 protein, restoring its wild-type conformation and tumor suppressor functions, which leads to cell cycle arrest and apoptosis.[1][2][3] Secondly, it induces oxidative stress by depleting glutathione (B108866) and inhibiting thioredoxin reductase, further contributing to cancer cell death through mechanisms like ferroptosis.[1][3]
Q2: How should I prepare and store this compound for in vitro use?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C for long-term use. When preparing your experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cancer cell line, the presence of a TP53 mutation, and the specific assay being performed. Generally, concentrations in the low micromolar range are effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed cytotoxicity | Cell line may be resistant to this compound. | Confirm the TP53 mutation status of your cell line. This compound is most effective in cells with a mutant TP53. Consider using a positive control cell line known to be sensitive to this compound. |
| Suboptimal drug concentration. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. | |
| Drug degradation. | Ensure proper storage of the this compound stock solution (-20°C) and prepare fresh dilutions for each experiment. | |
| High background in cell viability assays | Interference from the drug compound. | Include a "drug-only" control (this compound in media without cells) to measure any background signal from the compound itself and subtract it from your experimental values. |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. |
| Inconsistent drug treatment duration. | Maintain a consistent incubation time with this compound across all experiments. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Difficulty in detecting p53 pathway activation by Western blot | Insufficient treatment time or concentration. | Optimize the treatment duration and concentration of this compound to induce detectable changes in protein expression. |
| Poor antibody quality. | Use validated antibodies for p53, p21, and MDM2. Include positive and negative controls to ensure antibody specificity. | |
| Low protein expression. | Ensure you are loading a sufficient amount of protein onto the gel. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | Reported IC50 (µM) | Reference |
| KYM-1 | Sarcoma | Wild-Type | Not specified in provided text | [4] |
| HT1080 | Sarcoma | Wild-Type | Not specified in provided text | [4] |
| T449 | Sarcoma | Wild-Type/MDM2 Amplified | Not specified in provided text | [4] |
| T778 | Sarcoma | Wild-Type/MDM2 Amplified | Not specified in provided text | [4] |
| T1000 | Sarcoma | Wild-Type/MDM2 Amplified | Not specified in provided text | [4] |
| MFH100 | Sarcoma | Mutant | Not specified in provided text | [4] |
| MFH152 | Sarcoma | Mutant | Not specified in provided text | [4] |
| MFH95 | Sarcoma | Null | Not specified in provided text | [4] |
| LMS148 | Sarcoma | Null | Not specified in provided text | [4] |
| HTB-26 | Breast Cancer | Not specified in provided text | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | Not specified in provided text | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified in provided text | 10 - 50 | [5] |
| HCT116 | Colorectal Cancer | Not specified in provided text | 10 - 50 | [5] |
Note: The IC50 values can be influenced by the specific experimental conditions, such as incubation time and the viability assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells).
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired duration. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot for p53 Pathway Activation
-
Cell Lysis: After treating the cells with this compound, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for in vitro studies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Eprenetapopt Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding resistance to eprenetapopt (APR-246) in preclinical models.
Section 1: Understanding this compound Resistance (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (APR-246) is a small molecule prodrug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ has a dual mechanism of action:
-
Mutant p53 Reactivation : MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein. This binding can lead to the thermodynamic stabilization of the p53 protein, restoring its wild-type conformation and tumor-suppressing functions, ultimately inducing apoptosis.[1][2][3]
-
Induction of Oxidative Stress : MQ also targets the cellular redox balance by depleting the major cellular antioxidant, glutathione (B108866) (GSH), and inhibiting the antioxidant enzyme thioredoxin reductase (TrxR1).[1][3][4] This leads to a massive increase in reactive oxygen species (ROS), contributing to cancer cell death through apoptosis and ferroptosis.[2][3]
Q2: What are the key molecular mechanisms driving resistance to this compound in preclinical models?
Acquired resistance to this compound is often non-genetic, meaning it does not typically arise from new subclonal mutations.[5][6] Key mechanisms identified in preclinical studies include:
-
Upregulation of Antioxidant Pathways : Cancer cells can enhance their antioxidant capacity to counteract the ROS surge induced by this compound. This is often mediated by the transcription factor NRF2, a master regulator of the antioxidant response.[7][8][9] NRF2 activation upregulates genes that replenish glutathione (GSH) and detoxify ROS.[7][9]
-
Increased Drug Efflux : The active compound MQ can bind to GSH, and this conjugate can be actively transported out of the cell by efflux pumps like the Multidrug Resistance-Associated Protein 1 (MRP1).[4] Overexpression or increased activity of these pumps reduces the intracellular concentration of the active drug.
-
Overexpression of XPO1 (CRM1) : Exportin 1 (XPO1) is a nuclear export protein. In resistant cells, XPO1 can be overexpressed, leading to the rapid shuttling of refolded, wild-type p53 from the nucleus to the cytoplasm.[5][6] This prevents p53 from activating its target genes in the nucleus, thereby negating the effect of this compound.[5]
-
Low SLC7A11 Expression : While high levels of the cystine/glutamate transporter SLC7A11 can contribute to GSH synthesis and thus resistance, some studies show that mutant p53 can suppress SLC7A11 expression.[10][11][12] This creates a baseline vulnerability due to lower GSH levels, making SLC7A11 expression a critical determinant of sensitivity, independent of p53 status.[10]
Section 2: Troubleshooting & Experimental Confirmation
Q3: My cancer cell line shows a decreasing response to this compound. How do I experimentally confirm and characterize this resistance?
If you observe an increasing IC50 value or reduced apoptosis in your cell line following this compound treatment, a systematic approach is needed to confirm and understand the resistance mechanism.
Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for confirming and characterizing this compound resistance.
Q4: Protocol for Generating an this compound-Resistant Cell Line
This protocol describes a standard method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.[6]
Methodology:
-
Initial Seeding : Plate the parental (sensitive) cancer cell line at a low density in appropriate culture vessels.
-
Determine Starting Concentration : Begin treatment with this compound at a concentration equal to the cell line's IC20 (the concentration that inhibits 20% of growth).
-
Continuous Exposure : Culture the cells continuously in the presence of the drug. Replace the media with fresh drug-containing media every 2-3 days.
-
Monitor Viability : Monitor the cells for signs of recovery and resumed proliferation. When the cells are growing steadily at the current concentration, passage them and prepare for a dose escalation.
-
Stepwise Dose Escalation : Increase the concentration of this compound in a stepwise manner (e.g., by 1.2 to 1.5-fold increments). Allow the cells to adapt and resume stable growth at each new concentration before the next increase.
-
Characterization : The process can take several months. Once the resistant line can tolerate a concentration that is 5-10 times the original IC50 of the parental line, the new line is considered resistant.
-
Validation : Confirm the resistance phenotype by performing a cell viability assay (e.g., MTS or CTG) and comparing the IC50 value of the resistant line to the parental line.
-
Cryopreservation : Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.
Q5: Protocol for Western Blot Analysis of Key Resistance Markers
This protocol is for assessing the protein levels of XPO1, NRF2, and downstream p53 targets like p21, which are implicated in this compound resistance.
Methodology:
-
Cell Lysis : Treat parental and resistant cells with this compound or vehicle for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE : Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-XPO1, anti-NRF2, anti-p21, anti-p53) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control for comparison between parental and resistant lines.
Section 3: Strategies to Overcome Resistance
Q6: What combination therapies have proven effective against this compound resistance in preclinical models?
Combination strategies aim to target the identified resistance mechanisms. Key successful approaches include:
-
Targeting XPO1-Mediated Nuclear Export : Combining this compound with selective inhibitors of nuclear export (SINE), such as selinexor (B610770) or eltanexor, has been shown to be synergistic.[6] These inhibitors block XPO1, trapping the reactivated p53 in the nucleus and restoring its apoptotic function.[5]
-
Modulating Redox Balance : Because resistance is linked to antioxidant capacity, co-treatment with agents that disrupt this balance is effective. This can include MRP1 inhibitors to prevent efflux of the MQ-GSH conjugate or compounds like buthionine sulfoximine (B86345) (BSO) that inhibit glutathione synthesis.[4]
-
Combination with Hypomethylating Agents (HMAs) : In myeloid malignancies, this compound shows strong synergy with azacitidine.[2][13] While the primary rationale is not solely to overcome resistance, this combination has shown high efficacy in clinical trials for TP53-mutant MDS.[13]
-
Combination with Chemotherapy : Synergy has been demonstrated with DNA-damaging agents like cisplatin (B142131) and 5-fluorouracil, suggesting that this compound can lower the threshold for chemotherapy-induced apoptosis.[14]
Table 1: Preclinical Data on Combination Strategies to Overcome this compound Resistance
| Combination Agent | Cancer Model | Resistance Mechanism Targeted | Key Finding | Reference |
| Eltanexor/Selinexor | TP53-mutant Leukemia (MOLM-13, K562) | XPO1 Overexpression | Synergistic cell killing in this compound-resistant cells; decreased tumor volume in xenograft models. | [5][6] |
| MRP1 Inhibitors | Various Cancer Cell Lines | Drug Efflux (MRP1) | Blocking MRP1 traps MQ inside cells, leading to synergistic cancer cell death in vitro and in vivo. | [4] |
| Azacitidine | TP53-mutant MDS/AML | Multiple/Synergy | High response rates in preclinical models and clinical trials, mediated by p53 pathway activation. | [3][13] |
| Cisplatin / 5-FU | Oesophageal Adenocarcinoma | General Chemoresistance | This compound restored chemosensitivity in a cisplatin/5-FU-resistant xenograft model. | [14] |
Q7: How can I assess the synergy between this compound and a combination agent?
The Chou-Talalay method is a widely accepted standard for quantifying drug synergy. It involves calculating a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol for Synergy Analysis (Chou-Talalay Method):
-
Determine Single-Agent IC50s : Perform dose-response assays for this compound and the combination drug individually to determine the IC50 for each agent in your cell line.
-
Set Up Combination Matrix : Design a matrix of drug concentrations. Use a constant ratio of the two drugs based on their IC50s (e.g., Drug A at 0.25x, 0.5x, 1x, 2x IC50 combined with Drug B at 0.25x, 0.5x, 1x, 2x IC50). Include single-agent controls at each concentration.
-
Cell Treatment : Seed cells in 96-well plates and treat them with the single agents and the combinations for a set period (e.g., 72 hours).
-
Measure Viability : Assess cell viability using an appropriate assay (e.g., MTS, CTG).
-
Calculate Fraction Affected (Fa) : For each dose, calculate the fraction of cells affected (inhibited) compared to the untreated control. Fa = 1 - (Viability of treated cells / Viability of control cells).
-
Data Analysis : Use a software package like CompuSyn or the 'synergyfinder' R package to analyze the data. The software will generate a Combination Index (CI) value for different Fa levels.
-
Interpret Results :
-
CI < 0.9 : Synergy
-
CI 0.9 - 1.1 : Additive Effect
-
CI > 1.1 : Antagonism
-
Q8: Can you illustrate a common resistance pathway and how a combination agent counteracts it?
Certainly. The upregulation of the NRF2 antioxidant pathway is a frequent mechanism of resistance. The diagram below shows how NRF2 protects cancer cells from this compound-induced stress and how this can be potentially overcome.
Signaling Pathway for NRF2-Mediated Resistance
Caption: NRF2 pathway activation confers resistance by neutralizing ROS.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting the system xC-/glutathione axis selectively targets cancers with mutant-p53 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. APR-246 potently inhibits tumour growth and overcomes chemoresistance in preclinical models of oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprenetapopt Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility and stability challenges encountered when working with Eprenetapopt (APR-246).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has good solubility in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and Water (H₂O) are most frequently used.[1][2] It is also soluble in Ethanol.[3] For preparing stock solutions, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3] Sonication or gentle warming may be required to achieve complete dissolution at high concentrations.[2]
Q2: I've prepared an this compound stock solution in DMSO, but it appears cloudy after being added to my aqueous cell culture medium. What's happening and how can I fix it?
A2: This is a common issue known as precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is lower. This is a form of kinetic insolubility.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is minimal, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.
-
Lower Drug Concentration: The simplest solution may be to work with a lower final concentration of this compound in your experiment.
-
Use a Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in the aqueous medium to avoid a sudden, sharp decrease in solvent polarity.
-
Re-evaluate Solvent Choice: For certain applications, preparing a stock solution directly in water (with the aid of ultrasonication) might be a viable alternative to DMSO.[1]
Q3: What are the best practices for preparing and storing this compound stock solutions to ensure stability?
A3: Proper preparation and storage are critical to maintain the integrity and activity of this compound. As a prodrug, it converts to its active form, methylene (B1212753) quinuclidinone (MQ), and can be susceptible to degradation.[4][5]
Best Practices:
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or H₂O.[1][2]
-
Aliquoting: To prevent product inactivation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1]
-
Storage: Store the powder and solvent-based stock solutions at the recommended temperatures to ensure long-term stability.[2][3]
Data Presentation: Solubility & Stability
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Concentration (Molar) | Notes | Citations |
| H₂O | 50 - 100 mg/mL | ~251 - 502 mM | Ultrasonic treatment or sonication is recommended. | [1][2] |
| DMSO | 40 - 126.25 mg/mL | ~201 - 634 mM | Use fresh, anhydrous DMSO. Sonication is recommended for higher concentrations. | [1][2][3] |
| Ethanol | 40 mg/mL | ~201 mM | - | [3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Citations |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [2][3] |
| In Solvent (e.g., DMSO) | -80°C | 1 - 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month - 1 year | Shorter-term storage option. | [1][3] |
Table 3: Example Formulation for In Vivo Studies
| Component | Percentage | Purpose | Notes | Citation |
| DMSO | 10% | Co-solvent | Dissolves this compound. | [2] |
| PEG300 | 40% | Co-solvent/Vehicle | Improves solubility and stability. | [2] |
| Tween 80 | 5% | Surfactant | Prevents precipitation and enhances wetting. | [2] |
| Saline | 45% | Vehicle | Provides isotonicity. | [2] |
| Final Concentration | 2 mg/mL (10.04 mM) | - | Sonication is recommended. Solvents should be added sequentially. | [2] |
Visualizations: Pathways and Workflows
Caption: Dual mechanism of action for this compound.
Caption: Logical workflow for troubleshooting solubility issues.
Caption: Workflow for preparing and storing solutions.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for in vitro use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new or properly stored bottle
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Calculation: this compound has a molecular weight of 199.25 g/mol .[2] To prepare a 50 mM solution, you will need 9.96 mg per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder in a suitable tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO. For instance, add 1 mL of DMSO to 9.96 mg of powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[2]
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[1]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a quick method to screen for precipitation issues in your experimental buffer (e.g., PBS or cell culture medium).[6]
Materials:
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, or desired aqueous buffer
-
Microcentrifuge tubes or 96-well plate
-
Vortex mixer
Methodology:
-
Preparation: In separate tubes, prepare serial dilutions of your this compound stock solution in the chosen aqueous buffer to achieve the desired final concentrations for your experiment.
-
Mixing: Vortex each tube for 1 minute.
-
Incubation: Let the solutions stand at room temperature for 1-2 hours.
-
Visual Inspection: Carefully inspect each tube against a dark background for any signs of cloudiness, particulates, or crystal formation. This visual check will help you determine the practical upper concentration limit for your experiments before significant precipitation occurs.
Protocol 3: Equilibrium Solubility Determination
This protocol determines the maximum concentration of this compound that can be dissolved in a specific medium under equilibrium conditions, providing a more accurate measure of thermodynamic solubility.[7][8]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS at various pH values)
-
Shaking incubator or orbital shaker set to 37°C
-
Centrifuge
-
0.45 µm syringe filters
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration
Methodology:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The amount should be more than you expect to dissolve to ensure a saturated solution is formed.
-
Equilibration: Place the vials in a shaking incubator at 37 ± 1°C. Allow the suspension to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.45 µm filter to remove any remaining microparticulates.
-
Quantification: Dilute the clear filtrate as needed and quantify the concentration of dissolved this compound using a pre-validated analytical method like HPLC. This concentration represents the equilibrium solubility under the tested conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ferroptosis | p53 | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Eprenetapopt Off-Target Effects in Cancer Cell Lines: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Eprenetapopt (APR-246) in cancer cell lines. While this compound is known for its on-target activity of reactivating mutant p53, a growing body of evidence highlights its significant p53-independent mechanisms of action, primarily centered on the induction of ferroptosis through redox modulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The main off-target effect of this compound is the induction of ferroptosis, a form of iron-dependent programmed cell death. This is primarily achieved through two mechanisms: the depletion of glutathione (B108866) (GSH) and the inhibition of thioredoxin reductase 1 (TrxR1).[1][2] Both actions disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, a key event in ferroptosis.[1][2] Additionally, this compound has been shown to inhibit iron-sulfur cluster biogenesis by limiting the activity of the cysteine desulfurase NFS1.[3][4]
Q2: Are the off-target effects of this compound dependent on the p53 status of the cancer cells?
A2: No, the induction of ferroptosis and inhibition of TrxR1 by this compound have been observed to be independent of the p53 mutation status of the cancer cell lines.[5][6] This suggests that this compound may have therapeutic potential in cancers with wild-type p53 as well.
Q3: My cells are not showing the expected cytotoxic response to this compound. What could be the issue?
A3: Several factors could contribute to reduced sensitivity to this compound. High intracellular levels of glutathione (GSH) can counteract the effects of the drug.[4] Additionally, the expression of drug efflux pumps like multidrug resistance‐associated protein 1 (MRP1) can reduce the intracellular concentration of this compound's active compound, methylene (B1212753) quinuclidinone (MQ).[7] Consider assessing the basal GSH levels and MRP1 expression in your cell line.
Q4: I am observing unexpected changes in gene expression related to oxidative stress after this compound treatment. Is this normal?
A4: Yes, this is an expected off-target effect. Studies have shown that this compound treatment can lead to the upregulation of genes involved in the oxidative stress response, such as SLC7A11, TRIM16, TXNRD1, and SRXN1, across various breast cancer cell lines, independent of their p53 status.[5]
Q5: Can this compound's off-target effects be leveraged for synergistic drug combinations?
A5: Absolutely. The induction of ferroptosis by this compound can be potentiated by other agents that target this pathway. For instance, combining this compound with inhibitors of glutathione peroxidase 4 (GPX4) can lead to synergistic cancer cell death.[1][2] Its synergy with asparaginase (B612624) in acute lymphoblastic leukemia has also been reported.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in the same cell line.
-
Possible Cause: Variations in cell density at the time of treatment. Higher cell densities can lead to increased resistance.
-
Troubleshooting Step: Ensure consistent cell seeding density across all experiments. We recommend seeding at a density that allows for logarithmic growth throughout the duration of the assay.
-
Possible Cause: Differences in the passage number of the cell line.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.
Problem: Difficulty in detecting a significant increase in reactive oxygen species (ROS) upon this compound treatment.
-
Possible Cause: The timing of ROS measurement is critical. The peak of ROS production may be missed.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for ROS measurement after this compound treatment in your specific cell line.
-
Possible Cause: The chosen ROS detection reagent is not sensitive enough or is inappropriate for the specific ROS being generated.
-
Troubleshooting Step: Use a sensitive and reliable ROS probe such as H2DCFDA. Ensure that the probe is properly loaded into the cells and that measurements are taken promptly. Include a positive control (e.g., treatment with a known ROS inducer like tert-butyl hydroperoxide) to validate the assay.
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| JHUEM2 | Endometrial Cancer | Wild-Type | 2.5 |
| Hec108 | Endometrial Cancer | P151H (mutant) | 4.3 |
| Hec1B | Endometrial Cancer | R248Q (mutant) | 4.5 |
| NTC | - | Wild-Type | 1.7 |
| TP53-KO | - | Knockout | 7.5 |
| Y220C | - | Y220C (mutant) | 11.9 |
| R248W | - | R248W (mutant) | 9.1 |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift (mutant) | 10.5 |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift (mutant) | 9.9 |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift (mutant) | 14.3 |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift (mutant) | 7.9 |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift (mutant) | 11.7 |
| BT549 | Breast Cancer | p.Arg249Ser (mutant) | 3.1 ± 0.4 |
| OVCAR-3 | Ovarian Cancer | R248Q (mutant) | 2.6-20.1 (24h) |
| A2780 | Ovarian Cancer | Wild-Type | 2.6-20.1 (24h) |
Data compiled from multiple sources.[5][8][9][10]
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: this compound's on-target p53 reactivation and off-target ferroptosis induction.
Experimental Workflow for Assessing Off-Target Effects
Caption: A general experimental workflow to investigate the off-target effects of this compound.
Detailed Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control (e.g., 100 µM tert-butyl hydroperoxide for 30 minutes).
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Glutathione (GSH/GSSG) Ratio Assay
Principle: This assay quantifies the total glutathione and the oxidized glutathione (GSSG) content. The ratio of reduced glutathione (GSH) to GSSG is a key indicator of cellular redox status.
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a suitable lysis buffer and deproteinize the lysate.
-
To measure GSSG, treat a portion of the lysate with a GSH scavenger (e.g., 2-vinylpyridine) to remove reduced GSH.
-
Perform a colorimetric or fluorometric assay using a commercially available kit according to the manufacturer's instructions. These kits typically involve an enzymatic recycling reaction where GSH reduces a substrate, leading to a detectable color or fluorescence change.
-
Calculate the concentration of total glutathione and GSSG from a standard curve.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Ferroptosis Markers
Principle: Western blotting can be used to detect changes in the expression of key proteins involved in ferroptosis, such as GPX4, SLC7A11, and ACSL4, following treatment with this compound.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ferroptosis markers (e.g., GPX4, SLC7A11, ACSL4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 8. aacrjournals.org [aacrjournals.org]
- 9. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurological adverse events (AEs) in animal models during experiments with eprenetapopt (APR-246).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced neurological adverse events?
A1: The leading hypothesis is that this compound's active metabolite, methylene (B1212753) quinuclidinone (MQ), depletes intracellular glutathione (B108866) (GSH), a critical antioxidant in the central nervous system.[1] This depletion can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and potentially triggering a form of programmed cell death called ferroptosis, which may contribute to neurotoxicity.
Q2: What neurological adverse events have been observed in clinical trials with this compound?
A2: In human clinical trials, the most commonly reported neurological AEs are dizziness and peripheral sensory neuropathy. These events are generally reversible with dose reduction or interruption.
Q3: Are there established animal models specifically for this compound-induced neurological AEs?
A3: Currently, there are no widely established and published animal models specifically detailing this compound-induced neurological adverse events. Much of the understanding is extrapolated from clinical observations and the known mechanism of action of the drug. Therefore, researchers should be vigilant in monitoring for potential neurological signs in their own studies.
Q4: What are the potential observable neurological signs in animal models receiving this compound?
A4: Based on clinical data and the mechanism of action, researchers should monitor for signs that may correlate with dizziness/vertigo and peripheral neuropathy. These can include:
-
For Dizziness/Vertigo: Ataxia (uncoordinated movements), circling behavior, head tilting, and abnormal gait.
-
For Peripheral Neuropathy: Altered sensitivity to touch (mechanical allodynia) or temperature (thermal hyperalgesia or hypoalgesia), reduced grip strength, and changes in motor coordination.
Q5: Can N-acetylcysteine (NAC) be used to mitigate this compound-related neurological AEs in animal models?
A5: N-acetylcysteine (NAC) is a precursor to glutathione and has been investigated for its neuroprotective effects in various contexts of drug-induced neurotoxicity.[2][3] Pre-treatment with NAC has been shown to attenuate behavioral changes and neurotoxicity in some animal models of drug-induced oxidative stress.[2][3] While specific studies on this compound are lacking, its use as a potential mitigator of GSH depletion-related neurotoxicity is a rational approach to investigate.
Troubleshooting Guides
Issue 1: Animals exhibit signs of dizziness or vertigo (e.g., ataxia, circling, head tilt).
-
Immediate Action:
-
Temporarily suspend this compound administration.
-
Ensure the animal has easy access to food and water.
-
Provide supportive care to prevent injury from falls or disorientation.
-
-
Troubleshooting Steps:
-
Confirm Symptoms: Use a standardized neurobehavioral scoring system to quantify the observed signs.
-
Dose Reduction: If the symptoms resolve after discontinuation, consider re-initiating this compound at a lower dose.
-
Investigate Co-medications: If this compound is being used in combination with other agents, assess if the combination exacerbates neurotoxicity.
-
Consider Prophylactic Treatment: In future cohorts, consider a pilot study with a neuroprotective agent like N-acetylcysteine (NAC) administered prior to this compound.
-
Issue 2: Animals show signs of peripheral neuropathy (e.g., altered sensitivity, weakness).
-
Immediate Action:
-
Handle animals with care to avoid causing pain or distress.
-
Perform a baseline assessment of sensory and motor function using the protocols outlined below.
-
-
Troubleshooting Steps:
-
Quantitative Assessment: Use standardized tests like the von Frey test for mechanical sensitivity and the hot/cold plate test for thermal sensitivity to quantify the neuropathy.
-
Dose and Duration Dependency: Analyze if the onset and severity of neuropathy correlate with the dose and duration of this compound treatment.
-
Antioxidant Co-administration: Based on the hypothesized mechanism of GSH depletion, consider co-administration with antioxidants like Vitamin E or NAC in subsequent experiments to assess for mitigation of neuropathic signs.[4][5][6]
-
Pathological Confirmation: At the end of the study, consider histological analysis of nerve tissue to look for signs of axonal damage or demyelination.
-
Quantitative Data Summary
| Neurological Parameter | Control Group | This compound (Low Dose) | This compound (High Dose) | This compound + NAC |
| Ataxia Score (0-4) | ||||
| Circling Behavior (episodes/min) | ||||
| Mechanical Withdrawal Threshold (g) | ||||
| Thermal Latency (s) | ||||
| Grip Strength (N) |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination and Balance (Rotarod Test)
-
Objective: To assess motor coordination and balance, which can be affected by dizziness or vertigo.
-
Methodology:
-
Place the animal on a rotating rod of the rotarod apparatus.
-
The rod's rotation speed is gradually increased.
-
Record the latency to fall from the rod.
-
Perform baseline measurements before this compound administration and at regular intervals during the treatment period.
-
A significant decrease in the latency to fall may indicate impaired motor coordination.
-
Protocol 2: Assessment of Mechanical Sensitivity (Von Frey Test)
-
Objective: To measure the threshold for withdrawal from a mechanical stimulus, an indicator of peripheral neuropathy.
-
Methodology:
-
Place the animal in a testing chamber with a mesh floor.
-
Allow the animal to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The withdrawal threshold is the lowest force that elicits a paw withdrawal response.
-
A lower withdrawal threshold compared to baseline or control animals suggests mechanical allodynia.
-
Protocol 3: Assessment of Thermal Sensitivity (Hot Plate Test)
-
Objective: To measure the response to a thermal stimulus, which can be altered in peripheral neuropathy.
-
Methodology:
-
Place the animal on a temperature-controlled hot plate.
-
Start a timer and observe the animal for signs of nociception (e.g., paw licking, jumping).
-
Record the latency to the first sign of discomfort.
-
Remove the animal from the hot plate immediately to prevent tissue damage.
-
A shorter latency indicates thermal hyperalgesia.
-
Visualizations
Caption: Mechanism of action of this compound leading to cancer cell death.
References
- 1. Glutathione depletion: Starting point of brain metabolic stress, neuroinflammation and cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antioxidant N-acetyl-L-cysteine on behavioral changes and neurotoxicity in rats after administration of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidants Improve Oxaliplatin-Induced Peripheral Neuropathy in Tumor-Bearing Mice Model: Role of Spinal Cord Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Antioxidants in Chemotherapy-Induced Peripheral Neuropathy: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Eprenetapopt and venetoclax combination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Eprenetapopt and venetoclax (B612062).
Troubleshooting Guide
This section addresses potential unexpected results that researchers may encounter during their experiments with the this compound and venetoclax combination.
Question 1: We are observing lower-than-expected synergy between this compound and venetoclax in our in vitro cancer cell line models despite them having a TP53 mutation.
Possible Causes and Troubleshooting Steps:
-
Cell Line Specific Mechanisms of Resistance:
-
BCL-2 Family Member Expression: While venetoclax targets BCL-2, overexpression of other anti-apoptotic proteins like MCL-1 or BCL-XL can confer resistance.
-
Recommendation: Perform western blotting or proteomics to quantify the expression levels of BCL-2, BCL-XL, and MCL-1 in your cell lines. High levels of MCL-1 or BCL-XL may explain the reduced sensitivity to venetoclax.
-
-
TP53 Mutation Type: The specific type of TP53 mutation can influence the efficacy of this compound. Some mutations may be less amenable to reactivation by this compound.
-
Recommendation: Sequence the TP53 gene in your cell lines to confirm the mutation type. Compare your results with published data on this compound's efficacy against specific TP53 mutations.
-
-
-
Experimental Conditions:
-
Drug Concentration and Exposure Time: Suboptimal drug concentrations or exposure times can lead to reduced efficacy.
-
Recommendation: Perform a dose-response matrix experiment with varying concentrations of both drugs and multiple time points to determine the optimal synergistic concentrations and exposure duration for your specific cell lines.
-
-
Cell Culture Conditions: Factors like cell density and media composition can influence drug response.
-
Recommendation: Ensure consistent cell culture practices and optimize cell seeding density for your assays.
-
-
Question 2: In our pre-clinical animal models, the combination of this compound and venetoclax is leading to unexpected toxicity not reported in the clinical trials.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Pharmacodynamics (PK/PD) in the Animal Model:
-
Drug Metabolism: The metabolism of this compound and venetoclax can differ between species, potentially leading to higher drug exposure and toxicity in your animal model compared to humans.
-
Recommendation: Conduct PK studies in your animal model to determine the plasma concentrations of both drugs. Compare these to the human PK data to assess if the exposure is within a comparable range.
-
-
Off-Target Effects: At high concentrations, the drugs may have off-target effects that are specific to the animal model.
-
Recommendation: Perform a dose-ranging toxicity study with each drug individually and in combination to identify the maximum tolerated dose (MTD) in your specific animal model.
-
-
-
Animal Model Specifics:
-
Genetic Background: The genetic background of the animal model can influence its sensitivity to drug-induced toxicities.
-
Recommendation: Review the literature for any known sensitivities of your chosen animal strain to similar classes of drugs. Consider using a different animal model if necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound and venetoclax combination?
A1: this compound is a small molecule that reactivates mutant p53 protein, restoring its tumor-suppressive functions, which can lead to apoptosis in cancer cells.[1][2][3] Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[4] The combination of these two drugs provides a dual mechanism to promote cancer cell death. This compound restores the pro-apoptotic signaling mediated by p53, while venetoclax blocks a key survival mechanism used by cancer cells. The tumor suppressor protein p53 can also directly interact with BCL-2 family proteins to trigger apoptosis.[5][6][7]
Q2: What are the expected clinical outcomes for patients with TP53-mutant Acute Myeloid Leukemia (AML) treated with this combination?
A2: In a phase 1/2 clinical trial for TP53-mutant AML, the combination of this compound, venetoclax, and azacitidine demonstrated promising results. The complete remission (CR) rate was 37%, and the composite response rate of CR plus CR with incomplete hematologic recovery (CRi) was 53%.[8] Another report from a phase 1 study showed an overall response rate of 64% and a CR rate of 38%.[9]
Q3: What are the common adverse events associated with this combination therapy?
A3: In a previous clinical trial of this compound plus azacitidine, common adverse effects included dizziness (36%), peripheral sensory neuropathy (31%), ataxia (24%), and tremors (20%).[8] A phase 1 study of this compound, venetoclax, and azacitidine reported treatment-related serious adverse events in 27% of patients, with one treatment-related death due to sepsis.[10]
Q4: Is there a known interaction between p53 and BCL-2?
A4: Yes, p53 can directly interact with BCL-2. The DNA-binding domain of p53 can bind to the BH3-binding pocket of BCL-2, which is the same site where pro-apoptotic proteins like Bax bind.[5][6][7] This interaction can antagonize the anti-apoptotic function of BCL-2.[5][6][7] p53 can also transcriptionally regulate BCL-2 family members.[11]
Data Presentation
Table 1: Clinical Trial Efficacy Data for this compound, Venetoclax, and Azacitidine in TP53-Mutant AML
| Endpoint | Result | Reference |
| Complete Remission (CR) Rate | 37% | [8] |
| Composite Response Rate (CR + CRi) | 53% | [8] |
| Overall Response Rate (ORR) | 64% | [9] |
| Complete Remission (CR) Rate | 38% | [10] |
Table 2: Common Adverse Events from this compound and Azacitidine Combination Therapy
| Adverse Event | Incidence | Reference |
| Dizziness | 36% | [8] |
| Peripheral Sensory Neuropathy | 31% | [8] |
| Ataxia | 24% | [8] |
| Tremors | 20% | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, venetoclax, and their combination for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and venetoclax for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic.
3. Western Blot for p53 and BCL-2 Family Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p53, BCL-2, BCL-XL, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound and venetoclax leading to synergistic apoptosis.
Caption: Experimental workflow for troubleshooting unexpected in vitro results.
Caption: Logical relationship between p53, BCL-2, and the actions of this compound and venetoclax.
References
- 1. onclive.com [onclive.com]
- 2. This compound+venetoclax+Azacitidine in the treatment of TP53 mutant acute myeloid leukemia (AML): a complete remission rate of 37%! - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. [PDF] Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity | Semantic Scholar [semanticscholar.org]
- 6. Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. APR-246 in Combination With Venetoclax and Azacitidine in TP53-Mutant Myeloid Malignancies [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Line Contamination in Eprenetapopt Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues in experiments involving Eprenetapopt, with a focus on troubleshooting problems arising from cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (APR-246) is a small molecule drug candidate that has been investigated for the treatment of various cancers, particularly those with mutations in the TP53 gene.[1][2] Its primary mechanism involves the restoration of the wild-type conformation and function of mutant p53 protein, thereby reactivating its tumor-suppressing activities, such as inducing apoptosis (programmed cell death).[3][4][5]
Q2: Beyond p53 reactivation, are there other mechanisms of action for this compound?
A2: Yes, this compound has a multifaceted mechanism of action. It can induce cell death through p53-independent pathways as well.[3] This includes the induction of oxidative stress by depleting glutathione (B108866) and inhibiting thioredoxin reductase 1 (TrxR1), which disrupts the cellular redox balance.[3][4][5] More recently, it has been shown to trigger ferroptosis, an iron-dependent form of non-apoptotic cell death.[2][3][6]
Q3: What is cell line contamination and why is it a concern for my this compound experiments?
A3: Cell line contamination refers to the presence of unintended cell lines or microorganisms (e.g., bacteria, fungi, mycoplasma) in your cell culture. This is a major concern as it can lead to unreliable and irreproducible experimental results.[7][8][9] For instance, a contaminating cell line with a different p53 status or a microorganism that alters cellular signaling can significantly impact the observed effects of this compound.
Q4: How can I be sure that the cell line I am using is authentic?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[10][11][12] This technique generates a unique DNA fingerprint for a cell line, which can be compared to the profile of a reference sample from a reputable cell bank.[12][13] It is recommended to perform STR profiling upon receipt of a new cell line and periodically thereafter.[11]
Q5: What are the common signs of microbial contamination in cell culture?
A5: Common signs of microbial contamination include:
-
Bacteria: Sudden drop in pH (media turns yellow), cloudiness (turbidity), and visible moving particles under the microscope.
-
Fungi (Yeast and Mold): Yeasts appear as individual oval or budding particles, while molds form filamentous structures (hyphae). The media may become turbid and the pH can increase.
-
Mycoplasma: This is a particularly insidious contaminant as it is not visible by standard light microscopy and often does not cause obvious changes in media turbidity or pH.[11] It can, however, significantly alter cellular physiology and gene expression.[14]
Troubleshooting Guide
Issue 1: Inconsistent or reduced efficacy of this compound in cell viability assays (e.g., MTT assay).
This is a common problem that can arise from several sources of contamination. Below is a guide to help you troubleshoot this issue.
| Potential Cause | Explanation | Suggested Action |
| Cell Line Cross-Contamination | Your target cell line may be contaminated with a more resistant cell line. For example, if your target cells have a mutant p53 that is susceptible to this compound, contamination with a p53-null cell line could mask the drug's effect. | 1. Authenticate your cell line: Perform STR profiling to confirm the identity of your cell culture.[10][12][13] 2. Compare STR profiles: Match the STR profile of your working cell stock against the reference profile from the original supplier. An 80% or higher match is generally considered authentic.[13] |
| Mycoplasma Contamination | Mycoplasma has been shown to suppress p53 activity.[14][15][16][17][18] This can directly interfere with this compound's primary mechanism of action, leading to an apparent decrease in its efficacy. | 1. Test for mycoplasma: Use a PCR-based mycoplasma detection kit for a sensitive and rapid result. 2. Discard contaminated cultures: If positive, it is best to discard the contaminated cells and start a new culture from a clean, authenticated stock. |
| Bacterial or Fungal Contamination | Microbial contamination can alter the pH and nutrient composition of the culture medium, stressing the cells and potentially altering their response to this compound. | 1. Visual and microscopic inspection: Regularly check your cultures for signs of contamination. 2. Discard contaminated cultures: Do not attempt to salvage contaminated cultures with antibiotics, as this can mask underlying issues and lead to the development of resistant microbes. |
Hypothetical Data on the Impact of Cell Line Contamination on this compound IC50 Values
| Cell Line Condition | This compound IC50 (µM) | Interpretation |
| Authenticated Target Cell Line (p53 mutant) | 10 | Expected efficacy in the target cell line. |
| Target Cell Line + 20% Contamination (p53 null) | 25 | The presence of a resistant, p53-null cell line increases the apparent IC50 value. |
| Target Cell Line + Mycoplasma Contamination | 50 | Mycoplasma-induced suppression of p53 activity leads to a significant increase in the IC50, indicating reduced drug efficacy. |
Issue 2: Unexpected results in apoptosis assays (e.g., Annexin V/PI staining) following this compound treatment.
Contamination can lead to either a decrease or an increase in the observed apoptotic cell population, depending on the nature of the contaminant.
| Potential Cause | Explanation | Suggested Action |
| Cell Line Cross-Contamination | If the contaminating cell line is more resistant to apoptosis, you will observe a lower percentage of apoptotic cells than expected. Conversely, if the contaminant is more sensitive, you may see an artificially high level of apoptosis. | 1. Authenticate your cell line: Perform STR profiling.[10][12][13] 2. Review the p53 status of your cell line: Ensure the p53 status of your authenticated cell line aligns with the expected sensitivity to this compound. |
| Mycoplasma Contamination | Mycoplasma can inhibit apoptosis, which would lead to a lower than expected percentage of Annexin V-positive cells after this compound treatment.[14][18] | 1. Test for mycoplasma: Use a PCR-based detection method. 2. Start with a clean culture: If contamination is detected, discard the culture and start anew. |
| Bacterial Contamination | Bacterial toxins can induce cell death, leading to an increase in Annexin V and/or PI positive cells that is not due to the action of this compound. This can confound the interpretation of your results. | 1. Microscopic examination: Look for signs of bacterial contamination. 2. Include proper controls: Always have an untreated control to assess the baseline level of cell death in your culture. |
Hypothetical Data on the Impact of Contamination on Apoptosis Assay Results
| Cell Line Condition | % Apoptotic Cells (Annexin V+/PI-) after this compound Treatment | Interpretation |
| Authenticated Target Cell Line | 40% | Expected level of apoptosis induced by this compound. |
| Target Cell Line + 20% Apoptosis-Resistant Contaminant | 32% | The resistant contaminant reduces the overall percentage of apoptotic cells. |
| Target Cell Line + Mycoplasma Contamination | 15% | Mycoplasma's anti-apoptotic effect significantly reduces the observed efficacy of this compound. |
| Target Cell Line + Bacterial Contamination | 60% (with high PI+ population) | Bacterial toxins cause non-specific cell death, leading to an artificially high and misleading apoptosis reading. |
Issue 3: Inconsistent expression of p53 target genes (e.g., p21, BAX) in Western blot analysis.
The expression of downstream targets of p53 is a key indicator of this compound's activity. Contamination can disrupt this signaling pathway.
| Potential Cause | Explanation | Suggested Action |
| Cell Line Cross-Contamination | A contaminating cell line with a different p53 status or signaling pathway alterations will lead to inconsistent or unexpected levels of p53 target gene expression. | 1. Authenticate your cell line: Confirm the identity of your cells with STR profiling.[10][12][13] 2. Verify protein expression in a clean stock: Once authenticated, confirm the baseline and this compound-induced expression of your target proteins in a known clean culture. |
| Mycoplasma Contamination | By suppressing p53, mycoplasma can lead to a blunted or absent induction of p53 target genes like p21 and BAX following this compound treatment.[17][18] | 1. Test for mycoplasma: Use a sensitive detection method like PCR. 2. Discard and replace: Do not attempt to treat the culture; start over with a confirmed clean cell stock. |
Hypothetical Data on the Impact of Mycoplasma on p21 Expression
| Cell Line Condition | Fold Change in p21 Expression (Relative to Untreated Control) | Interpretation |
| Authenticated Target Cell Line | 5.0 | This compound successfully activates the p53 pathway, leading to a robust induction of p21. |
| Target Cell Line + Mycoplasma Contamination | 1.5 | Mycoplasma suppresses p53 activity, resulting in a significantly weaker induction of p21 in response to this compound. |
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: A logical workflow for troubleshooting.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability in response to this compound treatment using a standard MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21] During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture flasks after this compound treatment.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blotting for p53 Target Proteins
This protocol provides a general workflow for analyzing the expression of p53 target proteins, such as p21 and BAX, following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, BAX, and a loading control (e.g., β-actin) overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[23]
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
References
- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 2. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 9. Incorrect cell line validation and verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Cell Line Authentication [promega.com]
- 13. news-medical.net [news-medical.net]
- 14. Mycoplasma infection suppresses p53, activates NF-κB and cooperates with oncogenic Ras in rodent fibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of mycoplasma infection on the host organism response via p53/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.nu.edu.kz [research.nu.edu.kz]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mycoplasma infection suppresses p53, activates NF-kappaB and cooperates with oncogenic Ras in rodent fibroblast transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. NSUN2 Negatively Regulates TP53 mRNA Stability to Promote the Malignant Progression of Nasopharyngeal Carcinoma | MDPI [mdpi.com]
Variability in Eprenetapopt efficacy across different TP53 mutations
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the variability in Eprenetapopt (APR-246) efficacy across different TP53 mutations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a prodrug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[1] MQ has a dual mechanism of action. Primarily, it is a mutant p53 reactivator that covalently binds to cysteine residues in the core domain of the mutated p53 protein.[1][2][3] This binding leads to the refolding of the p53 protein, restoring its wild-type conformation and tumor suppressor functions, which in turn can lead to cell cycle arrest and apoptosis.[2] Secondly, this compound has a p53-independent mechanism of action by targeting the cellular redox balance through the inhibition of thioredoxin reductase (TrxR1) and depletion of glutathione, leading to increased reactive oxygen species (ROS) and induction of ferroptosis.[2]
Q2: How does the type of TP53 mutation influence this compound's efficacy?
The efficacy of this compound is significantly influenced by the nature of the TP53 mutation, primarily because its main mechanism involves the refolding of the mutant p53 protein.
-
Missense Mutations: Clinical data suggests that this compound is most effective in cancers with TP53 missense mutations, which lead to the production of a full-length but conformationally altered p53 protein. In a combined analysis of two Phase II studies in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), 92% of patients had missense mutations in the DNA-binding domain.[4]
-
Truncating Mutations (Nonsense or Frameshift): Preclinical evidence indicates a lower efficacy of this compound in cell lines with truncating mutations that result in the absence of a full-length p53 protein.[2] This is further supported by a clinical case where a patient with a nonsense or frameshift mutation did not respond to treatment.[3] In such cases, any observed anti-tumor activity is likely attributable to the p53-independent mechanisms of the drug.[2]
Q3: Does the presence of co-occurring mutations affect this compound's efficacy?
Yes, the presence of additional somatic mutations alongside a TP53 mutation can impact the efficacy of this compound. Clinical data from a study in MDS and AML patients showed a significantly higher complete remission (CR) rate in patients with only a TP53 mutation compared to those with co-occurring mutations (69% vs. 25%).[3]
Q4: What is the impact of p53 protein expression levels on treatment response?
The level of mutant p53 protein expression appears to be a critical factor for this compound's efficacy. A clinical study demonstrated that patients with low p53 protein levels at baseline, defined as <10% p53 expression by immunohistochemistry (IHC) in bone marrow mononuclear cells, had a significantly lower CR rate compared to patients with higher p53 expression (13% vs. 66%).[3]
Q5: How does the allelic state of TP53 mutations affect efficacy?
The allelic state of the TP53 mutation is another important determinant of response. A pooled analysis of phase II clinical trials indicated that patients with biallelic TP53 defects or a complex karyotype had a significantly higher CR rate than those with monoallelic disease (49% vs. 8%).[2]
Troubleshooting Guides
Problem: Sub-optimal response to this compound in a TP53 mutant cell line.
-
Verify the TP53 mutation type: Confirm that the cell line harbors a missense mutation in TP53 and not a truncating mutation (nonsense or frameshift) that would result in the absence of the p53 protein.
-
Assess p53 protein expression: Use Western blotting to confirm the expression of the mutant p53 protein. Low or absent expression may explain the lack of response.
-
Evaluate for co-occurring mutations: Perform genomic sequencing to identify any other somatic mutations in key cancer-related genes that might confer resistance.
-
Investigate the cellular redox state: Since this compound also acts by inducing oxidative stress, a cell line with a highly robust antioxidant capacity might be more resistant. Consider measuring baseline ROS levels and the expression of antioxidant enzymes.
Problem: Inconsistent results in apoptosis assays following this compound treatment.
-
Optimize drug concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
-
Use multiple apoptosis assays: To confirm apoptosis, use at least two different methods, such as Annexin V/Propidium Iodide (PI) staining for early apoptosis and a caspase activity assay (e.g., Caspase-3/7) for executioner caspase activation.
-
Ensure proper controls: Include untreated, vehicle-treated, and positive control (e.g., staurosporine) groups in your experiment.
-
Check for p53 pathway activation: Following treatment, assess the upregulation of p53 target genes involved in apoptosis, such as PUMA and BAX, by qRT-PCR or Western blotting for their protein products.
Quantitative Data Summary
| Parameter | Group 1 | CR Rate (Group 1) | Group 2 | CR Rate (Group 2) | Reference |
| Co-occurring Mutations | Isolated TP53 Mutation | 69% | Co-occurring Somatic Mutations | 25% | [3] |
| p53 Protein Expression (IHC) | p53-positive (≥10%) | 66% | p53-insufficient (<10%) | 13% | [3] |
| TP53 Allelic State | Biallelic TP53 defect / Complex Karyotype | 49% | Monoallelic Disease | 8% | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol provides a general framework for assessing apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot for p53 Reactivation
This protocol can be used to assess the induction of p53 target proteins.
-
Protein Extraction: Treat cells with this compound and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a p53 target protein (e.g., p21 or PUMA) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Sub-optimal Response.
References
- 1. This compound Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Eprenetapopt
Welcome to the technical support center for Eprenetapopt. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Consistent product quality is critical for reliable experimental results and successful therapeutic development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve potential inconsistencies between different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (APR-246) is a first-in-class, small molecule prodrug that can reactivate mutant p53, a tumor suppressor protein that is often inactivated in cancer cells.[1][2][3] Under physiological conditions, this compound spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][3][4] MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its tumor-suppressive functions, which include inducing apoptosis (programmed cell death) and cell cycle arrest.[4][5][6] this compound also exhibits p53-independent anti-cancer activity by inducing oxidative stress and ferroptosis.[3][7]
Q2: What are the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability in small molecule drugs like this compound can arise from several factors throughout the manufacturing process. These can be broadly categorized as:
-
Raw Material Heterogeneity: Variations in the quality and purity of starting materials and reagents used in the synthesis of this compound can impact the final product.
-
Manufacturing Process Deviations: Inconsistencies in critical process parameters such as reaction time, temperature, pH, and purification methods can lead to differences in the final product's purity and impurity profile.[8]
-
Analytical Characterization: Differences in the setup and execution of analytical methods used for quality control and release testing can contribute to perceived variability.
-
Storage and Handling: Improper storage conditions can lead to degradation of the product over time.
Q3: What are the critical quality attributes (CQAs) of this compound that I should be aware of?
Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, key CQAs would likely include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Percentage of the active pharmaceutical ingredient (API) and levels of impurities.
-
Potency: The biological activity of the compound, often assessed through in vitro cell-based assays.
-
Stability: The ability of the product to retain its properties over time under specified storage conditions.
-
Solubility: Consistent dissolution properties are important for in vitro and in vivo studies.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that may be indicative of batch-to-batch variability.
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
You observe that a new batch of this compound shows significantly different potency (e.g., altered IC50 value) in your cancer cell line compared to previous batches.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Experimental Protocol | Expected Outcome if Cause is Confirmed |
| Incorrect concentration of the active compound. | 1. Verify Stock Solution Concentration: Use a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection to accurately quantify the concentration of this compound in your stock solution. Prepare a fresh stock solution from the new batch and re-assay. 2. Compare with Previous Batches: If possible, re-test a sample from a previous, well-performing batch alongside the new batch. | HPLC analysis reveals a significant deviation from the expected concentration. Re-testing with a correctly prepared stock solution resolves the potency discrepancy. |
| Presence of inhibitory or activating impurities. | 1. Impurity Profiling: Perform a high-resolution HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to compare the impurity profiles of the new and previous batches.[9][10] 2. Fraction Collection and Testing: If a significant new impurity is detected, attempt to isolate it by preparative HPLC and test its biological activity independently. | A new peak is observed in the chromatogram of the problematic batch. The isolated impurity shows biological activity that could interfere with the main compound's effect. |
| Degradation of this compound or its active form, MQ. | 1. Stability Assessment: Analyze the new batch by HPLC-MS to look for known degradation products. Methylene quinuclidinone (MQ) is known to have a complex equilibrium in water, potentially forming dimers and other species.[11] Check for these adducts. 2. Controlled Degradation Study: Intentionally stress a sample of a good batch (e.g., with heat or extreme pH) and analyze the degradation products to see if they match any impurities in the problematic batch. | The HPLC-MS analysis of the problematic batch shows an increased presence of degradation products, such as MQ dimers or other adducts. |
Issue 2: Unexpected Peaks or Altered Profile in HPLC Analysis
Your routine HPLC analysis of a new batch of this compound shows a different chromatographic profile, such as new peaks, shifted retention times, or altered peak shapes, compared to the reference standard or previous batches.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Experimental Protocol | Expected Outcome if Cause is Confirmed |
| HPLC System Issues. | 1. System Suitability Test: Before analyzing the sample, perform a system suitability test with a well-characterized standard to ensure the HPLC system is performing correctly. Check for pressure fluctuations, and ensure the column is properly equilibrated. 2. Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and correctly. Inconsistent pH or composition can significantly affect retention times.[12] | The system suitability test fails, or using a freshly prepared mobile phase resolves the issue. |
| Presence of Synthesis-Related Impurities. | 1. LC-MS Analysis: Use LC-MS to obtain the mass of the unexpected peaks. This can help in identifying potential impurities such as unreacted starting materials, by-products, or residual solvents.[9][13] | The mass of the new peak corresponds to a known potential impurity from the synthetic route of this compound. |
| Column Degradation. | 1. Use a New Column: Repeat the analysis with a new HPLC column of the same type to rule out column degradation as the cause of the altered peak shape or retention time. 2. Column Washing: If peak tailing is observed, it might be due to active sites on the stationary phase.[14] A thorough column wash with a strong solvent may resolve this. | Analysis with a new column restores the expected chromatogram. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound
Objective: To determine the purity of an this compound batch and quantify its concentration.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate buffer)
-
Reference standard of this compound with known purity
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the this compound batch to be tested in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound (to be determined by UV-Vis scan).
-
Gradient: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the sample solution.
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Use the standard curve to determine the concentration of this compound in the sample.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify unknown impurities in a batch of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as per HPLC protocol)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Method:
-
LC Separation: Use the same or a similar HPLC method as described in Protocol 1 to separate the components of the sample.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000).
-
Fragmentation: Perform tandem MS (MS/MS) on the main peak and any significant impurity peaks to obtain fragmentation patterns.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion for each impurity.
-
Use the accurate mass to predict the elemental composition.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.
-
Compare the findings with potential synthesis by-products, degradation products, or known metabolites.
-
Diagrams
Caption: Mechanism of action of this compound.
References
- 1. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of action of methylene quinuclidinone and its effects on the structure of p53 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the reactivity of 2-methylene-3-quinuclidinone in water | SLU publication database (SLUpub) [publications.slu.se]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 14. hplc.eu [hplc.eu]
Optimizing fixation and permeabilization for Eprenetapopt immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing fixation and permeabilization protocols for the immunofluorescence (IF) analysis of cells treated with Eprenetapopt.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in immunofluorescence studies involving small molecule drugs like this compound?
Small molecule drugs such as this compound can induce subtle changes in protein conformation, localization, and expression levels. The primary challenge in IF is to preserve these drug-induced cellular states while ensuring efficient antibody penetration and binding to the target antigen. The choice of fixation and permeabilization agents is critical to achieving this balance.
Q2: How do I choose the best fixation method for my this compound experiment?
The optimal fixation method depends on the target protein and its subcellular localization.
-
Cross-linking fixatives (e.g., Paraformaldehyde - PFA): These are generally recommended for preserving the structural integrity of the cell and the localization of most antigens. PFA is a good starting point for most this compound-related studies.
-
Organic solvents (e.g., cold Methanol, Acetone): These fixatives dehydrate the cell and precipitate proteins. They can be advantageous for some cytoplasmic and nuclear antigens as they simultaneously fix and permeabilize the cells. However, they can be detrimental to certain epitopes and may not be ideal for membrane-bound proteins.
Q3: Which permeabilization agent should I use after PFA fixation?
The choice of detergent for permeabilization influences which cellular compartments are accessible to antibodies.
-
Triton X-100 or NP-40: These are non-ionic detergents that will permeabilize all cellular membranes, including the plasma membrane and nuclear membrane. This is a good general choice for intracellular targets.
-
Saponin, Digitonin, or Leucoperm: These are milder, cholesterol-selective detergents that primarily permeabilize the plasma membrane, leaving the nuclear membrane and other organellar membranes largely intact. This is useful when studying cytoplasmic proteins and wishing to avoid nuclear background.
Troubleshooting Guides
Issue 1: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Epitope Masking by Fixation | If using PFA, the cross-linking may be hiding the antibody's binding site. Try an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate (B86180) buffer) after fixation and before blocking. |
| Antigen Destruction by Fixative | If using a solvent-based fixative like methanol, it might be denaturing your target protein's epitope. Switch to a milder cross-linking fixative like PFA. |
| Insufficient Permeabilization | If your target is intracellular and you are using a mild detergent, it may not be sufficient to allow antibody access. Switch from Saponin to Triton X-100 for more complete permeabilization. |
| Drug-Induced Protein Downregulation | This compound may be causing a decrease in the expression of your target protein. Confirm protein levels with a complementary technique like Western Blotting. |
Issue 2: High Background Staining
| Potential Cause | Troubleshooting Step |
| Over-fixation | Excessive cross-linking with PFA can lead to non-specific antibody binding. Reduce the fixation time or the concentration of PFA. |
| Over-permeabilization | Harsh permeabilization with high concentrations of Triton X-100 can disrupt cellular membranes and expose sticky intracellular components. Decrease the detergent concentration or incubation time. |
| Inadequate Blocking | Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or normal serum from the secondary antibody's host species) for a sufficient amount of time. |
| Cell Autofluorescence | Aldehyde fixation can induce autofluorescence. This can be quenched by incubating the cells with a solution like 0.1% sodium borohydride (B1222165) in PBS after fixation. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for most intracellular targets in this compound-treated cells.
-
Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency and treat with this compound as required.
-
Washing: Gently wash the cells three times with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation
This protocol can be useful for certain cytoplasmic and nuclear antigens.
-
Cell Culture: Grow and treat cells as described in Protocol 1.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Add ice-cold 100% Methanol and incubate for 10 minutes at -20°C.
-
Washing: Gently wash three times with PBS.
-
Blocking: Proceed directly to the blocking step (Step 7) from Protocol 1, as permeabilization is not required.
Data Presentation: Comparison of Fixation and Permeabilization Methods
The following table provides an example of how to quantify and compare results from different protocols to optimize your staining for a hypothetical target protein affected by this compound.
| Fixation Method | Permeabilization Method | Mean Fluorescence Intensity (MFI) of Target | Signal-to-Noise Ratio | Qualitative Assessment of Cellular Morphology |
| 4% PFA | 0.25% Triton X-100 | 15,234 | 8.2 | Excellent |
| 4% PFA | 0.1% Saponin | 9,876 | 6.5 | Excellent |
| 100% Cold Methanol | N/A | 12,543 | 7.1 | Good, some shrinkage |
| 4% PFA | None | 1,234 | 1.5 | Excellent (but no intracellular signal) |
Visualizations
Challenges in translating Eprenetapopt in vitro findings to in vivo models
Welcome to the technical support center for researchers working with Eprenetapopt (APR-246). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the translation of in vitro findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[1] MQ has a dual mechanism of action:
-
Mutant p53 Reactivation: MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein.[1][2] This binding can lead to the refolding of the mutant p53 into a conformation that restores its wild-type tumor suppressor functions, such as inducing apoptosis and cell cycle arrest.[1][3][4]
-
Induction of Oxidative Stress: MQ can also bind to and deplete the antioxidant glutathione (B108866) (GSH) and inhibit the enzyme thioredoxin reductase (TrxR1).[1][5] This disruption of the cellular redox balance leads to an increase in reactive oxygen species (ROS), which can trigger p53-independent cell death pathways like ferroptosis.[1][2]
Q2: My in vitro results show potent cytotoxicity, but this is not fully replicated in my xenograft model. What could be the issue?
Several factors can contribute to discrepancies between in vitro and in vivo efficacy:
-
Pharmacokinetics and Drug Delivery: this compound is a prodrug, and its conversion to the active form, MQ, as well as the distribution and clearance of these compounds in vivo, are complex.[1][2] The tumor microenvironment in an in vivo model can affect drug penetration and concentration at the tumor site.
-
Tumor Microenvironment: The in vivo tumor microenvironment, including hypoxia and interactions with stromal and immune cells, can influence cancer cell sensitivity to this compound in ways that are not captured in standard cell culture.
-
Off-Target Effects: In vivo, this compound and MQ can interact with various cellular components, not just mutant p53. These off-target interactions can lead to systemic effects or toxicities that may not be observed in vitro.
-
Model System Selection: The specific genetic background of the cell line used to create the xenograft, including the type of TP53 mutation and other co-occurring mutations, can significantly impact the in vivo response.[6][7]
Q3: I am observing the development of resistance to this compound in my long-term in vivo studies. What are the known mechanisms of resistance?
A key mechanism of acquired resistance to this compound, particularly in combination with azacitidine, is the overexpression of Exportin 1 (XPO1).[8][9][10] XPO1 is a nuclear export protein that can shuttle the refolded, functional p53 protein out of the nucleus and into the cytoplasm.[9] This prevents the p53 from acting as a transcription factor in the nucleus to induce apoptosis, thereby rendering the drug less effective.[9] Preclinical studies suggest that combining this compound with an XPO1 inhibitor can overcome this resistance.[8][9][10]
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (in vitro)
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line. |
| Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize cell seeding density to ensure logarithmic growth during the treatment period. Over-confluent or sparse cultures can show variable responses. |
| Drug Preparation | Prepare fresh solutions of this compound for each experiment. The active compound, MQ, is reactive, and the stability of the stock solution can affect potency. |
| Assay Timing | The timing of the viability readout is critical. This compound can induce both apoptosis and cell cycle arrest, so a later time point may be needed to observe maximal cell death. |
Problem: Poor tumor growth inhibition in xenograft models (in vivo)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Schedule | Review preclinical and clinical data for recommended dosing and administration schedules.[11][12] The timing and frequency of administration can significantly impact efficacy. |
| Tumor Model Selection | Ensure the chosen cancer cell line for the xenograft has a documented TP53 mutation that is susceptible to refolding by this compound. Not all p53 mutants respond equally.[7] Consider using patient-derived xenograft (PDX) models for a more clinically relevant system. |
| Bioavailability | Confirm the route of administration and formulation are appropriate to achieve therapeutic concentrations of this compound and MQ at the tumor site. Pharmacokinetic studies may be necessary. |
| Tumor Burden at Treatment Initiation | Initiate treatment when tumors are well-established but not overly large. Very large tumors can have necrotic cores and poor drug perfusion.[12] |
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of this compound in Combination with Azacitidine in TP53-mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)
| Clinical Trial Phase | Patient Population | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| Phase 1b/2 (NCT03072043) | TP53-mutant MDS/AML | 55 | 71% | 44% | 10.8 months | [13][14] |
| Phase 2 (GFM) | TP53-mutant MDS/AML | 52 | MDS: 62%, AML: 33% | MDS: 47%, AML: 17% | MDS: 12.1 months, AML (<30% blasts): 13.9 months | [15] |
| Phase 3 (Pivotal) | TP53-mutant MDS | 154 | - | Failed to meet primary endpoint (no statistically significant difference vs. azacitidine alone) | - | [3] |
Experimental Protocols
Key Experiment: In Vitro Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination agents) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Key Experiment: Mouse Xenograft Model
-
Cell Preparation: Harvest cancer cells with a known TP53 mutation during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel-supplemented PBS).
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Monitoring: Monitor the mice for tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) and any combination agents according to the planned dosing schedule. The control group should receive a vehicle control.[12]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for p53 targets).
Visualizations
References
- 1. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprea Therapeutics Completes Full Enrollment of Phase 3 Clinical Trial in TP53 Mutant Myelodysplastic Syndromes (MDS) - BioSpace [biospace.com]
- 4. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 6. academic.oup.com [academic.oup.com]
- 7. GOF Mutant p53 in Cancers: A Therapeutic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. XPO1 drives resistance to this compound and azacitidine and can be targeted in TP53-mutated myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. APR-246 as a radiosensitization strategy for mutant p53 cancers treated with alpha-particles-based radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
Mitigating cytotoxicity of Eprenetapopt in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprenetapopt. The focus is on mitigating cytotoxicity in non-cancerous cell lines to enhance the therapeutic window and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: While initially developed as a mutant-p53 reactivator, recent studies have reframed the primary mechanism of this compound's cytotoxicity to be the induction of ferroptosis.[1][2] this compound's active metabolite, methylene (B1212753) quinuclidinone (MQ), depletes cellular glutathione (B108866) (GSH) by forming conjugates with it.[3][4] This leads to an increase in reactive oxygen species (ROS), lipid peroxidation, and ultimately, iron-dependent cell death known as ferroptosis.[1][5] This effect is not exclusive to cancer cells and can be observed in non-cancerous cell lines.
Q2: Are there known off-target effects of this compound that contribute to cytotoxicity in normal cells?
A2: Yes, the primary "off-target" effect contributing to cytotoxicity in normal cells is the induction of ferroptosis through GSH depletion.[1][3] this compound can also inhibit iron-sulfur cluster biogenesis by limiting the activity of NFS1 cysteine desulfurase, which further potentiates ferroptosis.[1][2] Additionally, the accumulation of misfolded proteins in the endoplasmic reticulum can lead to ER stress.[3]
Q3: Can co-treatment with other compounds mitigate this compound's toxicity in non-cancerous cells?
A3: Co-treatment with antioxidants or ferroptosis inhibitors may mitigate this compound-induced cytotoxicity. Specifically, lipophilic antioxidants and iron chelators have been shown to rescue cells from ferroptosis.[1] The use of ferroptosis inhibitors has been postulated as a strategy to reduce neurological toxicities observed in clinical trials.[3]
Q4: How does p53 status in non-cancerous cells influence their sensitivity to this compound?
A4: In non-cancerous cells with wild-type p53, this compound can stabilize the p53 protein, leading to cell cycle arrest.[3][6] This can paradoxically protect normal cells from the toxicity of cell-cycle-specific chemotherapeutic agents in a strategy known as "cyclotherapy".[6] However, the ferroptosis-inducing activity of this compound appears to be a dominant and p53-independent mechanism of cytotoxicity.[1][3]
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cell Lines
Symptoms:
-
High levels of cell death observed in negative control (non-cancerous) cell lines treated with this compound.
-
Difficulty in establishing a therapeutic window between cancerous and non-cancerous cells.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High this compound Concentration | Titrate this compound to the lowest effective concentration that induces desired effects in cancer cells while minimizing toxicity in non-cancerous controls. |
| GSH Depletion and Oxidative Stress | Co-treat with a low dose of N-acetylcysteine (NAC) or other antioxidants to replenish GSH stores and reduce ROS levels. Note: This may also reduce efficacy in cancer cells, so dose-response experiments are crucial. |
| Induction of Ferroptosis | Co-administer a ferroptosis inhibitor such as Ferrostatin-1 or Liproxstatin-1 to specifically block this cell death pathway.[1] |
| Iron Overload | Pre-treat cells with an iron chelator like Deferoxamine (DFO) to reduce the available iron pool necessary for ferroptosis.[1] |
Issue 2: Inconsistent Results Across Experiments
Symptoms:
-
High variability in cell viability assays with this compound treatment.
-
Lack of reproducibility in cytotoxicity data.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Variable Basal GSH Levels | Standardize cell culture conditions, including media composition and passage number, as these can influence cellular antioxidant capacity. Measure basal GSH levels prior to treatment. |
| Inconsistent Iron Concentrations in Media | Use a defined cell culture medium with a consistent iron concentration to minimize variability in ferroptosis induction. |
| Cell Density Effects | Seed cells at a consistent density for all experiments, as cell-to-cell contact and nutrient availability can affect drug sensitivity. |
Experimental Protocols
Protocol 1: Assessing Mitigation of this compound Cytotoxicity by a Ferroptosis Inhibitor
Objective: To determine if a ferroptosis inhibitor can selectively protect non-cancerous cells from this compound-induced cytotoxicity.
Materials:
-
Non-cancerous cell line (e.g., primary fibroblasts)
-
Cancer cell line (positive control)
-
This compound
-
Ferrostatin-1 (or other ferroptosis inhibitor)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Standard cell culture reagents
Methodology:
-
Cell Seeding: Seed both non-cancerous and cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat a subset of wells for each cell line with varying concentrations of Ferrostatin-1 for 1-2 hours. Include vehicle-only controls.
-
This compound Treatment: Add this compound at a range of concentrations to both pre-treated and non-pre-treated wells.
-
Incubation: Incubate the plates for a duration determined by the cell doubling time and drug efficacy (typically 24-72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for this compound in both cell lines, with and without the ferroptosis inhibitor.
Expected Outcome: A rightward shift in the dose-response curve for the non-cancerous cell line when co-treated with the ferroptosis inhibitor, indicating a protective effect, with a lesser shift in the cancer cell line.
Protocol 2: Quantifying Glutathione Depletion and ROS Production
Objective: To measure the effect of this compound on intracellular GSH levels and ROS production.
Materials:
-
Cell line of interest
-
This compound
-
GSH/GSSG-Glo™ Assay (Promega) or similar
-
CellROX™ Green Reagent (Thermo Fisher Scientific) or similar ROS indicator
-
Fluorescence microscope or plate reader
Methodology for GSH Measurement:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations and time points.
-
Perform the GSH/GSSG-Glo™ Assay according to the manufacturer's protocol to measure luminescence, which is proportional to the amount of GSH.
Methodology for ROS Measurement:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with this compound.
-
In the final 30-60 minutes of treatment, add CellROX™ Green Reagent to the media.
-
Wash cells and measure fluorescence intensity using a plate reader or visualize under a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Caption: Mitigation of this compound-induced cytotoxicity in non-cancerous cells.
Caption: Workflow for assessing mitigation of this compound's cytotoxicity.
References
- 1. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 5. Opportunities for Ferroptosis in Cancer Therapy [mdpi.com]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Restoring the Guardian: A Comparative Guide to Eprenetapopt and Other p53-Reactivating Therapies
For researchers, scientists, and drug development professionals, the restoration of the p53 tumor suppressor protein's function represents a pivotal strategy in cancer therapy. Eprenetapopt (APR-246), a first-in-class small molecule, has demonstrated the ability to reactivate mutant p53. This guide provides an objective comparison of this compound's p53-restoring activity with alternative therapeutic strategies, supported by experimental data and detailed methodologies.
The tumor suppressor p53 is the most frequently mutated gene in human cancers, with mutations often leading to drug resistance and poor prognosis.[1] this compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[1] MQ is a Michael acceptor that covalently binds to cysteine residues within mutant p53, restoring its wild-type conformation and tumor-suppressing functions, which include inducing programmed cell death (apoptosis).[1][2] Beyond its p53-dependent mechanism, this compound can also induce cell death through p53-independent pathways by increasing oxidative stress.[2][3]
This guide will compare this compound with other therapeutic agents that aim to restore p53 function, including other small molecule p53 reactivators, MDM2 inhibitors, and Histone Deacetylase (HDAC) inhibitors.
Comparative Analysis of p53-Reactivating Agents
The efficacy of therapies aimed at restoring p53 function can be assessed through various metrics, including their ability to induce apoptosis, cause cell cycle arrest, and activate p53 target genes. The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that direct head-to-head clinical trial comparisons are limited, and much of the data comes from preclinical studies under varying experimental conditions.
Table 1: In Vitro Efficacy of p53-Reactivating Agents
| Therapeutic Agent | Class | Cancer Type/Cell Line | Key Efficacy Metric | Result | Citation |
| This compound (APR-246) | Mutant p53 Reactivator | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML) | Apoptosis Induction | Enhances apoptosis in mutant p53-carrying cells. | [4] |
| PC14586 | Mutant p53 Reactivator (Y220C specific) | Gastric Cancer (NUGC3 xenograft) | Tumor Regression | ~80% tumor regression after 3 weeks (100 mg/kg daily). | [5] |
| COTI-2 | Mutant p53 Reactivator | Triple-Negative Breast Cancer (TNBC) | Apoptosis Induction | Induces apoptosis in TNBC cell lines. | [6][7] |
| Nutlin-3a | MDM2 Inhibitor | Osteosarcoma (U-2 OS cells) | Apoptosis Induction | Significant apoptosis induced with 2–10 μM for 48h. | [8] |
| HDAC Inhibitors (e.g., Butyrate, VPA) | Epigenetic Modifier | Neuroblastoma | Cell Cycle Arrest | G2 cell-cycle arrest at low concentrations (0.9 mM). | [9][10] |
Table 2: Clinical Efficacy of p53-Reactivating Agents (in combination therapies)
| Therapeutic Agent | Combination Partner | Cancer Type | Key Efficacy Metric | Result | Citation |
| This compound (APR-246) | Azacitidine | TP53-mutant MDS | Complete Remission (CR) Rate | 33.3% (vs. 22.4% for Azacitidine alone, p=0.13) | [11] |
| This compound (APR-246) | Azacitidine | TP53-mutant MDS & AML (Phase II) | Overall Response Rate (ORR) | MDS: 75%, AML: 78% | [11] |
| This compound (APR-246) | Azacitidine | TP53-mutant MDS & AML (Phase II) | Complete Remission (CR) Rate | MDS: 57%, AML: 33% | [11] |
| This compound (APR-246) | Pembrolizumab | Advanced Solid Tumors | Overall Response Rate (ORR) | 1 CR, 2 PRs in 29 efficacy-assessable patients | [12] |
Signaling Pathways and Mechanisms of Action
The restoration of p53 function can be achieved through distinct mechanisms, as illustrated in the diagrams below.
Caption: The p53 signaling pathway is activated by cellular stress, leading to downstream tumor suppressive functions.
Caption: A generalized experimental workflow for assessing drug-induced apoptosis.
Caption: Diverse mechanisms of action for different classes of p53-activating drugs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to validate p53-restoring activity.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy.
Protocol Outline:
-
Cell Fixation and Permeabilization: Adherent or suspension cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow entry of the labeling reagents.[4]
-
TUNEL Reaction: The fixed and permeabilized cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Staining and Visualization: After the labeling reaction, cell nuclei are often counterstained with a DNA dye such as DAPI or Propidium Iodide. The percentage of TUNEL-positive (apoptotic) cells is then quantified using fluorescence microscopy or flow cytometry.[13]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in each cell.
Protocol Outline:
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, which also permeabilizes the cell membrane.[14]
-
RNA Digestion: Cells are treated with RNase to ensure that the dye only binds to DNA.[15]
-
Staining: The fixed cells are incubated with a PI staining solution.[15]
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated, from which the percentage of cells in each phase of the cell cycle can be calculated.[14]
Western Blot for p53 and p21 Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and its downstream target p21.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol Outline:
-
Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p53 and p21. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured and quantified.
Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding
ChIP is used to determine if a protein of interest, such as p53, is bound to a specific DNA sequence in the cell.
Principle: Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.
Protocol Outline:
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to p53. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
DNA Analysis: The purified DNA can be analyzed by PCR or sequencing to identify the specific DNA sequences that were bound by p53.
Conclusion
This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate mutant p53 offers a promising therapeutic avenue for a large patient population. While direct comparative clinical data with other p53-restoring agents is still emerging, preclinical studies highlight the distinct mechanisms and potential synergies of different approaches. MDM2 inhibitors show promise in tumors with wild-type p53, while HDAC inhibitors offer a broader epigenetic approach to p53 activation. The continued investigation and head-to-head comparison of these agents in relevant preclinical models and well-designed clinical trials will be crucial in defining their optimal use and in personalizing cancer treatment for patients with p53 pathway alterations.
References
- 1. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound+azacitidine Is Better Than Azacitidine In The Treatment Of TP53 Mutant Myelodysplastic Syndrome (MDS)! - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining APR-246 and HDAC-Inhibitors: A Novel Targeted Treatment Option for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
A Comparative Guide to the Efficacy of Eprenetapopt and Other p53 Reactivators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently through mutation in the TP53 gene, is a critical event in the development of over half of all human cancers. This has made the restoration of mutant p53's tumor-suppressive function a highly sought-after therapeutic strategy. This guide provides a detailed comparison of the efficacy of Eprenetapopt (APR-246), a first-in-class p53 reactivator, with other notable p53-targeting agents, supported by preclinical and clinical data.
This compound: A Dual-Action Small Molecule
This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, restoring its wild-type conformation and tumor-suppressor functions. This reactivation of mutant p53 leads to the transcriptional upregulation of target genes, such as p21, resulting in cell cycle arrest and apoptosis.
Beyond its p53-dependent activity, this compound also exhibits p53-independent mechanisms of action. It can deplete cellular glutathione (B108866) levels and inhibit thioredoxin reductase, leading to an increase in reactive oxygen species (ROS) and inducing a form of iron-dependent cell death known as ferroptosis.
Other p53 Reactivators: A Mechanistically Diverse Landscape
The field of p53 reactivation encompasses a variety of small molecules with distinct mechanisms of action. These can be broadly categorized as follows:
-
Covalent Binders and Michael Acceptors: Similar to this compound, these compounds, such as PRIMA-1 and MIRA-1, covalently modify cysteine residues in mutant p53 to restore its proper folding.
Eprenetapopt vs. APR-246: A Comparative Analysis of a Single Agent
Eprenetapopt and APR-246 are, in fact, two names for the same investigational anti-cancer agent. APR-246 is the developmental code for the compound, while this compound is its approved generic name. Therefore, a direct comparison of their activities is not applicable as they are identical in composition and function. This guide will provide a comprehensive overview of the activity of this compound (APR-246), focusing on its dual mechanism of action, supported by experimental data from preclinical and clinical studies.
Dual Mechanism of Action
This compound is a prodrug that is spontaneously converted under physiological conditions to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2][3] MQ exhibits a dual mechanism of action, targeting both mutant p53 protein and the cellular redox balance, which contributes to its anti-tumor effects.[1][2]
-
Mutant p53 Reactivation: The p53 protein, a critical tumor suppressor, is frequently mutated in various cancers, leading to loss of its normal function and promoting tumor growth.[1][2] MQ covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type tumor suppressor functions.[1][2][3] This reactivation of p53 leads to the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[4]
-
Redox Modulation: Beyond its effects on p53, MQ also impacts the cellular redox homeostasis. It has been shown to inhibit thioredoxin reductase (TrxR1) and deplete glutathione (B108866) (GSH), key components of the cellular antioxidant defense system.[1][2] This disruption of the redox balance leads to an increase in reactive oxygen species (ROS), contributing to oxidative stress and inducing various forms of programmed cell death, including apoptosis and ferroptosis.[4][5]
This dual mechanism suggests that this compound's efficacy is not solely dependent on the presence of a p53 mutation, as it can also induce cell death in cancer cells irrespective of their TP53 status.[6][7]
Signaling Pathway of this compound (APR-246)
Caption: Mechanism of action of this compound (APR-246).
Clinical Activity
This compound has been evaluated in several clinical trials, primarily in patients with hematological malignancies harboring TP53 mutations, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[8][9][10] It has often been studied in combination with other anticancer agents, most notably the hypomethylating agent azacitidine.
Clinical Trial Data for this compound in Combination with Azacitidine
| Indication | Clinical Trial Phase | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| TP53-mutant MDS | Phase Ib/II | 34 | 75% | 57% | 12.1 months | [10] |
| TP53-mutant AML | Phase Ib/II | 18 | 33% | 17% | 10.4 months | [11] |
| TP53-mutant MDS and oligoblastic AML | Phase Ib/II | 55 | 71% | 44% | 10.8 months | [3][12] |
| TP53-mutant AML | Phase I/II (with Venetoclax) | 30 | 53% (CR + CRi) | 37% | Not Reported | [13] |
CRi: Complete remission with incomplete hematologic recovery
While a pivotal Phase 3 trial of this compound in combination with azacitidine for frontline treatment of TP53 mutant MDS did not meet its primary statistical endpoint of complete remission, the combination has shown promising clinical activity in earlier phase studies.[8]
Experimental Protocols
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the in vitro and in vivo activity of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
Detailed Methodologies
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of viable cells compared to the vehicle control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for p53 Target Gene Expression
-
Protein Extraction: Following treatment with this compound, cells are lysed, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53 target proteins (e.g., p21, PUMA) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. frontiersin.org [frontiersin.org]
- 2. urotoday.com [urotoday.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprea Therapeutics to Present Data from Clinical Trials Evaluating this compound at 63rd American Society of Hematology Annual Meeting | Aprea Therapeutics [ir.aprea.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Aprea Therapeutics Presents Results From French Phase Ib/II Clinical Trial of APR-246 (this compound) and Azacitidine in Patients with TP53 Mutant Myelodysplastic Syndromes and Acute Myeloid Leukemia at the 25th EHA Annual Meeting - BioSpace [biospace.com]
- 11. This compound Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
A Head-to-Head Comparison of p53 Reactivating Agents: Eprenetapopt vs. Nutlin-Class Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two distinct classes of p53-targeting cancer therapeutics: the mutant p53 reactivator, Eprenetapopt, and the MDM2 inhibitors, represented by the nutlin-class of compounds.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, and its inactivation is a hallmark of many cancers.[1] While approximately half of all human cancers harbor mutations in the TP53 gene, many others retain wild-type p53 that is functionally inhibited by negative regulators like MDM2.[1] This distinction in p53 status has led to the development of two major therapeutic strategies: the reactivation of mutant p53 and the inhibition of p53-regulator interactions.[1] This guide will delve into a comparative analysis of this compound, a clinical-stage mutant p53 reactivator, and the nutlin-class of compounds, which are potent inhibitors of the MDM2-p53 interaction.
Mechanism of Action: Two Sides of the p53 Coin
This compound and nutlin-class compounds employ fundamentally different mechanisms to restore p53 function, which dictates their respective therapeutic contexts.
This compound (APR-246) is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[2][3] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type, tumor-suppressive function.[2][4] This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[2] Additionally, this compound has demonstrated p53-independent mechanisms of action, including the depletion of glutathione, which increases reactive oxygen species (ROS) and can trigger a form of iron-dependent cell death known as ferroptosis.[2][3]
In contrast, nutlin-class compounds are small molecule inhibitors that target the interaction between wild-type p53 and its primary negative regulator, MDM2.[5][6] MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation by the proteasome.[7] Nutlins are designed to fit into the p53-binding pocket of MDM2, thereby preventing this interaction.[6] This leads to the stabilization and accumulation of p53, which can then initiate downstream signaling pathways to induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[5][6]
Preclinical and Clinical Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and nutlin-class compounds are not available; however, a comparison of their performance can be drawn from individual preclinical and clinical studies.
Preclinical Potency
The potency of nutlin-class compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Lower IC50 values indicate higher potency. In contrast, as a mutant p53 reactivator, the efficacy of this compound is often assessed by its ability to induce downstream p53 targets and its clinical response rather than direct cytotoxicity IC50 values.[1]
| Compound/Class | Target | IC50 | Kd | Cell Line Examples | Reference |
| Nutlin-3a | MDM2 | ~90 nM | Not widely reported | HCT116, SJSA-1 | [5] |
| AM-8553 | MDM2 | ~1.1 nM | ~0.4 nM | - | [5] |
| MI-1061 TFA | MDM2 | 4.4 nM | 0.16 nM | SJSA-1, HCT-116 | [7] |
| This compound | Mutant p53 | Not typically measured by IC50 | - | Various solid and hematological cancer cell lines |
Table 1: Comparison of preclinical potency of selected MDM2 inhibitors and this compound. IC50 and Kd values for MDM2 inhibitors reflect their binding affinity and inhibitory concentration against the MDM2-p53 interaction.
Clinical Efficacy
Clinical trials provide the ultimate measure of a drug's efficacy. The following tables summarize key clinical trial data for this compound in combination with azacitidine for TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), and for various MDM2 inhibitors.
This compound Clinical Data (in combination with Azacitidine)
| Indication | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Clinical Trial Identifier(s) | Reference |
| TP53-mutant MDS | 71-75% | 44-57% | 10.8-12.1 months | NCT03072043, NCT03588078 | [4][8] |
| TP53-mutant AML | 33-64% | 17-36% | 10.4 months | NCT03072043, NCT03588078 | [9][10] |
| TP53-mutant AML (with Venetoclax) | 53% (CR+CRi) | 37% | - | NCT04214860 | [9][11] |
Table 2: Summary of clinical trial results for this compound in combination with azacitidine in patients with TP53-mutant MDS and AML. A pivotal Phase 3 trial of this combination failed to meet its primary endpoint of complete remission, though it showed a higher CR rate than azacitidine alone.
Nutlin-Class Compounds (MDM2 Inhibitors) Clinical Overview
Clinical development of several MDM2 inhibitors has been undertaken. A common dose-limiting toxicity is thrombocytopenia, an on-target effect of p53 activation in hematopoietic progenitor cells.[12]
| Compound | Phase of Development | Key Findings/Indications | Reference |
| Idasanutlin (RG7388) | Phase III | Investigated in AML. | [13] |
| Milademetan (RAIN-32) | Phase I | Showed antitumor activity in MDM2-amplified tumors. | [7] |
| AMG-232 | Phase I | Showed clinical activity as monotherapy and in combination. | [14] |
Table 3: Overview of selected MDM2 inhibitors in clinical development. Efficacy is most pronounced in tumors with wild-type p53 and, in many cases, MDM2 amplification.[7]
Experimental Protocols
Standardized methodologies are crucial for the evaluation and comparison of p53-activating compounds. Below are outlines for key experiments.
Cell Viability Assay (e.g., Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.
-
Principle: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins, providing a measure of total protein mass, which is proportional to cell number.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., nutlin-3a) for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove unbound dye with acetic acid.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Assay (e.g., Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis, a key downstream effect of p53 activation.
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspase-3/7, generating a signal proportional to enzyme activity.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for a desired time.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate at room temperature to allow for the enzymatic reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.
-
Western Blotting for p53 and p21 Induction
This technique is used to detect the stabilization of p53 and the induction of its downstream target, p21, which is a hallmark of MDM2 inhibition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion
This compound and nutlin-class compounds represent two distinct and promising approaches to reactivating the p53 tumor suppressor pathway. The choice between these agents is fundamentally dictated by the TP53 status of the tumor. This compound is designed for cancers with mutant p53, aiming to restore its wild-type function, and has shown encouraging response rates in hematologic malignancies, particularly in combination therapies.[4][9] Nutlin-class compounds, on the other hand, are effective in tumors that retain wild-type p53 but have it silenced by MDM2 overexpression.[5] While preclinical data demonstrates high potency for several MDM2 inhibitors, their clinical development has been challenged by on-target toxicities.[12] For researchers and drug developers, the selection of which pathway to target will depend on the specific genetic landscape of the cancer being studied, with the ultimate goal of personalizing therapy to maximize efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biospace.com [biospace.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. This compound Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Tumor Efficacy of Eprenetapopt: A Cross-Validation Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Eprenetapopt (APR-246), a first-in-class p53 reactivator, as demonstrated in various independent clinical trials and preclinical studies. The data herein is intended to offer an objective overview of its performance and support ongoing research and development efforts.
Executive Summary
This compound has undergone significant clinical investigation, primarily in hematological malignancies, with multiple research consortia independently reporting its efficacy, particularly in combination with azacitidine for TP53-mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). This provides a robust clinical cross-validation of its therapeutic potential in these indications. Preclinical data, while more varied in terms of models and methodologies, corroborates its anti-tumor activity across a range of cancer types, including solid tumors. This guide synthesizes these findings to present a holistic view of this compound's performance.
Clinical Cross-Validation in Hematological Malignancies
The combination of this compound and azacitidine has been evaluated in parallel Phase II clinical trials by different cooperative groups, notably the US Myelodysplastic Syndromes (MDS) Clinical Research Consortium and the French cooperative group Groupe Francophone des Myélodysplasies (GFM). The congruence of their findings provides strong evidence for the drug's activity.
Table 1: Comparative Efficacy of this compound plus Azacitidine in TP53-Mutant MDS/AML (Phase II Clinical Trial Data)
| Metric | US Consortium (NCT03072043)[1][2] | GFM Group (NCT03588078)[3] | Combined Analysis (US & GFM)[4] |
| Patient Population | TP53-mutant MDS, oligoblastic AML | TP53-mutant MDS, AML | TP53-mutant higher-risk MDS, oligoblastic AML |
| Number of Patients | 55 | 52 | 100 |
| Overall Response Rate (ORR) | 71% | 62% (MDS), 33% (AML) | 69% |
| Complete Remission (CR) Rate | 44% (Overall), 50% (MDS) | 47% (MDS), 17% (AML) | 41% |
| Median Overall Survival (OS) | 10.8 months | 12.1 months (MDS) | 11.8 months |
| Molecular Remission (TP53 VAF <5%) | 38% | 73% of responders | Not explicitly stated for combined |
Note: While a pivotal Phase 3 trial (NCT03745716) of this compound with azacitidine in TP53-mutant MDS did not meet its primary endpoint of a statistically significant improvement in CR rate compared to azacitidine alone, it did show a trend towards a higher CR rate (33.3% vs. 22.4%).
Preclinical Anti-Tumor Effects: A Multi-Lab Perspective
Preclinical studies from various laboratories have demonstrated this compound's anti-tumor activity in a range of cancer models. While direct cross-laboratory validation on identical models is not extensively published, the collective evidence supports its mechanism of action and therapeutic potential.
Table 2: Preclinical In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Laboratory/Study Focus |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HN31 (p53 mutant) | IC50 of 2.43 µmol/L; induced p21 (a p53 target gene); synergized with cisplatin.[5] | Investigating single-agent and combination therapy in HNSCC. |
| Colorectal Cancer (CRC) | DLD-1 (p53 mutant), HCT116wt (p53 wild-type) | Inhibited cell growth in a dose-dependent manner regardless of p53 status; preferentially induced apoptosis in mutant p53 cells.[6] | Elucidating p53-dependent and -independent mechanisms. |
| Breast Cancer | Panel of breast cancer cell lines | Sensitive to this compound, with TNBC cell lines showing particular sensitivity to combination with CX-5461.[7] | Exploring combination therapy with RNA Pol I inhibitors. |
| Acute Lymphoblastic Leukemia (ALL) | Panel of 10 ALL cell lines | IC50 values were significantly lower than in many solid tumor cell lines; synergized with asparaginase.[1] | Investigating novel combination therapies for ALL. |
Table 3: Preclinical In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Key Findings | Laboratory/Study Focus |
| Colorectal Cancer (CRC) | Xenograft mouse model (DLD-1 cells) | Significantly reduced tumor growth with daily intraperitoneal injections (50 mg/kg) over 8 days.[6] | Validating in vitro findings in an in vivo setting. |
| Melanoma and Colorectal Cancer | Mouse models (wild-type p53) | Reduced tumor growth in combination with anti-PD-1 antibodies compared to monotherapy.[8] | Evaluating synergy with immune checkpoint inhibitors. |
Experimental Protocols
Clinical Trial Protocol (Exemplar: Combined Phase II Studies)
-
Patient Population: Patients with TP53-mutant higher-risk Myelodysplastic Syndromes (MDS) or oligoblastic Acute Myeloid Leukemia (AML) (≤30% blasts) who were naïve to hypomethylating agents.[4]
-
Treatment Regimen: this compound administered intravenously at 4500 mg for 4 days, in combination with azacitidine at a dose of 75 mg/m² for 7 days, in 28-day cycles.[4]
-
Primary Endpoint: Complete Remission (CR) rate as defined by the 2006 International Working Group (IWG) criteria.[4]
-
Key Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and molecular response assessed by next-generation sequencing (NGS) of TP53 variant allele frequency (VAF).[4]
Preclinical In Vitro Cell Viability Assay (General Methodology)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or MTS, which assess metabolic activity, or by direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the drug's potency.
Preclinical Xenograft Model (General Methodology)
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control on a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Visualizing this compound's Mechanism and Application
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for Preclinical In Vitro Validation
Caption: Preclinical In Vitro Validation Workflow.
Logical Relationship of Clinical Trial Cross-Validation
Caption: Clinical Trial Cross-Validation Logic.
Conclusion
The anti-tumor effects of this compound, particularly in combination with azacitidine for TP53-mutant hematological malignancies, have been independently observed in multicenter clinical trials conducted by different research groups. This provides a high level of confidence in its clinical activity in this patient population. Preclinical studies, while not always directly comparable due to differing methodologies, consistently demonstrate this compound's ability to induce cancer cell death across a variety of tumor types, both as a single agent and in combination with other therapies. Further head-to-head preclinical studies in standardized models would be beneficial to more precisely quantify its comparative efficacy across different cancer subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. moffitt.org [moffitt.org]
- 3. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CX-5461 Enhances the Efficacy of APR-246 via Induction of DNA Damage and Replication Stress in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib study of this compound (APR-246) in combination with pembrolizumab in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Eprenetapopt Therapy: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Eprenetapopt (APR-246) is a first-in-class small molecule that reactivates mutant p53 protein, inducing apoptosis and ferroptosis in cancer cells.[1][2] Its clinical development has primarily focused on hematologic malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), particularly in patients harboring TP53 mutations.[1][3] This guide provides a comparative analysis of biomarkers that have been investigated for their potential to predict patient response to this compound therapy, supported by experimental data and detailed methodologies.
Key Predictive Biomarkers
The response to this compound, often in combination with azacitidine, has been correlated with several molecular and genetic markers. The most extensively studied biomarkers are related to the TP53 gene itself, given that this compound's primary mechanism involves the restoration of wild-type p53 function.[2][4][5] However, emerging evidence suggests that other markers related to cellular redox balance may also play a significant role.[6][7]
Comparison of Biomarker Performance
The following table summarizes quantitative data from key clinical studies investigating the predictive value of various biomarkers for this compound therapy response in patients with TP53-mutant MDS and AML.
| Biomarker | Patient Population | Key Findings | Response Metric | Statistical Significance | Reference |
| Isolated TP53 Mutation | TP53-mutant MDS/AML | Patients with an isolated TP53 mutation had a higher Complete Response (CR) rate compared to those with co-occurring mutations. | CR Rate: 69% (isolated) vs. 25% (co-mutated) | P = .006 | [8] |
| TP53-mutant MDS/AML | Patients with a TP53 mutation alone showed an improved CR rate compared to those with co-occurring mutations. | CR Rate: 52% (alone) vs. 30% (co-mutated) | P = 0.04 | [1] | |
| Biallelic TP53 Alteration | TP53-mutant MDS/AML | Patients with biallelic TP53 mutations and/or complex karyotype had a higher CR rate. | CR Rate: 49% (biallelic/CK) vs. 8% (monoallelic) | P = 0.01 | [1] |
| TP53 Variant Allele Frequency (VAF) Clearance | TP53-mutant MDS/AML | Achieving TP53 VAF negativity (<5%) was significantly associated with CR. | Association with CR | P < .001 | [8] |
| TP53-mutant MDS/AML | Achieving a TP53 VAF level below 5% was associated with significantly longer overall survival (OS). | Median OS: 13.9 months (<5% VAF) vs. 5.0 months (≥5% VAF) | P < .0001 | [9] | |
| p53 Protein Expression | TP53-mutant MDS | p53 protein accumulation (≥10% IHC+ cells) at baseline was associated with CR. | CR Rate: 66% (≥10% IHC+) vs. 13% (<10% IHC+) | P = .01 | [8] |
| SLC7A11 Expression | Pan-cancer cell lines | Expression of SLC7A11, a cystine/glutamate transporter, was identified as a superior determinant of response to APR-246 than TP53 mutation status. | Correlation with drug sensitivity | Not specified | [6] |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is multifaceted, primarily revolving around the reactivation of mutant p53 and the induction of oxidative stress. This dual mechanism leads to cancer cell death through apoptosis and ferroptosis.[1][10]
This compound's Dual Mechanism of Action
This compound is a prodrug that converts to methylene (B1212753) quinuclidinone (MQ). MQ covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and transcriptional activity. This leads to the expression of p53 target genes that induce cell cycle arrest and apoptosis. Independently of p53, MQ can also deplete cellular glutathione (B108866) (GSH) and inhibit thioredoxin reductase, leading to an increase in reactive oxygen species (ROS) and induction of ferroptosis.
Caption: Dual mechanism of this compound action.
Experimental Protocols
Accurate and reproducible biomarker analysis is critical for patient stratification and response prediction. Below are detailed methodologies for the key experimental assays cited in the comparison guide.
Biomarker Discovery and Validation Workflow
The general workflow for identifying and validating predictive biomarkers for therapies like this compound involves several key phases, from initial discovery in preclinical models to clinical validation in patient samples.
Caption: General biomarker discovery workflow.
Next-Generation Sequencing for TP53 Mutation Analysis
Objective: To identify TP53 mutations and determine their variant allele frequency (VAF) in bone marrow or peripheral blood samples.
Methodology:
-
Sample Collection and DNA Extraction: Collect bone marrow aspirate or peripheral blood from patients. Extract genomic DNA from mononuclear cells using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
Library Preparation: Prepare sequencing libraries from 50-100 ng of genomic DNA using a targeted gene panel that includes the entire coding region of the TP53 gene. Utilize a library preparation kit (e.g., Illumina TruSeq Custom Amplicon) following the manufacturer's instructions. This involves PCR amplification of the target regions and the addition of sequencing adapters and barcodes for sample multiplexing.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NextSeq platform to a mean depth of at least 500x.
-
Data Analysis:
-
Align raw sequencing reads to the human reference genome (hg19 or hg38).
-
Perform variant calling using a validated bioinformatics pipeline (e.g., GATK).
-
Annotate identified variants using databases such as dbSNP, COSMIC, and ClinVar.
-
Calculate the VAF for each TP53 mutation as the percentage of mutant reads out of the total reads at that position. A VAF of <5% is often used as a cutoff for molecular remission.[1][8]
-
Immunohistochemistry for p53 Protein Expression
Objective: To assess the level of p53 protein accumulation in bone marrow biopsies.
Methodology:
-
Sample Preparation: Fix bone marrow core biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm thick sections and mount on positively charged slides.
-
Antigen Retrieval: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate sections with a primary antibody against p53 (e.g., clone DO-7) at an optimized dilution overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Scoring and Interpretation:
-
A pathologist scores the percentage of mononuclear cells with nuclear p53 staining.
-
A cutoff of ≥10% of cells staining positive is often used to define p53 protein accumulation.[8]
-
Alternative and Emerging Biomarkers
While TP53 status is the most established biomarker, research into alternative predictors of this compound response is ongoing. The expression of SLC7A11 , a key component of the cystine/glutamate antiporter that regulates cellular redox homeostasis, has been shown to be a strong determinant of sensitivity to APR-246 in preclinical models, potentially even superior to TP53 mutation status.[6] Genes involved in the oxidative stress response, such as TRIM16, TXNRD1, and SRXN1, have also been identified as potential pharmacodynamic biomarkers.[7] Further clinical validation is required to establish the utility of these emerging biomarkers in predicting patient outcomes with this compound therapy.
References
- 1. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aprea Therapeutics Presents Results From French Phase Ib/II Clinical Trial of APR-246 (this compound) and Azacitidine in Patients with TP53 Mutant Myelodysplastic Syndromes and Acute Myeloid Leukemia at the 25th EHA Annual Meeting - BioSpace [biospace.com]
- 5. Aprea Therapeutics Announces Expansion of Clinical Trial Evaluating this compound for the Front-Line Treatment of TP53 Mutant Acute Myeloid Leukemia (AML) | Aprea Therapeutics [ir.aprea.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Eprenetapopt Response: A Comparative Guide to p53 Immunohistochemistry and Alternative Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Eprenetapopt (APR-246) is a first-in-class drug that has shown promise in treating cancers with TP53 mutations, particularly in hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the reactivation of mutant p53 protein, restoring its tumor-suppressive functions.[1] Given that the efficacy of this compound is closely linked to the p53 pathway, robust and reliable biomarkers are crucial for patient selection and response monitoring. This guide provides a comprehensive comparison of p53 immunohistochemistry (IHC) as a response marker for this compound against other key biomarkers, supported by experimental data and detailed protocols.
This compound's Dual Mechanism of Action: A Signaling Pathway Overview
This compound's anti-cancer activity stems from both p53-dependent and p53-independent mechanisms. The drug is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[2]
p53-Dependent Pathway: MQ covalently binds to cysteine residues in the core domain of mutant p53, inducing a conformational change that restores its wild-type, tumor-suppressive functions.[2] This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[3]
p53-Independent Pathway: this compound also exerts its effects independently of p53 status. A key mechanism is the depletion of the antioxidant glutathione (B108866) (GSH), which leads to an increase in reactive oxygen species (ROS) and the induction of ferroptosis, an iron-dependent form of programmed cell death.[2][4]
Caption: this compound's dual mechanism of action.
Comparative Analysis of Response Biomarkers
The selection of an appropriate biomarker is critical for predicting and evaluating the response to this compound. The following table summarizes the performance of key biomarkers based on available clinical trial data.
| Biomarker | Methodology | Key Findings | Advantages | Limitations |
| p53 Protein Expression | Immunohistochemistry (IHC) | - Patients with p53 protein accumulation (≥10% p53 IHC+ bone marrow mononuclear cells) had a significantly higher complete remission (CR) rate (66% vs 13%; P = .01).[5]- Patients with insufficient p53 levels (<10% p53 IHC+) had significantly lower CR rates.[5] | - Widely available and cost-effective.- Provides information on protein expression levels.- Rapid turnaround time. | - Scoring can be subjective and vary between institutions.- May not detect all types of TP53 mutations (e.g., truncating mutations that result in no protein expression).- Different scoring cut-offs have been used across studies. |
| TP53 Gene Mutation Status | Next-Generation Sequencing (NGS) | - Patients with isolated TP53 mutations (no co-mutations) had higher CR rates (69% vs 25%; P = .006).[5]- Patients with biallelic TP53 defects had a higher CR rate than those with monoallelic disease (49% vs 8%; P = .01).[6] | - Provides detailed information on the specific type and location of mutations.- Highly sensitive and specific for detecting mutations. | - More expensive and time-consuming than IHC.- Does not provide information on protein expression levels.- The clinical significance of all identified variants may not be clear. |
| TP53 Variant Allele Frequency (VAF) | Next-Generation Sequencing (NGS) | - Clearance of TP53 mutations to a VAF of <5% was achieved in 40% of patients and was associated with improved overall survival.[6]- Responding patients had significant reductions in TP53 VAF.[5] | - Allows for quantitative monitoring of tumor burden and response to therapy. | - Requires serial monitoring, which can be costly.- The clinical significance of very low VAFs is still under investigation. |
| Ferroptosis Markers | Various (e.g., lipid peroxidation assays, expression of ferroptosis-related genes) | - this compound induces ferroptosis by depleting glutathione.[4]- Deficiency in genes involved in glutathione synthesis (e.g., SLC7A11) sensitizes cells to this compound.[7] | - Directly assesses the p53-independent mechanism of action.- May identify responders who are p53-negative by IHC or have wild-type TP53. | - Biomarkers for ferroptosis are still in the exploratory phase and not yet standardized for clinical use.- The interplay between ferroptosis and other cell death pathways is complex. |
Experimental Protocols
p53 Immunohistochemistry (IHC) Protocol (General)
This protocol provides a general framework for p53 IHC on bone marrow biopsies. It is important to note that specific reagents and incubation times may need to be optimized for individual laboratories and automated staining platforms.
Caption: A generalized workflow for p53 immunohistochemistry.
Key Reagents and Conditions:
-
Primary Antibody: Mouse monoclonal anti-p53 antibody, clone DO-7, is commonly used.[8]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is typically performed using a citrate (B86180) buffer (pH 6.0) or a high pH buffer.[9]
-
Detection System: A polymer-based detection system with a horseradish peroxidase (HRP) enzyme and diaminobenzidine (DAB) as the chromogen is frequently employed.[10]
-
Scoring: The percentage of p53-positive tumor cells is determined. Different studies have used various cut-offs for positivity, including >0.5%, ≥5%, and ≥10%.[3][5] The intensity of staining can also be considered in a semi-quantitative scoring system.
TP53 Next-Generation Sequencing (NGS)
NGS for TP53 mutation analysis involves the following key steps:
-
DNA Extraction: Genomic DNA is extracted from bone marrow aspirate or peripheral blood.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment: The library is enriched for the TP53 gene using a targeted capture method.
-
Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is aligned to the human reference genome, and variants in the TP53 gene are identified and annotated. The variant allele frequency (VAF) is calculated for each mutation.
Conclusion
The choice of biomarker to predict and monitor the response to this compound depends on a balance of factors including clinical context, availability of resources, and the specific information required.
-
p53 IHC is a valuable, widely accessible, and cost-effective tool for identifying patients with p53 protein accumulation, who are more likely to respond to this compound. However, the lack of standardized scoring and its inability to detect all TP53 mutation types are limitations.
-
TP53 NGS provides a comprehensive analysis of mutation status and VAF, offering a more detailed molecular picture. It is particularly useful for identifying patients with isolated TP53 mutations and for monitoring molecular response. However, it is more expensive and has a longer turnaround time.
-
Emerging Biomarkers , such as those related to ferroptosis, hold promise for further refining patient selection, especially for the p53-independent effects of this compound, but require further validation and standardization.
For optimal patient management, an integrated approach that combines both p53 IHC and TP53 NGS is recommended. IHC can be used for initial rapid screening, followed by NGS for confirmation, detailed mutation analysis, and monitoring of molecular response. This dual approach will provide a more complete understanding of the tumor biology and a more accurate prediction of response to this compound.
References
- 1. onclive.com [onclive.com]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical pattern of p53 is a measure of TP53 mutation burden and adverse clinical outcome in myelodysplastic syndromes and secondary acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 9. benchchem.com [benchchem.com]
- 10. Accurate interpretation of p53 immunohistochemical patterns is a surrogate biomarker for TP53 alterations in large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Eprenetapopt's Efficacy in TP53 Mutant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eprenetapopt's (APR-246) efficacy across various cancer cell lines harboring different TP53 mutations. The information is supported by experimental data from preclinical studies, offering insights for researchers in oncology and drug development.
Executive Summary
This compound is a small molecule drug candidate that has shown promise in treating cancers with TP53 mutations, which are prevalent in about half of all human tumors.[1] Its mechanism of action is multifaceted, involving both the reactivation of mutant p53 protein and the induction of oxidative stress, leading to cancer cell death through apoptosis and other pathways like ferroptosis.[2][3] This guide summarizes the cytotoxic effects of this compound on a panel of cancer cell lines with diverse TP53 mutations, presents detailed experimental protocols for key assays, and visualizes the underlying signaling pathways.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, categorized by their TP53 mutation status. This data allows for a direct comparison of the drug's potency against different genetic backgrounds.
| Cell Line | Cancer Type | TP53 Mutation Status | This compound IC50 (µM) | Reference |
| Breast Cancer | ||||
| BT549 | Triple-Negative | p.R249S (Missense) | ~10 | [4] |
| MDA-MB-468 | Triple-Negative | p.R273H (Missense) | ~15 | [4] |
| MDA-MB-231 | Triple-Negative | p.R280K (Missense) | ~12 | [4][5] |
| HCC1143 | Triple-Negative | p.R248Q (Missense) | ~18 | [4] |
| MDA-MB-453 | HER2+ | p.R248W (Missense) | ~20 | [4] |
| SKBR3 | HER2+ | p.R175H (Missense) | ~25 | [4] |
| UACC-812 | Luminal B | Wild-Type | >50 | [4] |
| MCF7 | Luminal A | Wild-Type | >50 | [4] |
| Esophageal Squamous Cell Carcinoma | ||||
| KYSE410 | - | p.R248Q (Missense) | ~5 | |
| KYSE960 | - | p.Y220C (Missense) | ~6 | |
| TE1 | - | Frameshift | 10.5 | |
| TE4 | - | Frameshift | 9.9 | |
| TE5 | - | Frameshift | 14.3 | |
| TE8 | - | Frameshift | 7.9 | |
| TE10 | - | Frameshift | 11.7 | |
| TE9 | - | Nonsense | >20 | |
| TE14 | - | Wild-Type | >20 | |
| Head and Neck Squamous Cell Carcinoma | ||||
| HN31 | - | Mutant | 2.43 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[4]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) and incubate for 48-72 hours.[6][7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[4]
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to quantify apoptosis in response to this compound treatment.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium (B1200493) iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic.
Western Blot Analysis
This technique is used to detect the expression levels of p53 and its target proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, or other target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its anticancer effects through two primary mechanisms: a p53-dependent pathway and a p53-independent pathway.
Caption: Dual mechanisms of this compound action.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in cancer cell lines.
Caption: Workflow for evaluating this compound efficacy.
Conclusion
This compound demonstrates significant cytotoxic activity in a range of cancer cell lines harboring TP53 missense mutations, while cell lines with wild-type TP53 or frameshift/nonsense mutations appear to be less sensitive. This suggests that the p53-reactivating function of this compound is a key determinant of its efficacy. However, the drug also exhibits p53-independent activity through the induction of oxidative stress, which contributes to its overall anticancer effect.[3][5] Further research is warranted to explore the full potential of this compound, particularly in combination with other anticancer agents, and to identify predictive biomarkers for patient stratification in clinical trials.
References
- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Verification of Eprenetapopt-Induced Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eprenetapopt's performance in inducing ferroptosis, supported by experimental data from independent studies. It is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and cellular death mechanisms.
Abstract
This compound (APR-246) was initially developed as a mutant p53 reactivator. However, a growing body of independent research has reframed its primary mechanism of action to be a potent inducer of ferroptosis, an iron-dependent form of programmed cell death. This guide synthesizes findings from multiple studies to provide a comprehensive overview of the experimental evidence supporting this compound-induced ferroptosis, comparing its effects with other known ferroptosis inducers.
Mechanism of Action: Beyond p53 Reactivation
While this compound can restore wild-type function to mutant p53, its anticancer effects are increasingly attributed to its ability to induce ferroptosis through both p53-dependent and independent pathways.[1][2] The core mechanism involves the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4]
Key molecular events in this compound-induced ferroptosis include:
-
Glutathione Depletion: this compound's active metabolite, methylene (B1212753) quinuclidinone (MQ), is a thiol-reactive Michael acceptor that directly binds to and depletes the cellular pool of GSH.[3]
-
Inhibition of System Xc-: In some contexts, p53 activation by this compound can lead to the transcriptional repression of SLC7A11, a key component of the cystine/glutamate antiporter (System Xc-).[5][6][7][8] This limits the uptake of cystine, a crucial precursor for GSH synthesis, further exacerbating GSH depletion.
-
Lipid Peroxidation: The depletion of GSH compromises the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. This leads to the accumulation of lipid ROS and oxidative damage to cell membranes, a hallmark of ferroptosis.[9][10]
-
Inhibition of NFS1: this compound has also been shown to inhibit the cysteine desulfurase activity of NFS1, which is involved in iron-sulfur cluster biogenesis. This action potentiates ferroptosis.[1][2]
Below is a diagram illustrating the signaling pathway of this compound-induced ferroptosis.
Caption: Signaling pathway of this compound-induced ferroptosis.
Comparative Performance Data
The efficacy of this compound in inducing cell death and markers of ferroptosis has been quantified in numerous cancer cell lines.
| Cell Line | Cancer Type | This compound (APR-246) IC50 (µM) | Reference |
| H1819 | Lung Cancer (SMARCA4-deficient) | ~25 | [4] |
| KP-4 | Pancreatic Cancer (SMARCA4-deficient) | ~30 | [4] |
| H1703 | Lung Cancer (SMARCA4-deficient) | ~40 | [4] |
| H522 | Lung Cancer (SMARCA4-deficient) | ~50 | [4] |
| JMU-RTK-2 | Rhabdoid Tumor (SMARCB1-deficient) | ~20 | [4] |
| G401 | Rhabdoid Tumor (SMARCB1-deficient) | ~25 | [4] |
| G402 | Rhabdoid Tumor (SMARCB1-deficient) | ~30 | [4] |
| HS-ES-1 | Ewing's Sarcoma (SMARCB1-deficient) | ~40 | [4] |
| KMRC-1 | Kidney Cancer (PBRM1-deficient) | ~35 | [4] |
| RCC-MF | Kidney Cancer (PBRM1-deficient) | ~45 | [4] |
| Ferroptosis Marker | Cell Line | Treatment | Fold Change vs. Control | Reference |
| Lipid ROS | H1703 | This compound (50 µM) | ~2.5 | [4] |
| H1819 | This compound (50 µM) | ~3.0 | [4] | |
| JMU-RTK-2 | This compound (50 µM) | ~2.8 | [4] | |
| G402 | This compound (50 µM) | ~2.2 | [4] | |
| GSH Levels | H1703 | This compound (75 µM) | ~0.4 | [4] |
| H1819 | This compound (75 µM) | ~0.3 | [4] | |
| JMU-RTK-2 | This compound (75 µM) | ~0.5 | [4] | |
| G402 | This compound (75 µM) | ~0.4 | [4] |
Comparison with Other Ferroptosis Inducers
This compound's mechanism of GSH depletion distinguishes it from other classical ferroptosis inducers like Erastin (which primarily inhibits System Xc-) and RSL3 (which directly inhibits GPX4).[9][10][11][12]
| Compound | Primary Mechanism | Effect on GSH Levels | Dependency on System Xc- |
| This compound | Direct GSH depletion; potential SLC7A11 repression | Direct and rapid decrease | Context-dependent |
| Erastin | Inhibition of System Xc- (SLC7A11) | Indirect decrease | High |
| RSL3 | Direct inhibition of GPX4 | No direct effect | Low |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing this compound-induced ferroptosis.
Caption: General experimental workflow for ferroptosis assessment.
Cell Viability Assay
Purpose: To determine the cytotoxic effects of this compound and calculate IC50 values.
Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound or other compounds at the desired concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
Purpose: To quantify the accumulation of lipid ROS, a key indicator of ferroptosis.[13][14][15][16]
Protocol (Flow Cytometry):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, positive controls (e.g., RSL3), and vehicle control for the desired time.
-
Staining: Add C11-BODIPY™ 581/591 dye to the cell culture medium to a final concentration of 2.5 µM.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Harvesting: Wash cells three times with serum-free medium, then harvest by trypsinization.
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately using a flow cytometer. The fluorescence of C11-BODIPY shifts from red to green upon oxidation.
-
Analysis: Quantify the shift in fluorescence to determine the level of lipid peroxidation.
Glutathione (GSH) Assay
Purpose: To measure the intracellular levels of reduced glutathione.[17][18][19]
Protocol (based on GSH-Glo™ Glutathione Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a density of 2,000 cells per well and treat as required.
-
Reagent Preparation: Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the prepared GSH-Glo™ Reagent to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for cell lysis and the glutathione-S-transferase reaction to proceed.
-
Luciferin Detection: Add the Luciferin Detection Reagent to each well.
-
Incubation: Incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate GSH concentrations based on a standard curve and normalize to cell number or protein concentration.
Conclusion
Independent verification studies robustly support the role of this compound as a ferroptosis-inducing agent. Its primary mechanism of action involves the depletion of glutathione, leading to increased lipid peroxidation and subsequent cell death. This mechanism is distinct from other ferroptosis inducers and offers a promising therapeutic strategy, particularly in cancers with deficiencies in GSH metabolism or those sensitive to oxidative stress. The provided data and protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in various cancer models.
References
- 1. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of glutathione inhibitor this compound against the vulnerability of glutathione metabolism in SMARCA4-, SMARCB1- and PBRM1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis: A critical link to treatment resistance in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulation of Ferroptosis by Tumor Suppressor p53 and its Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Opportunities for Ferroptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Combining APR-246 and HDAC-Inhibitors: A Novel Targeted Treatment Option for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic insights into Aloin-mediated regulation of STAT3/SLC7A11 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. biocompare.com [biocompare.com]
Replicating In Vivo Efficacy of Eprenetapopt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published in vivo efficacy data for Eprenetapopt (APR-246), a first-in-class p53 reactivator. The data presented here is intended to assist researchers in replicating and building upon previous findings in preclinical cancer models.
Executive Summary
This compound has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models, including those for Small Cell Lung Cancer (SCLC), Oesophageal Adenocarcinoma (OAC), Triple-Negative Breast Cancer (TNBC), and Ovarian Cancer. Its primary mechanism of action involves the reactivation of mutant p53, a tumor suppressor protein frequently inactivated in human cancers. Additionally, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, contributing to its anti-cancer effects. This guide summarizes key quantitative data from these studies and provides detailed experimental protocols to facilitate the replication of these pivotal experiments.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key preclinical in vivo studies demonstrating the efficacy of this compound in various cancer models.
Table 1: Efficacy of this compound in Small Cell Lung Cancer (SCLC) Xenograft Models
| Cell Line | Mouse Strain | Treatment | Mean Tumor Volume (mm³) at Day 20 (Approx.) | Tumor Growth Inhibition | Reference |
| DMS53 | Nude NMRI | Control (PBS) | ~1200 | - | [1] |
| DMS53 | Nude NMRI | This compound (100 mg/kg, i.v.) | ~400 | ~67% | [1] |
| GLC16 | Nude NMRI | Control (PBS) | ~1000 | - | [1] |
| GLC16 | Nude NMRI | This compound (100 mg/kg, i.v.) | ~300 | ~70% | [1] |
Table 2: Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| A2780-CP20 | This compound (400 mg/kg/day, i.v.) | 21% | [2] |
| A2780-CP20 | Cisplatin (B142131) (4 mg/kg/day, i.v.) | 32% | [2] |
| A2780-CP20 | This compound + Cisplatin | 56% | [2] |
Table 3: Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Cell Line | Treatment | Outcome | Reference |
| MDA-MB-231 | This compound + 2aG4 | Synergistic inhibition of tumor growth; complete eradication of ~20% of tumors. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to enable replication.
Small Cell Lung Cancer (SCLC) Xenograft Study Protocol (Zandi et al., 2011)[1]
-
Cell Lines: DMS53 and GLC16 human SCLC cell lines.
-
Animal Model: Male nude NMRI mice.
-
Tumor Implantation: 1 x 10^6 cells were inoculated subcutaneously on each flank of the mice.
-
Treatment Initiation: Treatment began when tumors reached a volume of approximately 100-200 mm³.
-
Treatment Groups:
-
Control: Intravenous (i.v.) injection of Phosphate-Buffered Saline (PBS).
-
Treatment: 100 mg/kg this compound (PRIMA-1Met) administered intravenously.
-
-
Dosing Schedule: Daily i.v. injections for 5 consecutive days, followed by a 2-day break, for 2 weeks.
-
Endpoint: Tumor volumes were measured at regular intervals to assess tumor growth inhibition.
Ovarian Cancer Xenograft Study Protocol (Mohell et al.)[2]
-
Cell Line: A2780-CP20 human ovarian cancer cell line.
-
Animal Model: Not specified in the provided abstract.
-
Tumor Implantation: Subcutaneous injection of A2780-CP20 cells.
-
Treatment Groups:
-
This compound alone: 400 mg/kg/day administered via 2-hour continuous intravenous infusion on days 1-7.
-
Cisplatin alone: 4 mg/kg/day administered as an intravenous bolus injection on days 2 and 6.
-
Combination: this compound and Cisplatin administered as per the schedules for the single-agent arms.
-
-
Endpoint: Tumor growth inhibition was assessed at the end of the treatment period.
Triple-Negative Breast Cancer (TNBC) Xenograft Study Protocol (Saha et al., 2020)[3][4]
-
Cell Line: MDA-MB-231 human TNBC cell line.
-
Animal Model: Nude mice.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were resuspended in 0.15 mL Matrigel/DME/F12 medium and inoculated into both flanks of the mice.
-
Treatment Initiation: Treatment commenced on day 18 post-inoculation.
-
Treatment Groups:
-
Control: Administered with a control antibody (C44).
-
This compound alone.
-
2aG4 (a phosphatidylserine-targeting antibody) alone.
-
Combination: this compound + 2aG4.
-
-
Dosing Schedule: Not specified in the provided abstract.
-
Endpoint: Tumor volumes were measured every 3 days.
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound, involving both the reactivation of mutant p53 and the induction of ferroptosis.
Caption: Dual mechanism of action of this compound.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a therapeutic agent like this compound.
Caption: General workflow for a preclinical xenograft study.
References
Assessing the Specificity of Eprenetapopt for Mutant p53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eprenetapopt (APR-246) has emerged as a promising therapeutic agent targeting cancers with mutations in the tumor suppressor protein p53. This guide provides an objective comparison of this compound's performance, particularly its specificity for mutant p53, with other alternatives, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate replication and further investigation.
Mechanism of Action: Restoring Wild-Type Function and Beyond
This compound is a first-in-class small molecule prodrug that undergoes conversion to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This modification leads to the refolding of the mutant protein, restoring its wild-type conformation and tumor-suppressive functions, ultimately inducing apoptosis in cancer cells.
Beyond its direct action on mutant p53, this compound also exhibits p53-independent anti-cancer effects. It can induce oxidative stress by depleting glutathione (B108866) and inhibiting the antioxidant enzyme thioredoxin reductase 1 (TrxR1).[1][2] This dual mechanism of action contributes to its overall therapeutic potential.
Comparative Analysis with Other p53 Reactivators
| Compound | Target Specificity | Mechanism of Action | In Vitro Efficacy (IC50) | Development Stage |
| This compound (APR-246) | Broad activity against various p53 mutants[3] | Covalent modification of cysteine residues in mutant p53, restoring wild-type conformation.[2] Induces oxidative stress. | Efficacy is often measured by downstream target induction rather than direct cytotoxicity IC50 values.[4] | Phase III trials completed[5] |
| Rezatapopt (PC14586) | Specifically targets the p53-Y220C mutant[6] | Binds to a surface cavity of the Y220C mutant, stabilizing its structure.[6] | NUGC-3 (Y220C gastric cancer cell line): 504 nM[6] | Phase 2 pivotal trial ongoing[6] |
| COTI-2 | Reported to have activity against various p53 mutants | Believed to restore the structure and function of mutant p53 proteins; also inhibits the PI3K/AKT/mTOR pathway.[6] | Lower IC50 in mutant p53 cells compared to wild-type p53 cells.[6] | Phase I clinical trials have been conducted. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's action and its evaluation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aprea Therapeutics Announces Positive Results from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML | Aprea Therapeutics [ir.aprea.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Changes Induced by Eprenetapopt and Other p53-Reactivating Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Eprenetapopt (APR-246), a first-in-class p53-reactivating molecule, and other compounds designed to restore the function of the tumor suppressor protein p53. The information presented is based on publicly available experimental data and is intended to assist researchers in understanding the molecular mechanisms of these agents and to guide future drug development efforts.
Introduction to p53 Reactivation
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In a large percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic p53 protein. Reactivating mutant p53 represents a promising therapeutic strategy. This compound and other small molecules have been developed to refold mutant p53 to its wild-type conformation, thereby restoring its tumor-suppressive functions. This guide focuses on the downstream consequences of this reactivation at the level of gene expression.
Mechanism of Action of this compound
This compound is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and reactivation.[1][2] This restored p53 can then translocate to the nucleus and induce the expression of its target genes. Beyond its p53-dependent activity, this compound also exhibits p53-independent effects, including the induction of ferroptosis via depletion of glutathione (B108866) and the inhibition of thioredoxin reductase 1 (TrxR1), leading to increased reactive oxygen species (ROS).[1]
Comparative Analysis of Gene Expression Changes
The following tables summarize the reported gene expression changes induced by this compound and other p53-reactivating molecules. It is important to note that the data are compiled from different studies using various cell lines, treatment conditions, and analysis methods, which may limit direct comparability.
Table 1: Genes Upregulated by this compound (APR-246) in Breast Cancer Cells (RNA-seq)
| Gene Symbol | Description | Putative Function |
| Commonly Upregulated Genes | ||
| TRIM16 | Tripartite Motif Containing 16 | Tumor suppressor, regulates cell proliferation and differentiation |
| SLC7A11 | Solute Carrier Family 7 Member 11 | Cysteine/glutamate antiporter, involved in glutathione synthesis and ferroptosis |
| TXNRD1 | Thioredoxin Reductase 1 | Antioxidant enzyme, target of this compound's p53-independent activity |
| SRXN1 | Sulfiredoxin 1 | Antioxidant enzyme, reduces over-oxidized peroxiredoxins |
| LOC344887 | Uncharacterized LOC344887 | Unknown |
| SLC7A11-AS1 | SLC7A11 Antisense RNA 1 | Regulates SLC7A11 expression |
| Canonical p53 Target Genes (confirmed by qPCR) | ||
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest |
| SFN (14-3-3σ) | Stratifin | Cell cycle arrest |
| BBC3 (PUMA) | BCL2 Binding Component 3 | Apoptosis |
| PMAIP1 (NOXA) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | Apoptosis |
Data sourced from Duffy et al., 2018. The study used RNA-seq analysis on three breast cancer cell lines treated with APR-246.
Table 2: Comparative Gene Expression Changes Induced by Various p53-Reactivating Molecules
| Compound | Mechanism of Action | Key Upregulated Genes | Cancer Type/Cell Line | Reference |
| This compound (APR-246) | Covalent modification and refolding of mutant p53 | TRIM16, SLC7A11, TXNRD1, SRXN1, CDKN1A, SFN, BBC3, PMAIP1 | Breast Cancer | Duffy et al., 2018 |
| Nutlin-3a | MDM2 inhibitor, stabilizes wild-type p53 | MDM2, CDKN1A, GADD45A, BBC3 | Sarcoma, Lymphoma | Andre et al., 2013; Drakos et al., 2021 |
| PRIMA-1 | Precursor to this compound, refolds mutant p53 | PMAIP1 (Noxa) | Esophageal Squamous Cell Carcinoma | Shen et al., 2018 |
| CP-31398 | Stabilizes mutant p53 | CDKN1A, MDM2, BAX | Rhabdomyosarcoma, Skin Carcinoma | Lain et al., 2008; Tang et al., 2007 |
| RITA | Binds to p53 and inhibits its interaction with MDM2 | CDKN1A, PMAIP1 (NOXA) | Colorectal Cancer | Rokavec et al., 2017 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for analyzing gene expression changes induced by such compounds.
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for gene expression analysis.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between studies.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines with known TP53 mutation status (e.g., breast cancer lines MDA-MB-231, BT-549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Preparation: this compound (APR-246) and other small molecules are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the drug at the desired concentration or the vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24-48 hours) before harvesting for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica-based columns.
-
Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is used for downstream applications.
RNA Sequencing (RNA-seq)
-
Library Preparation: An RNA-seq library is prepared from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control (e.g., using FastQC). Adapters are trimmed, and the reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner (e.g., STAR). Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis between treated and control samples is performed using statistical packages like DESeq2 or edgeR in R. Genes with a significant change in expression (e.g., log2 fold change > 1 and adjusted p-value < 0.05) are identified.
Microarray Analysis
-
cRNA Preparation and Labeling: Total RNA is reverse transcribed to cDNA, which is then used as a template for in vitro transcription to generate biotin-labeled cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.
-
Scanning and Data Extraction: The microarray is washed and stained with a fluorescent dye that binds to biotin. The chip is then scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
Data Analysis: The raw intensity data is normalized to correct for technical variations. Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes that are differentially expressed between the treated and control groups.
Conclusion
This compound induces a complex gene expression program that reflects both its p53-dependent and -independent mechanisms of action. The upregulation of canonical p53 target genes involved in cell cycle arrest and apoptosis is a hallmark of its p53-reactivating function. Concurrently, the induction of genes related to oxidative stress and ferroptosis highlights its broader impact on cellular redox homeostasis.
Comparative analysis with other p53-reactivating molecules reveals both common and distinct sets of regulated genes. While the core p53-dependent pathways are often activated by different compounds, the specific gene targets and the magnitude of their induction can vary. These differences are likely attributable to the distinct chemical properties and mechanisms of action of each molecule, as well as the cellular context in which they are studied.
This guide provides a framework for understanding the transcriptomic effects of this compound and other p53-reactivating drugs. Further research, including direct comparative studies under standardized conditions, is needed to fully elucidate the nuances of their gene regulatory networks and to identify robust biomarkers for predicting clinical response.
References
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of Eprenetapopt
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for eprenetapopt, an investigational drug, alongside key experimental insights to support your research and development efforts.
This compound: An Overview
This compound (APR-246) is a first-in-class small molecule that has been shown to restore wild-type tumor suppressor functions to mutant p53 proteins, thereby inducing apoptosis in cancer cells.[1] It also exhibits p53-independent anti-cancer activity by targeting the selenoprotein thioredoxin reductase 1 (TrxR1), a key regulator of cellular redox balance.[1]
Proper Disposal Procedures for this compound
While some supplier Safety Data Sheets (SDS) may classify this compound as not a hazardous substance, as an investigational anti-cancer agent, it is imperative to handle and dispose of it with caution, adhering to the principles of hazardous waste management. All disposal procedures must comply with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines: Before initiating any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and ensure compliance with all applicable regulations, including the Resource Conservation and Recovery Act (RCRA).
-
Segregation of Waste: Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes:
-
Unused or expired this compound powder or solutions.
-
Empty vials and packaging.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Any lab supplies that have come into direct contact with the compound (e.g., pipette tips, culture plates, absorbent pads).
-
-
Waste Container Labeling: The hazardous waste container must be labeled with a "Hazardous Waste" sticker provided by your EHS department. The label should clearly state the contents, including the full chemical name "this compound," and any other components of the waste.
-
Storage of Waste: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arranging for Pickup and Disposal: Once the waste container is full, or if the research project is complete, submit a hazardous waste pickup request to your institution's EHS department. They will arrange for a licensed hazardous waste disposal company to collect the waste for final disposal, which is typically incineration.
-
Accidental Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Decontaminate the spill area thoroughly. Report the spill to your EHS department.
Quantitative Data from Clinical Studies
The following table summarizes key efficacy and safety data from a clinical trial of this compound in combination with azacitidine for patients with TP53-mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).
| Metric | Value | Reference |
| Efficacy | ||
| Overall Response Rate (ORR) in MDS patients | 73% | [2] |
| Complete Remission (CR) in MDS patients | 50% | [2] |
| Overall Response Rate (ORR) in AML patients | 64% | [2] |
| Complete Remission (CR) in AML patients | 36% | [2] |
| Safety (Treatment-Emergent Adverse Events ≥20%) | ||
| Nausea and Vomiting | 58% | [3] |
| Febrile Neutropenia (Serious AE) | 37% | [3] |
| Neurological Events (Serious AE) | 40% | [3] |
| Ataxia | 26% | [3] |
| Dizziness | 23% | [3] |
Experimental Protocols and Visualizations
This compound Signaling Pathway
This compound is a prodrug that is converted to its active form, methylene (B1212753) quinuclidinone (MQ). MQ exerts its anti-tumor effects through two primary mechanisms: reactivating mutant p53 and inducing oxidative stress.
Caption: this compound's dual mechanism of action.
Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay such as MTT.[4]
Caption: Workflow for an in vitro cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound (APR-246) combined with azacitidine in patients with TP53-mutant MDS and oligoblastic AML [mds-hub.com]
- 4. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Eprenetapopt
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial, immediate safety and logistical information for the handling of Eprenetapopt, a first-in-class p53 reactivator. The following procedural guidance is designed to be a preferred source for laboratory safety, offering value beyond the product itself by fostering a culture of safety and precision.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, it is an antineoplastic agent, and stringent adherence to safety protocols is essential to minimize exposure.[1] Full personal protective equipment should be utilized at all times when handling this compound.[1]
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Double chemotherapy-rated gloves, disposable gown, safety goggles with side-shields, and a suitable respirator (e.g., N95).[1][2] |
| Preparing Solutions | Double chemotherapy-rated gloves, disposable gown, safety goggles with side-shields, and work within a certified biological safety cabinet (BSC) or fume hood.[1] |
| Cell Culture and In Vitro Assays | Double chemotherapy-rated gloves, disposable gown, and safety goggles. All work should be conducted in a BSC. |
| Handling Waste | Double chemotherapy-rated gloves, disposable gown, and safety goggles.[2] |
| Cleaning Spills | Double chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator. Use a cytotoxic spill kit.[1] |
Operational Plans: Step-by-Step Guidance
1. Preparation and Handling:
-
Work Area: All work with this compound powder and solutions should be conducted in a designated area, preferably within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to avoid dust and aerosol formation.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and inhalation of dust or aerosols.[1]
2. Donning and Doffing PPE Workflow:
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
